1-Bromo-4-(methoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMXGXOJQXOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506059 | |
| Record name | 1-Bromo-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-88-4 | |
| Record name | 1-Bromo-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
1-Bromo-4-(methoxymethyl)benzene, identified by its CAS number 1515-88-4 , is a bifunctional aromatic compound of significant interest in modern organic synthesis.[1] Its structure uniquely combines a reactive aryl bromide with a stable methoxymethyl (MOM) ether. This strategic arrangement allows for sequential and orthogonal chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.
The aryl bromide moiety serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxymethyl group, on the other hand, functions as a protected form of a primary benzyl alcohol. This protecting group is stable under a wide range of reaction conditions, including those typically employed for cross-coupling, yet can be selectively removed under acidic conditions to liberate the alcohol for further functionalization. This dual reactivity makes this compound a cornerstone building block in multi-step syntheses, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and analytical characteristics is paramount for its effective use in a laboratory setting.
Quantitative Data Summary
| Property | Value | Source/Comment |
| CAS Number | 1515-88-4 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Boiling Point | ~207 °C (Predicted) | Based on structurally similar compounds.[2] |
| Density | ~1.47 g/cm³ (Predicted) | Based on structurally similar compounds.[2] |
| Appearance | Typically a colorless to pale yellow liquid | General observation for similar compounds. |
Predicted Spectroscopic Data
While experimental spectra are best obtained on a synthesized sample, the following table outlines the expected signals for structural confirmation.
| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) | Interpretation |
| ¹H NMR (CDCl₃) | ~7.45 (d, 2H), ~7.25 (d, 2H), ~4.45 (s, 2H), ~3.40 (s, 3H) | Aromatic protons appearing as two doublets (AA'BB' system); singlet for the benzylic methylene protons (-CH₂-); singlet for the methoxy protons (-OCH₃). |
| ¹³C NMR (CDCl₃) | ~138 (C), ~132 (CH), ~129 (CH), ~122 (C-Br), ~74 (O-CH₂-O), ~56 (O-CH₃) | Signals for the four distinct aromatic carbons; benzylic carbon; methoxy carbon. The ipso-carbon attached to bromine is typically shifted upfield due to the 'heavy atom effect'.[3] |
| IR (neat, cm⁻¹) | ~3050-2850 (C-H stretch), ~1590, 1490 (C=C aromatic stretch), ~1150-1050 (C-O stretch), ~1010 (C-Br stretch) | Characteristic peaks for aromatic and aliphatic C-H bonds, aromatic ring vibrations, and ether linkages. |
Synthesis and Purification
The most direct and common synthesis of this compound is achieved through the protection of the commercially available 4-Bromobenzyl alcohol. The methoxymethyl (MOM) ether is a robust protecting group, and its installation is a standard procedure in organic chemistry.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: MOM Protection of 4-Bromobenzyl Alcohol
This protocol is adapted from established methods for the methoxymethyl protection of benzyl alcohols.
Materials:
-
4-Bromobenzyl alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Chloromethyl methyl ether (MOMCl) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Bromobenzyl alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOMCl dropwise to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled with extreme care in a fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from its ability to undergo selective reactions at either the aryl bromide or the MOM ether functionality.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful example.
Reaction Principle: The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed.
-
After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the Methoxymethyl (MOM) Ether
Once transformations at the aryl bromide are complete, the MOM ether can be cleaved to reveal the benzyl alcohol, which can then be used in subsequent reactions (e.g., oxidation to an aldehyde, etherification, or esterification).
Reaction Principle: MOM ethers are typically cleaved under acidic conditions. The reaction proceeds by protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water to yield the desired alcohol and formaldehyde.
Common Deprotection Protocols:
-
Acidic Hydrolysis: Stirring the compound in a mixture of an acid like HCl or trifluoroacetic acid (TFA) in a protic solvent (e.g., methanol, water/THF) at room temperature is often effective.
-
Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol scavenger can provide rapid and selective deprotection under mild conditions.[4]
-
Silica-Supported Catalysts: Using heterogeneous catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) in a non-polar solvent like DCM offers a simple work-up, as the catalyst can be removed by filtration.[5]
Applications in Drug Discovery and Development
The structural motif derived from this compound is present in numerous complex molecules synthesized for biological evaluation. The ability to first construct a biaryl or other complex core via cross-coupling and then unmask a reactive benzylic alcohol is a powerful synthetic strategy.
Hypothetical Drug Synthesis Workflow
The following diagram illustrates a conceptual workflow where this compound is used to synthesize a complex, hypothetical drug candidate.
Caption: Conceptual workflow for complex molecule synthesis.
This workflow demonstrates how the initial building block is elaborated in a stepwise fashion:
-
Core Scaffolding: A Suzuki coupling reaction is used to build the core biaryl structure.
-
Unmasking Functionality: The MOM group is removed to reveal the alcohol.
-
Functional Group Interconversion: The alcohol is oxidized to an aldehyde, a versatile functional group.
-
Final Elaboration: The aldehyde is converted to a new functionality, such as an amine, via reductive amination to complete the synthesis of the target molecule.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Assumed to be an irritant to the skin, eyes, and respiratory system based on similar compounds.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
References
- 1. This compound [myskinrecipes.com]
- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-bromo-4-methoxybenzene [stenutz.eu]
Compound Profile: 1-Bromo-4-(methoxymethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 1-Bromo-4-(methoxymethyl)benzene
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The focus is on its physicochemical properties, with a detailed exploration of its boiling point. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for successful experimental design and implementation.
This compound, also known as 4-Bromobenzyl methyl ether, is an aromatic compound with the chemical formula C₈H₉BrO.[1][2] Its structure consists of a benzene ring substituted with a bromo group and a methoxymethyl group at the para position. This substitution pattern imparts specific chemical reactivity and physical properties that are crucial for its application in various synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for its handling, purification, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1515-88-4 | [1][2][3] |
| Molecular Formula | C₈H₉BrO | [1][2][3] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 110-112 °C at 8 mmHg | [1] |
| Melting Point | -15 °C | [1] |
| Density | 1.406 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5470 | |
| Flash Point | 106 °C (223.0 °F) - closed cup | [1] |
The Critical Parameter: Boiling Point Determination
The boiling point is a critical physical constant for a liquid, indicating its volatility and the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the literature reports a boiling point of 110-112 °C at a reduced pressure of 8 mmHg.[1] This suggests that the compound is susceptible to decomposition at its normal boiling point under atmospheric pressure, making vacuum distillation the preferred method for purification.
Rationale for Vacuum Distillation
The choice to determine the boiling point under reduced pressure is a deliberate experimental decision rooted in the chemical nature of the compound. Many organic molecules, particularly those with functional groups that can be sensitive to high temperatures, may decompose, oxidize, or undergo side reactions when heated to their atmospheric boiling points. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the integrity of the molecule. This is a cornerstone of ensuring the purity and identity of the substance, which is paramount in research and drug development.
Experimental Protocol for Boiling Point Determination under Reduced Pressure
The following protocol outlines a robust method for determining the boiling point of this compound. This procedure is designed to be self-validating by incorporating precise control and measurement of both temperature and pressure.
Materials:
-
This compound (crude or to be purified)
-
Distillation flask (round-bottom flask)
-
Distillation head with a thermometer adapter
-
Condenser (Liebig or Graham)
-
Receiving flask
-
Vacuum adapter
-
Calibrated thermometer
-
Manometer (for pressure measurement)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease to maintain a stable vacuum.
-
Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask and add the this compound sample. The flask should not be more than two-thirds full.
-
System Evacuation: Connect the vacuum pump to the system via the vacuum adapter. Slowly and carefully evacuate the system to the desired pressure, in this case, approximately 8 mmHg. Monitor the pressure using a calibrated manometer.
-
Heating and Distillation: Once the target pressure is stable, begin heating the distillation flask gently using the heating mantle. The stirring should be active to ensure smooth boiling.
-
Temperature Reading: Observe the temperature on the thermometer placed in the distillation head. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb and a constant temperature reading.
-
Data Collection: Record the stable temperature reading and the corresponding pressure. For this compound, this should be in the range of 110-112 °C at 8 mmHg.[1]
Experimental Workflow Diagram
Caption: Workflow for the determination of the boiling point of this compound under reduced pressure.
Purification via Vacuum Distillation
The purity of a substance is a critical factor that can significantly influence its physical properties, including the boiling point. Impurities can either elevate or depress the boiling point. Therefore, purification of this compound is often a necessary precursor to its use in synthesis. The same vacuum distillation setup used for boiling point determination is the primary method for its purification.
Purification Protocol
The protocol for purification is an extension of the boiling point determination. The key difference is the collection of fractions.
-
Initial Setup and Distillation: Follow steps 1-4 of the boiling point determination protocol.
-
Fraction Collection: As the distillation begins, discard the initial fraction (forerun), which may contain more volatile impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature and pressure (110-112 °C at 8 mmHg). This is the purified this compound.
-
Final Fraction: As the distillation nears completion, the temperature may start to rise, indicating the presence of less volatile impurities. Stop the distillation before these impurities co-distill with the product.
-
Characterization: The purity of the collected fraction should be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification Workflow Diagram
Caption: A logical workflow for the purification of this compound via vacuum distillation.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed examination of the boiling point of this compound, a crucial parameter for its purification and application. The rationale behind using vacuum distillation for both boiling point determination and purification has been explained, emphasizing the importance of preserving the compound's integrity. The provided protocols and diagrams serve as a practical resource for scientists and researchers working with this versatile synthetic intermediate. Adherence to these methodologies will ensure the reliable and safe use of this compound in a laboratory setting.
References
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-Bromo-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(methoxymethyl)benzene, a key intermediate in organic synthesis. The document details its physicochemical properties, with a primary focus on its melting point of -15 °C. A thorough, field-tested protocol for the determination of this sub-zero melting point is presented, addressing the specific challenges of handling a liquid analyte at low temperatures. Furthermore, this guide outlines a robust synthetic pathway for this compound via the Williamson ether synthesis, complete with a detailed experimental procedure and purification strategies. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, providing the necessary technical insights for the confident handling and application of this versatile compound.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, also known by its synonym 4-Bromobenzyl methyl ether, is a halogenated aromatic ether. Its structure, incorporating a reactive bromine atom and a methoxymethyl group, renders it a valuable building block in the synthesis of more complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxymethyl group, on the other hand, can act as a protecting group for the benzylic position or can be further functionalized. These characteristics make this compound a sought-after intermediate in the pharmaceutical and agrochemical industries.
An accurate understanding of the physicochemical properties of this compound is paramount for its effective use. The melting point, in particular, is a critical parameter that provides a reliable indication of purity. This guide will delve into the nuances of determining the sub-zero melting point of this compound, a task that requires specialized techniques beyond standard melting point analysis.
Physicochemical Properties of this compound
A compilation of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its safe handling, storage, and for predicting its behavior in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1515-88-4 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -15 °C | [1] |
| Boiling Point | 110-112 °C at 8 mmHg | [1] |
| Density | 1.406 g/mL at 25 °C | [1] |
In-Depth Analysis: The Melting Point of this compound
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a fundamental technique for assessing the purity of a compound.
The reported melting point of this compound is -15 °C.[1] This sub-zero melting point necessitates a specialized experimental approach for its determination, as standard melting point apparatus are designed for heating samples that are solid at ambient temperature.
Factors Influencing the Melting Point of Substituted Benzenes
The melting points of substituted benzene derivatives are influenced by a combination of factors, including:
-
Molecular Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points.
-
Intermolecular Forces: The nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, play a crucial role. In the case of this compound, the primary intermolecular forces are van der Waals forces and dipole-dipole interactions arising from the polar C-Br and C-O bonds.
-
Nature of Substituents: The size, shape, and electronic properties of the substituents on the benzene ring can affect both the molecular symmetry and the strength of intermolecular forces.
Experimental Protocol for Sub-Zero Melting Point Determination
The determination of a melting point below 0 °C requires a specialized apparatus, commonly known as a cold-stage melting point apparatus, or a standard apparatus modified for low-temperature measurements. The following protocol outlines a robust procedure for accurately determining the melting point of this compound.
Materials:
-
This compound (purified)
-
Capillary tubes (sealed at one end)
-
Cold-stage melting point apparatus (e.g., a Linkam-type stage or similar) or a standard melting point apparatus with a cooling accessory.
-
Low-temperature thermometer or calibrated thermocouple
-
Cryogenic liquid (e.g., liquid nitrogen) or a suitable cooling bath (e.g., dry ice/acetone)
-
Protective gloves and safety glasses
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity, as impurities will depress the melting point. Purification by vacuum distillation is recommended (see Section 5.2).
-
Introduce a small amount of the liquid sample into a capillary tube using a syringe or a fine pipette.
-
Seal the open end of the capillary tube using a flame. This is crucial to prevent condensation of atmospheric moisture into the sample at low temperatures.
-
-
Apparatus Setup and Cooling:
-
Place the sealed capillary tube into the sample holder of the cold-stage melting point apparatus.
-
Begin cooling the stage using the cryogenic liquid or cooling bath. The cooling rate should be controlled to avoid thermal shock to the sample and apparatus.
-
Cool the sample to a temperature approximately 10-15 °C below the expected melting point (i.e., to around -25 to -30 °C). The sample should completely solidify.
-
-
Melting Point Determination:
-
Once the sample is completely frozen, begin to slowly heat the stage at a rate of approximately 1-2 °C per minute. A slow heating rate is critical for ensuring thermal equilibrium and obtaining an accurate melting point range.
-
Carefully observe the sample through the microscope or viewing port of the apparatus.
-
Record the temperature at which the first droplet of liquid appears. This is the onset of melting.
-
Continue to heat slowly and record the temperature at which the last crystal of the solid disappears. This is the clear point, marking the completion of melting.
-
The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample. For a pure compound, this range should be narrow (typically less than 1 °C).
-
Self-Validating System:
To ensure the accuracy of the measurement, the protocol should be validated by:
-
Calibration: Calibrate the low-temperature thermometer or thermocouple using certified standards with known sub-zero melting points.
-
Repeatability: Perform the measurement at least three times with fresh samples to ensure the results are consistent and reproducible.
-
Mixed Melting Point: If a reference standard of this compound is available, a mixed melting point determination can be performed. A depression or broadening of the melting point range of the mixture would indicate the presence of impurities in the synthesized sample.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromobenzyl alcohol is reacted with a methylating agent.
Synthetic Pathway
The synthesis proceeds in two main steps:
-
Deprotonation: 4-Bromobenzyl alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form the corresponding sodium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks a methylating agent, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the desired ether.
References
An In-depth Technical Guide to the Solubility Properties of 1-Bromo-4-(methoxymethyl)benzene
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock of innovation. 1-Bromo-4-(methoxymethyl)benzene, a versatile building block in organic synthesis, presents a case in point.[1][2] Its utility in creating more complex molecules, from specialty dyes to polymers, is intrinsically linked to its behavior in various solvent systems.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a holistic framework for evaluating the solubility of this compound, grounding every recommendation in established scientific principles and robust experimental design.
Section 1: Deconstructing the Molecular Profile of this compound
To predict and understand the solubility of this compound, we must first consider its molecular architecture.
-
Aromatic Core: The benzene ring imparts a significant nonpolar character to the molecule.
-
Halogenation: The bromine atom, while electronegative, contributes to the molecule's overall lipophilicity.
-
Ether Linkage: The methoxymethyl group (-CH₂OCH₃) introduces a degree of polarity through the oxygen atom's lone pairs, which can act as hydrogen bond acceptors.
This amalgamation of polar and nonpolar features suggests a nuanced solubility profile. A key principle in solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] Therefore, we can anticipate that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity. Indeed, safety data sheets often describe it as "immiscible" in water.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [2][6][7][8][9][10] |
| Molecular Weight | 201.06 g/mol | [2][6][7][11] |
| Appearance | Clear Liquid | [5][8][12] |
| Melting Point | 9-10 °C | [4][5] |
| Boiling Point | 223 °C | [4][5] |
| Density | 1.494 g/mL at 25 °C | [4] |
| Water Solubility | Immiscible | [4][5] |
Section 2: A Framework for Comprehensive Solubility Assessment
A thorough investigation of solubility requires a systematic approach. The following experimental workflow is designed to provide a comprehensive understanding of the solubility of this compound across a spectrum of relevant solvents.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method, while traditional, remains a highly reliable technique for determining equilibrium solubility.[3][13] It involves agitating an excess of the solute in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.
Step-by-Step Experimental Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities. A recommended starting set includes water, methanol, ethanol, acetone, dichloromethane, and hexane.
-
Vial Preparation: Into a series of clear glass vials, add a pre-weighed excess of this compound. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of each selected solvent to its respective vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] Temperature control is critical as solubility is temperature-dependent.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the undissolved material has settled.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: A flowchart of the shake-flask method for solubility determination.
Section 3: Interpreting Solubility Data in the Context of Drug Development and Synthesis
The solubility data obtained from the aforementioned protocol is not an end in itself but a critical parameter that informs subsequent research and development activities.
-
For the Synthetic Chemist: Knowledge of solubility is paramount for reaction setup and purification. For instance, in cross-coupling reactions where aryl halides are common substrates, poor solubility can hinder reaction kinetics.[14] Understanding which solvents effectively dissolve this compound allows for the selection of appropriate reaction media and recrystallization solvents.
-
For the Formulation Scientist: In drug development, aqueous solubility is a key determinant of bioavailability. While this compound itself is not a therapeutic agent, derivatives synthesized from it may be. Early-stage solubility screening of such derivatives can help identify potential formulation challenges and guide strategies to enhance solubility, such as the use of co-solvents or amorphous solid dispersions.
Section 4: Advanced Considerations and Troubleshooting
The Impact of Polymorphism
For solid compounds, different crystalline forms, or polymorphs, can exhibit different solubilities. While this compound is a liquid at room temperature, this consideration is crucial for any solid derivatives. It is imperative to characterize the solid form used in solubility studies to ensure reproducibility.
pH-Dependent Solubility
The structure of this compound does not contain readily ionizable functional groups. Therefore, its solubility is not expected to be significantly influenced by pH. However, for derivatives that incorporate acidic or basic moieties, determining the pKa and assessing solubility in buffered solutions at various pH values is essential.[15][16][17]
Conclusion: A Foundation for Informed Scientific Endeavor
This guide has laid out a comprehensive framework for understanding and experimentally determining the solubility of this compound. By adhering to rigorous experimental protocols and thoughtfully interpreting the resulting data, researchers can leverage this fundamental physicochemical property to accelerate their progress in organic synthesis, materials science, and drug discovery. The principles and methodologies detailed herein are designed to be broadly applicable, providing a robust foundation for the characterization of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.fr [fishersci.fr]
- 6. boronmolecular.com [boronmolecular.com]
- 7. 1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. arctomsci.com [arctomsci.com]
- 10. aobchem.com [aobchem.com]
- 11. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. www1.udel.edu [www1.udel.edu]
1-Bromo-4-(methoxymethyl)benzene chemical structure and properties
An In-Depth Technical Guide to 1-Bromo-4-(methoxymethyl)benzene: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key aromatic building block for researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its strategic applications in the construction of complex molecules.
Core Molecular Profile and Structure
This compound (CAS No. 1515-88-4) is a disubstituted benzene derivative featuring a bromine atom and a methoxymethyl group in a para configuration.[1][2] This arrangement provides two distinct points for chemical modification: the aryl bromide, which is primed for cross-coupling reactions, and the stable benzylic ether, which serves as a protected form of a hydroxymethyl group.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1515-88-4 | [1][2][3] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | COCC1=CC=C(Br)C=C1 | [3] |
The structural formula is presented below:
Physicochemical Properties
Direct experimental data for this compound is not extensively published. However, we can infer its properties with high confidence by examining its closest structural isomer, 1-Bromo-4-methoxybenzene (4-Bromoanisole, CAS 104-92-7), where the oxygen and methylene group are inverted. The primary difference is the benzylic CH₂ group in our title compound, which may slightly alter boiling points and density but preserves the overall chemical nature.
| Property | Expected Value / Observation | Reference (Analog) |
| Appearance | Clear Liquid | [4] |
| Boiling Point | ~223 °C | [5][6] |
| Melting Point | ~9-10 °C | [5][6] |
| Density | ~1.49 g/mL | [5] |
| Solubility | Immiscible in water | [4] |
| Storage | Room temperature, airtight, dry | [2] |
Note: Data presented are for the isomer 1-Bromo-4-methoxybenzene and serve as a close approximation.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing this compound is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a primary alcohol followed by an Sₙ2 reaction with a methylating agent.[7] The following protocol, adapted from established procedures, is a self-validating system for generating high-purity material.[8]
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the starting 4-Bromobenzyl alcohol to its corresponding alkoxide. This ensures the alcohol does not act as a competing nucleophile.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic alkoxide intermediate and the polar methyl iodide, facilitating the Sₙ2 reaction.
-
Methyl Iodide (MeI): An excellent electrophile for Sₙ2 reactions due to the high polarizability and good leaving group ability of iodide.[7]
-
Inert Atmosphere (Nitrogen): Sodium hydride reacts violently with water and can be passivated by oxygen; an inert atmosphere is critical for safety and reaction efficiency.
Experimental Protocol:
Materials:
-
4-Bromobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF and cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve 4-Bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear liquid.[8]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features.
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.5 ppm). The two protons ortho to the bromine atom will appear as a doublet (J ≈ 8.5 Hz), and the two protons ortho to the methoxymethyl group will appear as a second doublet (J ≈ 8.5 Hz).
-
Benzylic Protons (-CH₂-): A sharp singlet at approximately 4.4-4.5 ppm, integrating to 2H.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3-3.4 ppm, integrating to 3H.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected: C-Br (~121 ppm), C-CH₂ (~137 ppm), and the two sets of CH carbons (~129 and ~131 ppm).
-
Benzylic Carbon (-CH₂-): ~74 ppm.
-
Methoxy Carbon (-OCH₃): ~58 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C-H (Aromatic): 3100-3000 cm⁻¹ (stretch).
-
C-H (Aliphatic): 2950-2850 cm⁻¹ (stretch).
-
C-O-C (Ether): A strong, characteristic stretch at 1150-1085 cm⁻¹.
-
C-Br (Aryl): A signal in the fingerprint region, typically around 1070 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z = 200 and 202.
-
Major Fragment: The most likely fragmentation pathway is the benzylic cleavage to form the stable 4-bromobenzyl cation at m/z = 169/171.
-
Reactivity and Applications in Drug Development
This compound is a bifunctional reagent whose value lies in the orthogonal reactivity of its two key groups.
-
The Aryl Bromide Handle: The C(sp²)-Br bond is a lynchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This versatility allows for the direct attachment of diverse molecular fragments to the benzene ring, a common strategy in scaffold decoration for medicinal chemistry programs.[9]
-
-
The Methoxymethyl Ether: This group serves as a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents often used in cross-coupling.[10] Unlike more labile protecting groups, it ensures the hydroxyl functionality remains masked until a specific deprotection step is desired (typically under acidic conditions), preventing unwanted side reactions.
This dual functionality makes it a strategic building block for synthesizing complex targets where precise, sequential bond formation is required.
Role as a Versatile Synthetic Building Block:
Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.
Safety and Handling
As a brominated aromatic compound, this compound requires careful handling. The following safety information is based on data for structurally similar compounds and represents best practices.[4][6]
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.
-
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its structure offers two key points of reactivity: an aryl bromide ready for diverse cross-coupling reactions and a stable methoxymethyl ether. This combination allows for the strategic and controlled construction of complex molecular architectures, making it a useful tool for professionals in pharmaceutical and materials science research. Adherence to appropriate synthetic protocols and safety measures is essential for its effective and safe utilization.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. This compound [myskinrecipes.com]
- 3. 1515-88-4|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
- 10. nbinno.com [nbinno.com]
The Analytical Fingerprint: A Technical Guide to the Spectral Data of 1-Bromo-4-(methoxymethyl)benzene
This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple yet informative substitution pattern on the benzene ring, which gives rise to a distinct and predictable spectral fingerprint. The presence of a bromine atom, a methoxymethyl group, and the aromatic ring itself provides multiple active sites for spectroscopic analysis. Understanding the interplay of these functional groups is paramount to a thorough interpretation of the resulting spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons of the ether.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (Ha) | ~7.45 | Doublet | 2H | ~8.5 |
| Ar-H (Hb) | ~7.25 | Doublet | 2H | ~8.5 |
| -CH₂- | ~4.40 | Singlet | 2H | N/A |
| -OCH₃ | ~3.35 | Singlet | 3H | N/A |
Causality Behind the Assignments:
-
Aromatic Protons (Ha and Hb): The para-substitution pattern of the benzene ring results in a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom (Ha) are expected to be deshielded and thus resonate at a lower field (higher ppm value) compared to the protons ortho to the methoxymethyl group (Hb). The coupling constant of approximately 8.5 Hz is characteristic of ortho-coupling in a benzene ring.
-
Benzylic Methylene Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the oxygen atom of the ether. This environment causes a significant downfield shift to around 4.40 ppm. As there are no adjacent protons, the signal is expected to be a singlet.
-
Methoxymethyl Protons (-OCH₃): The protons of the methyl group are shielded by the adjacent oxygen atom and are expected to appear as a singlet at approximately 3.35 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Br (ipso) | ~121 |
| C-Ar (quaternary, attached to -CH₂OCH₃) | ~138 |
| C-H (ortho to Br) | ~132 |
| C-H (ortho to -CH₂OCH₃) | ~129 |
| -CH₂- | ~74 |
| -OCH₃ | ~58 |
Expert Interpretation:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in a signal around 121 ppm. The quaternary carbon attached to the methoxymethyl group will be deshielded and appear further downfield. The two sets of protonated aromatic carbons will have distinct chemical shifts based on their proximity to the electron-withdrawing bromine and the slightly electron-donating methoxymethyl group.
-
Aliphatic Carbons: The benzylic carbon (-CH₂-) will be significantly deshielded by the adjacent aromatic ring and the oxygen atom, resonating around 74 ppm. The methyl carbon (-OCH₃) of the ether will appear at a characteristic chemical shift of approximately 58 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to the aromatic ring, the C-O ether linkage, and the C-Br bond.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl-alkyl ether |
| ~1100 | C-O stretch | Alkyl ether |
| 850-800 | C-H out-of-plane bend | para-disubstituted benzene |
| 700-600 | C-Br stretch | Aryl bromide |
Insight into Vibrational Modes:
The presence of sharp peaks in the 3100-3000 cm⁻¹ region is a clear indication of C-H bonds on an aromatic ring. The aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ range. A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O bond, while the alkyl ether C-O stretch is expected around 1100 cm⁻¹. The out-of-plane bending of the C-H bonds on the para-disubstituted ring gives rise to a strong band in the 850-800 cm⁻¹ region, which is highly diagnostic of the substitution pattern. Finally, the C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions.
Experimental Mass Spectrometry Data
A study on the mass spectrometry of 4-substituted-1-(methoxymethyl)benzene derivatives provides valuable experimental data for this compound.[1] Under Electron Ionization (EI), the molecular ion (M⁺•) is observed at m/z 200 and 202, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways:
The fragmentation of this compound is primarily driven by the cleavage of the benzylic C-O bond and the loss of the methoxy group.
-
Loss of Methoxy Radical (-•OCH₃): A prominent fragmentation pathway involves the loss of a methoxy radical to form the stable 4-bromobenzyl cation at m/z 169 and 171.
[C₈H₉BrO]⁺• → [C₇H₆Br]⁺ + •OCH₃
-
Formation of the Tropylium Ion: The 4-bromobenzyl cation can further lose a bromine radical to form the benzyl cation at m/z 91, which can rearrange to the highly stable tropylium ion.
[C₇H₆Br]⁺ → [C₇H₇]⁺ + •Br
The presence of the isotopic pattern for bromine in the molecular ion and the fragment at m/z 169/171 serves as a definitive marker for the presence of a single bromine atom in the molecule.
Visualization of Key Fragmentation
Caption: Key fragmentation pathway of this compound.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectral data is contingent upon robust and well-controlled experimental procedures. The following protocols represent standard methodologies for the spectroscopic analysis of compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded using the neat liquid. Apply a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty salt plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) inlet.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the complete spectroscopic characterization of this compound.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a detailed and multi-faceted understanding of its molecular structure. The predicted NMR and IR data, in conjunction with the experimental mass spectrometry findings, offer a robust analytical fingerprint for the confident identification and characterization of this important synthetic intermediate. By understanding the causal relationships between molecular structure and spectral output, researchers can effectively utilize these powerful analytical techniques in their scientific endeavors.
References
An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(methoxymethyl)benzene
This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4), a versatile reagent widely used in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure its safe application in a laboratory setting. The narrative explains the causality behind safety protocols, particularly in the context of its primary use in organometallic cross-coupling reactions.
Core Chemical Profile and Physicochemical Properties
This compound is a substituted aromatic compound featuring a reactive carbon-bromine bond and a methoxymethyl ether group. These functional groups dictate its utility as a building block in synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Its physical state and properties necessitate specific handling procedures to mitigate exposure risks.
A summary of its key physicochemical properties is presented below. This data is crucial for understanding its behavior under various laboratory conditions, from storage to reaction work-up.
| Property | Value | Source(s) |
| CAS Number | 1515-88-4 | [2][3] |
| Molecular Formula | C₈H₉BrO | [2][3] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | 217.6 ± 15.0 °C at 760 mmHg | [2] |
| Melting Point | -15 °C (lit.) | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 85.9 ± 21.5 °C | [2] |
| Storage | Store in a dry, room temperature, airtight environment | [5] |
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as an irritant.[2] The Globally Harmonized System (GHS) classifications for this chemical and structurally similar compounds indicate a consistent hazard profile related to skin, eye, and respiratory tract irritation.[2][6]
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | [2] |
Signal Word: Warning
GHS Pictogram:
The Causality of Exposure: Understanding Reactivity in Synthesis
The primary utility of this compound is as an aryl halide precursor in carbon-carbon bond-forming reactions.[7] Its safety protocols are intrinsically linked to its role in these syntheses, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the formation of Grignard reagents.
Role in Palladium-Catalyzed Cross-Coupling Reactions
In a typical Suzuki-Miyaura coupling, the C-Br bond of this compound undergoes oxidative addition to a palladium(0) catalyst.[7][8] This is the first step in a catalytic cycle that ultimately couples the bromobenzene moiety to an organoboron compound.[8]
-
Why this matters for safety: These reactions often require elevated temperatures, anhydrous solvents (like THF or dioxane), and inorganic bases.[9] Heating increases the vapor pressure of the reagent and solvents, elevating the risk of inhalation. The use of fine palladium catalyst powders also presents an inhalation hazard. Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood.
Formation and Use of Grignard Reagents
Alternatively, this compound can react with magnesium metal to form a Grignard reagent.[10] This process transforms the electrophilic carbon bonded to bromine into a potent nucleophile.[10]
-
Why this matters for safety: Grignard reagents are notoriously air- and moisture-sensitive, often pyrophoric.[11] The reaction is highly exothermic and requires strictly anhydrous conditions, as any water will quench the reagent and can cause a violent reaction.[11][12] This necessitates the use of oven-dried glassware and inert atmosphere techniques (e.g., a Schlenk line with nitrogen or argon).[13] The high reactivity dictates that personnel must be trained in handling air-sensitive reagents and have appropriate fire-extinguishing media (such as a Class D fire extinguisher or sand) immediately available.
The following diagram illustrates the central role of this compound and the associated reaction conditions that inform the necessary safety protocols.
Caption: Key synthetic routes for this compound and their conditions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary engineering control for handling this chemical is a certified chemical fume hood.[2] This is non-negotiable due to the compound's irritant properties and its common use with volatile solvents and powdered catalysts. The fume hood contains vapors and prevents them from entering the laboratory workspace. For air-sensitive reactions like Grignard formation, a glove box or Schlenk line provides a necessary inert atmosphere.[11] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The following flowchart guides the user through the mandatory PPE selection process.
Caption: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).
Detailed Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for minimizing risk.
Handling
-
Preparation: Before handling, ensure all engineering controls are functional and all required PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Conduct all transfers within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Inert Atmosphere Work: When performing air-sensitive reactions, ensure the apparatus is properly dried and purged with an inert gas like nitrogen or argon before introducing the reagent.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Contaminated work clothing should be removed and laundered separately before reuse.
Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][14] Incompatible materials can lead to vigorous or explosive reactions.
-
Ignition Sources: Store away from heat, sparks, and open flames.[15]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration and seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2] |
Accidental Release Measures
The following workflow outlines the procedure for managing a small-scale laboratory spill. For large spills, evacuate the area and contact institutional emergency personnel.
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]
Disposal Considerations
Chemical waste must be managed in compliance with all local, regional, and national regulations.
-
Waste Classification: As a halogenated organic compound, this material should be collected as "halogenated organic waste."[16]
-
Procedure: Collect waste in a designated, properly labeled, and sealed container.[16] Do not mix with non-halogenated waste, acids, or bases.[16] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[16] Empty containers should be handled as hazardous waste until properly decontaminated.
Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is an irritant to the skin, eyes, and respiratory system.[2] Prolonged or repeated exposure should be avoided.
-
Ecological Profile: Data on the environmental impact of this specific chemical is limited. As a general precaution, prevent it from entering drains or surface waters.[17] Many aryl halides are toxic to aquatic organisms and may persist in the environment.[17]
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4 | Chemsrc [chemsrc.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. 4-bromobenzyl methyl ether [stenutz.eu]
- 5. 1515-88-4|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.fr [fishersci.fr]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(methoxymethyl)benzene, also known as 4-bromobenzyl methyl ether, is a halogenated aromatic ether. Its unique structural features, comprising a brominated phenyl ring and a methoxymethyl substituent, make it a valuable intermediate in organic synthesis. The reactivity of the C-Br bond in cross-coupling reactions and the potential for functional group interconversion of the methoxymethyl group render this compound a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, and optimizing reaction conditions.
This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and offering insights into the structural basis of these characteristics.
Molecular and Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Bromobenzyl methyl ether, Benzene, 1-bromo-4-(methoxymethyl)- |
| CAS Number | 1515-88-4[1][2][3][4] |
| Molecular Formula | C₈H₉BrO[2][3][4][5][6] |
| Molecular Weight | 201.06 g/mol [2][3][4][5][6] |
| SMILES | COCc1ccc(Br)cc1[5] |
| InChIKey | JIMMXGXOJQXOQA-UHFFFAOYSA-N[2] |
Core Physical Properties
The physical state and bulk properties of a compound are critical for its storage, handling, and application in chemical synthesis. This compound is a liquid at standard temperature and pressure.
| Physical Property | Value |
| Melting Point | -15 °C (lit.)[2] |
| Boiling Point | 217.6 ± 15.0 °C at 760 mmHg[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Refractive Index | 1.537[2] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[2] |
| Flash Point | 85.9 ± 21.5 °C[2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure. The presence of the large, nonpolar bromophenyl group is the dominant feature, making the compound generally soluble in nonpolar organic solvents. The ether linkage in the methoxymethyl group introduces a slight polar character, but this is insufficient to confer significant solubility in highly polar solvents like water.
Based on the principle of "like dissolves like," this compound is expected to be soluble in common organic solvents such as:
-
Nonpolar Solvents: Toluene, hexane, diethyl ether
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate
-
Polar Protic Solvents: Limited solubility is expected in lower alcohols like ethanol and methanol.
It is largely considered immiscible with water.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the following proton signals are anticipated:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the para-substitution pattern, a pair of doublets is expected, representing the two sets of chemically non-equivalent aromatic protons.
-
Benzylic Protons (-CH₂-): The two protons of the methylene group adjacent to the benzene ring and the ether oxygen will give rise to a singlet in the region of δ 4.4-4.6 ppm.
-
Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet further upfield, typically around δ 3.3-3.5 ppm.
A commercially available ¹H NMR spectrum for 4-bromobenzyl methyl ether confirms these expectations.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the following signals are predicted:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbon signals will be influenced by the electron-donating or -withdrawing nature of the substituents.
-
Benzylic Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of δ 70-75 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon signal is anticipated to be in the upfield region, around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region
-
C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of this compound is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (201.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragment Ions: Fragmentation may occur through the loss of a methoxy group (-OCH₃), a methoxymethyl group (-CH₂OCH₃), or a bromine atom (-Br), leading to characteristic fragment ions.
Experimental Determination of Physical Properties
The accurate determination of physical properties is fundamental to chemical research. The following section details the principles and methodologies for measuring the key physical constants of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The melting point of this compound is -15 °C, indicating that it is a liquid under normal laboratory conditions. For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for volatile liquids and is sensitive to changes in pressure.
Density Determination
Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by accurately measuring the mass of a known volume.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. The following information is derived from available safety data sheets.
GHS Precautionary Statements: [2][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[2][5]
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its key physical properties, spectroscopic characteristics, and the experimental methodologies used for their determination. A firm grasp of these properties is essential for researchers and drug development professionals to ensure the safe and effective use of this compound in their work. While some spectroscopic data is not widely available in public repositories, the predicted characteristics, in conjunction with the provided physical data, offer a solid foundation for the use of this compound in a research and development setting.
References
- 1. echemi.com [echemi.com]
- 2. 2-Bromobenzyl Methyl Ether | CAS#:1515-88-4 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 1515-88-4|this compound|BLD Pharm [bldpharm.com]
- 6. aobchem.com [aobchem.com]
- 7. 4-BROMOBENZYL METHYL ETHER(1515-88-4) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Characterization of 1-Bromo-4-(methoxymethyl)benzene: A Technical Guide for Researchers
Introduction
1-Bromo-4-(methoxymethyl)benzene, also known as 4-bromobenzyl methyl ether (CAS No. 1515-88-4), is a halogenated aromatic ether.[1][2] Its bifunctional nature, incorporating a reactive bromine atom and a methoxymethyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The bromine atom can participate in a variety of cross-coupling reactions, while the methoxymethyl group can act as a protecting group or be further functionalized.
A thorough understanding of the spectroscopic signature of this compound is paramount for researchers to confirm its identity, assess its purity, and monitor its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While publicly available, authenticated spectra for this specific compound are scarce, this guide will focus on the theoretical underpinnings and expected spectral features based on its molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1515-88-4 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 110-112 °C at 8 mmHg | [3] |
| Density | 1.406 g/mL at 25 °C | [3][4] |
Infrared (IR) Spectroscopy
Theoretical Principles: Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and press with a solvent-moistened wipe.
Caption: Experimental workflow for ATR FT-IR analysis.
Predicted IR Spectrum Analysis:
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| 3100-3000 | C-H stretch | Aromatic C-H | Multiple weak to medium bands |
| 2950-2850 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) | Medium to strong bands |
| 1600, 1485 | C=C stretch | Aromatic ring | Two sharp, medium intensity bands |
| 1250-1000 | C-O stretch | Ether (Ar-O-CH₂ and O-CH₃) | Strong, characteristic bands |
| 1100-1000 | C-Br stretch | Aryl bromide | Weak to medium band |
| 850-800 | C-H bend | 1,4-disubstituted (para) benzene | Strong out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can exist in different spin states. Irradiation with radiofrequency waves can cause transitions between these states, and the energy required for this transition is highly sensitive to the local electronic environment of the nucleus. This provides detailed information about the connectivity and chemical environment of atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: Logical workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum Analysis (in CDCl₃):
The ¹H NMR spectrum of this compound is expected to show three distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | Doublet | 2H | H-2, H-6 (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. Appears as a doublet due to coupling with H-3 and H-5. |
| ~ 7.20 | Doublet | 2H | H-3, H-5 (ortho to CH₂OCH₃) | Shielded relative to H-2/H-6. Appears as a doublet due to coupling with H-2 and H-6. |
| ~ 4.40 | Singlet | 2H | -CH₂- | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. |
| ~ 3.40 | Singlet | 3H | -OCH₃ | Protons of the methyl ether group. |
Predicted ¹³C NMR Spectrum Analysis (in CDCl₃):
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the eight carbon atoms due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | C-4 (ipso to CH₂OCH₃) | Quaternary carbon attached to the electron-donating methoxymethyl group. |
| ~ 131 | C-2, C-6 (ortho to Br) | Aromatic carbons deshielded by the adjacent bromine. |
| ~ 129 | C-3, C-5 (ortho to CH₂OCH₃) | Aromatic carbons. |
| ~ 121 | C-1 (ipso to Br) | Quaternary carbon attached to the electronegative bromine. |
| ~ 74 | -CH₂- | Aliphatic carbon of the benzyl group, deshielded by oxygen. |
| ~ 58 | -OCH₃ | Aliphatic carbon of the methyl ether. |
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for relatively small, volatile organic molecules is Electron Ionization (EI).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Predicted Mass Spectrum Analysis (EI):
The mass spectrum of this compound will provide key information for its identification.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
M⁺ peak at m/z 200 (for C₈H₉⁷⁹BrO)
-
M+2 peak at m/z 202 (for C₈H₉⁸¹BrO)
-
-
Key Fragmentation Patterns: Electron ionization is a high-energy technique that causes fragmentation of the molecular ion. Predicted key fragments for this compound include:
-
[M - OCH₃]⁺: Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 169/171.
-
[M - CH₂OCH₃]⁺: Loss of the methoxymethyl radical (•CH₂OCH₃) would lead to a bromophenyl fragment at m/z 155/157.
-
Tropylium-type ion: Cleavage of the bromine atom and rearrangement could lead to a methoxymethylbenzyl cation at m/z 121.
-
Conclusion
The spectroscopic characterization of this compound through IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the identification of functional groups by IR, to the precise atomic connectivity and environment from NMR, and the confirmation of molecular weight and fragmentation patterns by MS. This technical guide provides researchers and drug development professionals with the foundational knowledge to interpret the expected spectroscopic data for this important synthetic building block, ensuring its correct identification and use in their scientific endeavors.
References
understanding the reactivity of the C-Br bond in 1-Bromo-4-(methoxymethyl)benzene
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-(methoxymethyl)benzene
Abstract
This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its two key functional moieties: a reactive carbon-bromine (C-Br) bond on the aromatic ring and a stable methoxymethyl ether group. This guide provides a comprehensive technical analysis of the C-Br bond's reactivity, exploring its participation in a range of pivotal organic transformations. We will dissect the electronic and steric factors governing its behavior, detail field-proven protocols for its functionalization, and provide a mechanistic framework for understanding its synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique chemical properties for the synthesis of complex molecular architectures.
Structural and Electronic Profile of the C-Br Bond
The reactivity of the C-Br bond in this compound is intrinsically linked to its electronic environment. The bromine atom is attached to an sp²-hybridized carbon of the benzene ring. The key to its reactivity lies in the interplay between the halogen's electronegativity and the electronic influence of the para-substituted methoxymethyl group (-CH₂OCH₃).
-
Bond Polarity and Strength: The C-Br bond is polarized towards the bromine atom, rendering the ipso-carbon electrophilic. However, compared to alkyl bromides, the aryl C-Br bond is stronger and less reactive towards traditional nucleophilic substitution (Sₙ1/Sₙ2) pathways. This is due to the increased s-character of the sp² carbon and the partial double-bond character arising from the conjugation of the bromine lone pairs with the aromatic π-system.
-
Influence of the Methoxymethyl Group: The para-methoxymethyl group is generally considered a weakly electron-donating group through resonance, while exhibiting a mild inductive withdrawing effect. This net effect subtly modulates the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bond. This influence is particularly crucial in transition metal-catalyzed reactions, where the rate-determining step often involves oxidative addition of the catalyst into the C-Br bond.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1515-88-4 | [2] |
| Molecular Formula | C₈H₉BrO | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Liquid (Typical) | |
| Boiling Point | ~235-237 °C |
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Utility
The primary application of this compound in modern synthesis is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[3][4] These reactions are foundational for constructing C-C, C-N, and C-O bonds with high precision and functional group tolerance.[5][6] The reactivity order for aryl halides in these transformations is generally I > Br > Cl, making aryl bromides like our title compound an ideal balance of reactivity and stability.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[9][10][11]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound, forming a Pd(II) intermediate.[12] Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[3][10][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene and water, or dioxane).
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with primary or secondary amines.[5][13][14] It has largely replaced harsher classical methods for synthesizing arylamines.[14]
Mechanism Insight: The catalytic cycle is initiated by the oxidative addition of the Pd(0) complex to the aryl bromide.[5] The resulting Pd(II) complex coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the amine is deprotonated to form a palladium-amido complex.[5] The final C-N bond is forged through reductive elimination, which regenerates the active Pd(0) catalyst.[5][13][14] The choice of phosphine ligand is critical and is often a sterically hindered, electron-rich ligand like XPhos or RuPhos to facilitate the reductive elimination step.[5][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).[5]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][16][17] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I).[7][16][18]
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[8] In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[17] This acetylide then undergoes transmetalation with the Ar-Pd(II)-Br complex. Reductive elimination from the resulting intermediate furnishes the arylalkyne product and regenerates the Pd(0) catalyst.[7][18]
Exemplary Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-5 mol%).[7][16]
-
Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.[7]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up and Purification: Dilute the reaction mixture with ether and filter through a pad of celite to remove ammonium salts. The filtrate is washed with saturated aqueous NH₄Cl, brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.[7]
Formation of Organometallic Intermediates
The C-Br bond can be transformed into a potent nucleophilic center through the formation of organometallic reagents, reversing the inherent polarity of the carbon atom (umpolung).[19]
Grignard Reagent Formation
Treatment with magnesium metal in an ethereal solvent converts this compound into the corresponding Grignard reagent.[19][20][21]
Causality and Protocol Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including water.[20][22] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19][21]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[19][21] Activation is necessary to initiate the reaction and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means like crushing the turnings.[19][21]
-
Reaction Initiation: The formation is often subject to an induction period. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.
Exemplary Protocol: Grignard Formation
-
Setup: Place magnesium turnings (1.2 equiv.) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.
-
Activation: Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF. Gentle heating may be required to start the reaction, evidenced by the disappearance of the iodine color and bubble formation.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure full conversion. The resulting grayish solution of the Grignard reagent can be used directly in subsequent reactions.
Organolithium Formation (Halogen-Metal Exchange)
Halogen-metal exchange using an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperatures provides an alternative route to a highly reactive organometallic intermediate.[23][24][25]
Protocol Considerations: This reaction is extremely fast and must be conducted at low temperatures (typically -78 °C) in an anhydrous ethereal solvent (THF or diethyl ether) to prevent side reactions, such as reaction with the solvent or the methoxymethyl group.[23][26] The resulting aryllithium species is a powerful nucleophile and base, ready for reaction with various electrophiles.
Workflow and Logical Relationships
The strategic use of this compound relies on a logical workflow where the C-Br bond is functionalized first, followed by potential manipulation of other parts of the molecule.
Caption: General experimental workflow for the functionalization of the C-Br bond.
Conclusion
The C-Br bond in this compound serves as a robust and versatile reactive handle, primarily for transition metal-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles. Its predictable reactivity, coupled with the stability of the para-methoxymethyl group under many reaction conditions, establishes this compound as a valuable asset for the multi-step synthesis of complex organic molecules. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically and efficiently incorporate this building block into their synthetic campaigns, accelerating discovery in drug development and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. adichemistry.com [adichemistry.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. ias.ac.in [ias.ac.in]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-substituted biphenyls using 1-Bromo-4-(methoxymethyl)benzene
An Application Guide to the Synthesis of 4-Substituted Biphenyls via Cross-Coupling of 1-Bromo-4-(methoxymethyl)benzene
Authored by: A Senior Application Scientist
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The synthesis of functionalized biphenyls is therefore of paramount importance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the as a versatile starting material. We present a comparative analysis of leading palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura and Stille couplings—offering in-depth, field-proven protocols. The causality behind experimental choices, mechanistic insights, and the strategic utility of the methoxymethyl (MOM) protecting group are discussed to provide a comprehensive and practical resource for laboratory application.
Introduction: Strategic Importance of this compound
This compound is an attractive building block for biphenyl synthesis for two primary reasons. First, the aryl bromide moiety is a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. Second, the methoxymethyl (MOM) ether group at the 4-position offers both stability and synthetic flexibility. The MOM group is robust under the neutral to strongly basic conditions typical of many cross-coupling reactions, yet it can be selectively cleaved under acidic conditions to reveal a phenol.[1][2][3] This latent functionality allows for subsequent derivatization, making it a strategic choice for building molecular complexity in multi-step syntheses.
Palladium-catalyzed cross-coupling reactions are the most effective tools for constructing the C(sp²)–C(sp²) bond central to biphenyl structures.[4][5] These reactions share a common catalytic cycle but differ in the nature of the organometallic coupling partner, which in turn dictates their scope, limitations, and optimal conditions. This guide will focus on the practical application of the Suzuki-Miyaura and Stille couplings, two of the most powerful methods in this class.[6]
Comparative Analysis of Key Cross-Coupling Methodologies
The choice of a cross-coupling reaction is a critical decision based on factors like substrate scope, functional group tolerance, reagent toxicity, and operational simplicity. The Suzuki-Miyaura and Stille reactions are both highly effective for the synthesis of biphenyls but present different practical considerations.[5][6]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acid or ester (R-B(OR)₂) | Organostannane (R-SnR'₃) |
| Key Advantages | Low toxicity of boron reagents and byproducts; high stability of reagents to air and moisture; compatible with aqueous/green solvents.[7][8] | Organostannanes are stable and tolerant of a wide range of functional groups; reaction conditions are often very mild and neutral.[9][10][11] |
| Key Disadvantages | Requires a base, which can introduce side reactions; protodeboronation can be a competing pathway.[6] | High toxicity of organotin compounds and byproducts necessitates careful handling and purification; stoichiometric tin waste.[10][11] |
| Typical Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH) | Often requires no base, but additives like LiCl or Cu(I) salts can accelerate the reaction. |
| Typical Solvents | Toluene, Dioxane, DMF, often with water as a co-solvent. | Toluene, THF, Dioxane, DMF (anhydrous). |
For the synthesis of 4-(methoxymethyl)biphenyl derivatives, the Suzuki-Miyaura reaction is often the first choice due to its environmental and safety advantages.[6] However, the Stille coupling remains an invaluable tool, particularly when dealing with sensitive substrates that may not tolerate the basic conditions of the Suzuki reaction or when a desired boronic acid is unstable or commercially unavailable.[9]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Both the Suzuki-Miyaura and Stille reactions proceed through a similar catalytic cycle, which is fundamental to understanding reaction optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling Mechanism
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with the base. The final step is reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the Pd(0) catalyst.[5][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: 1-Bromo-4-(methoxymethyl)benzene as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
1-Bromo-4-(methoxymethyl)benzene has emerged as a highly versatile and strategic building block in modern medicinal chemistry and pharmaceutical development. Its unique bifunctional architecture, featuring a reactive aryl bromide handle and a stable, yet readily cleavable, methoxymethyl (MOM) ether, permits a wide array of sequential and orthogonal synthetic transformations. This guide provides an in-depth exploration of its application, focusing on the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions and Grignard reagent formations. Detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this intermediate in the synthesis of complex pharmaceutical targets.
The Strategic Advantage of Bifunctionality
The synthetic utility of this compound lies in the distinct reactivity of its two functional groups.
-
The Aryl Bromide: The carbon-bromine bond is the primary site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile construction of biaryl systems, aryl amines, and other complex scaffolds ubiquitous in pharmaceutical agents.[1]
-
The Methoxymethyl (MOM) Ether: The methoxymethyl group serves as a robust protecting group for a phenolic hydroxyl functionality.[2] Phenols are often incompatible with the conditions of many coupling reactions (e.g., basic conditions or organometallic reagents). The MOM ether is stable across a wide range of non-acidic reaction conditions, effectively masking the reactive phenol.[3][4] Crucially, it can be selectively removed under mild acidic conditions post-coupling to unmask the phenol, a key pharmacophore in many drug molecules.[5] This orthogonal reactivity is the cornerstone of its strategic value.[1]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions are central to the application of this intermediate. They offer a reliable and versatile means to construct molecular complexity with high precision.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[1][6] This reaction is fundamental for synthesizing biaryl structures found in numerous pharmaceuticals.
Causality of Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or used directly, for instance, as Pd(PPh₃)₄.[6][7] The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron reagent by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water aids in dissolving the base and the boronate intermediate.[6]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical for success.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
| Component | Role | Example | Molar Eq. |
| This compound | Aryl Halide | - | 1.0 |
| Arylboronic Acid | Coupling Partner | Phenylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | 0.02 - 0.05 |
| Base | Activator | K₂CO₃ | 2.0 - 3.0 |
| Solvent System | Medium | 1,4-Dioxane / H₂O (4:1) | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the deoxygenated solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[8][9] This reaction is indispensable for the synthesis of aryl amines, a core structure in a vast number of pharmaceuticals.[10]
Causality of Experimental Design:
-
Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich alkylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[1] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[10]
-
Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are common precursors that form the active Pd(0) catalyst in situ.[10]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
| Component | Role | Example | Molar Eq. |
| This compound | Aryl Halide | - | 1.0 |
| Primary/Secondary Amine | Nucleophile | Aniline / Morpholine | 1.2 |
| Palladium Precursor | Catalyst Source | Pd₂(dba)₃ | 0.01 - 0.02 |
| Phosphine Ligand | Ligand | XPhos | 0.02 - 0.04 |
| Base | Deprotonating Agent | NaOtBu | 1.4 |
| Solvent | Medium | Toluene or Dioxane | - |
Step-by-Step Methodology:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-24 hours), cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The aryl bromide can be converted into a highly nucleophilic organometallic species, a Grignard reagent, by reacting it with magnesium metal.[11][12] This opens up another major pathway for C-C bond formation through reaction with various electrophiles, most commonly carbonyl compounds.[12][13]
Causality of Experimental Design:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including trace amounts of water.[11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. This can be achieved by crushing the magnesium turnings or by adding a small crystal of iodine.[11]
-
Initiation: The reaction is often sluggish to start. Gentle heating or the addition of an "initiator" like a small amount of pre-formed Grignard reagent can help begin the exothermic reaction.
Protocol 3.1: Formation of 4-(Methoxymethyl)phenylmagnesium Bromide
Step-by-Step Methodology:
-
Place magnesium turnings (1.2 mmol) in a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and a magnetic stir bar, all under an argon atmosphere.
-
Add a small crystal of iodine to the flask.
-
Add anhydrous diethyl ether (2 mL) to the flask.
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (3 mL) and place it in the dropping funnel.
-
Add a small portion (~10%) of the bromide solution to the magnesium. The solution should become cloudy and begin to reflux as the reaction initiates. If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions (e.g., addition to an aldehyde or ketone).
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: The compound may be harmful if swallowed and causes skin irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety goggles to prevent skin and eye contact.[15]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.[14] Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
Conclusion
This compound is a quintessential example of a modern synthetic building block whose value is derived from its strategic bifunctionality. The ability to perform robust, high-yielding cross-coupling or organometallic reactions at the aryl bromide position while a latent phenolic hydroxyl is protected allows for the efficient and controlled synthesis of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this intermediate in the pursuit of novel pharmaceutical agents.
References
- 1. 1-Bromo-4-(trimethoxymethyl)benzene | RUO [benchchem.com]
- 2. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 格氏试剂 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
detailed protocol for Suzuki coupling with 1-Bromo-4-(methoxymethyl)benzene
An Application Guide for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling: A Protocol for 1-Bromo-4-(methoxymethyl)benzene
Authored by: Senior Application Scientist, Gemini Division
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, offering a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into the selection of reagents and conditions, and present a self-validating, step-by-step experimental protocol designed for reproducibility and high-yield outcomes.
The Foundational Principle: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its palladium-catalyzed cycle, which efficiently brings together an organohalide (the electrophile) and an organoboron species (the nucleophile).[4][5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile, in this case, this compound. This step forms a square-planar Palladium(II) intermediate. The reactivity order for halides is typically I > Br > Cl, making aryl bromides a reliable and commonly used substrate.[6]
-
Transmetalation : This is the crucial nucleophilic transfer step. The organic moiety from the organoboron compound (e.g., phenylboronic acid) is transferred to the Pd(II) center, displacing the halide. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, thereby accelerating the transfer.[7][8]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][6]
Below is a visualization of this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Selection of Reaction Components
The success of the Suzuki coupling hinges on the judicious selection of each component. For our target substrate, this compound, the methoxymethyl group is robust and electronically neutral, allowing for a standard, yet optimized, approach.
-
Base : The base is not merely a spectator; it is essential for activating the boronic acid.[7][10] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) : A cost-effective and moderately strong base, often sufficient for many couplings.
-
Potassium Phosphate (K₃PO₄) : A stronger base that is often highly effective, particularly under non-aqueous or anhydrous conditions.[7]
-
Cesium Carbonate (Cs₂CO₃) : A very effective but more expensive option, often used for challenging couplings due to its higher solubility in organic solvents.[7] For this protocol, we will use K₂CO₃ as a robust and widely applicable choice.
-
-
Solvent System : The solvent must solubilize the reactants and facilitate heat transfer. A biphasic system is often advantageous, as the aqueous layer dissolves the inorganic base while the organic layer contains the substrate and catalyst.
-
Toluene/Water or Dioxane/Water : Classic solvent mixtures that are effective for a broad range of substrates.[11]
-
Tetrahydrofuran (THF)/Water : Another common choice, although its lower boiling point limits the reaction temperature.[4] It is imperative to degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12][13]
-
Experimental Protocol: Synthesis of 4-(Methoxymethyl)biphenyl
This protocol details the coupling of this compound with phenylboronic acid. The principles and steps can be adapted for other arylboronic acids.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | C₈H₉BrO | 201.06 | 1.0 | 1.0 | 201 mg |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.04 | 0.04 | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Toluene | C₇H₈ | - | - | - | 10 mL (degassed) |
| Deionized Water | H₂O | - | - | - | 2 mL (degassed) |
| Work-up Reagents | |||||
| Ethyl Acetate (EtOAc) | ~50 mL | ||||
| Brine (Saturated NaCl solution) | ~20 mL | ||||
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | ||||
| Purification | |||||
| Silica Gel | As needed | ||||
| Hexanes/Ethyl Acetate Mixture | As needed |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experiment.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (201 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition : Using a syringe, add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask.
-
Reaction : Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-6 hours. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying : Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically effective for eluting the non-polar biaryl product while retaining polar impurities. The expected product, 4-(methoxymethyl)biphenyl, should be isolated as a colorless oil or white solid.
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst : The Pd(0) species was deactivated by oxygen.[13] Impure Reagents : Boronic acid may have decomposed. | Ensure all solvents are rigorously degassed. Repeat the reaction with fresh catalyst and high-purity, dry reagents. Boronic acids can dehydrate to form boroxines; this is usually not detrimental but significant degradation can lower yield. |
| Homocoupling Side Product | Reaction of two boronic acid molecules. | This can be promoted by the presence of Pd(II) species or oxygen. Ensure an inert atmosphere is maintained. Using a slight excess of the boronic acid (1.1-1.2 equiv.) is standard, but a large excess can favor this side reaction. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or base. | This side reaction can occur under harsh conditions (high temperature, prolonged reaction time, or strongly basic/aqueous environments). Consider using a less aqueous solvent system, a milder base (e.g., KF), or a more stable boronic ester (e.g., a pinacol ester).[14] |
| Purification Difficulty | Product and starting material have similar polarity (Rf values). | Optimize the chromatography solvent system. A less polar system (e.g., higher ratio of hexanes to ethyl acetate) will increase the separation between the slightly more polar starting bromide and the non-polar biphenyl product. Running a longer column can also improve separation.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool in synthetic chemistry. The protocol detailed herein for this compound provides a reliable and well-characterized starting point for the synthesis of 4-(methoxymethyl)biphenyl derivatives. By understanding the mechanistic principles and the critical role of each reagent, researchers can confidently apply, adapt, and troubleshoot this powerful reaction to accelerate their research and development objectives.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Grignard Reaction of 1-Bromo-4-(methoxymethyl)benzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reaction using 1-Bromo-4-(methoxymethyl)benzene. The formation of 4-(methoxymethyl)phenylmagnesium bromide is a critical step in the synthesis of a variety of more complex molecules. This guide delves into the underlying scientific principles, offers a detailed step-by-step protocol, and provides troubleshooting advice to ensure a high-yield and reproducible reaction. Particular emphasis is placed on the critical parameters of reagent purity, magnesium activation, and strategies to mitigate potential side reactions associated with the benzylic ether functionality.
Scientific Principles and Key Considerations
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, in this case, the aryl bromide, to form a highly nucleophilic organomagnesium halide.[3][4]
The Imperative of Anhydrous Conditions
The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[1][2][5][6] Grignard reagents are potent bases and will readily react with any protic source, such as water, to quench the reagent and form the corresponding hydrocarbon, in this case, (methoxymethyl)benzene.[5][6][7] This not only consumes the desired reagent but also reduces the overall yield of the target product.[6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed.[6][8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1][6]
Magnesium Activation: Overcoming the Passivation Layer
Commercially available magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[9][10] To initiate the Grignard reaction, this oxide layer must be disrupted to expose a fresh, reactive magnesium surface.[9][11] Several methods can be employed for activation:
-
Chemical Activation: The most common method involves the use of activating agents. A small crystal of iodine is often added, which is believed to react with the magnesium surface, creating reactive sites.[9][12] The disappearance of the characteristic purple or brown color of iodine is a visual indicator of successful initiation.[9] Another effective activator is 1,2-dibromoethane (DBE).[9][13] DBE reacts readily with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning and activating the metal surface.[9][11][13]
-
Mechanical Activation: Physically crushing or grinding the magnesium turnings with a glass rod can break the oxide layer and expose the reactive metal.[10][11] This is often done in the presence of the solvent and a small amount of the aryl halide.
-
Pre-activation: Heating the magnesium turnings under vacuum or an inert atmosphere can also help to remove adsorbed water and activate the surface.[13]
Consideration for the Methoxymethyl Group
The substrate, this compound, contains a benzylic ether. While ethers like tetrahydrofuran (THF) and diethyl ether are the standard solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent, the ether functionality within the substrate itself requires consideration.[14][15] Benzylic ethers can be susceptible to cleavage by highly reactive organometallic reagents. However, aryl Grignard reagents are generally less reactive than their alkyl counterparts, and under standard conditions, the reaction is expected to proceed with minimal cleavage of the methoxymethyl group. Maintaining a moderate reaction temperature is advisable to minimize the risk of this side reaction.
Visualized Reaction and Workflow
Reaction Mechanism
The formation of the Grignard reagent proceeds via an oxidative insertion of magnesium into the carbon-bromine bond. The resulting organometallic species possesses a highly polarized C-Mg bond, rendering the aryl carbon strongly nucleophilic.
Caption: Formation of the Grignard Reagent.
Experimental Workflow
Caption: Experimental workflow for Grignard reagent synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | >99.5% Purity | Alfa Aesar | Use freshly opened container if possible. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. Use from a freshly opened bottle or distill from Na/benzophenone. |
| Iodine | Crystal, Reagent Grade | J.T. Baker | Used as an activator. |
| 1,2-Dibromoethane (optional) | >99% Purity | Fluka | Alternative activator. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Three-neck round-bottom flask (250 mL) | - | Pyrex | Oven-dried at 120°C for at least 4 hours. |
| Reflux Condenser | - | Kimble | Oven-dried. |
| Addition Funnel (100 mL) | - | Ace Glass | Oven-dried. |
| Magnetic Stirrer and Stir Bar | - | IKA | - |
| Septa and Needles | - | - | For inert atmosphere techniques. |
Step-by-Step Procedure
-
Glassware Preparation: Assemble the three-neck flask, reflux condenser, and addition funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) or oven-dry all components and assemble them hot, allowing them to cool under an inert atmosphere. This step is critical to remove any adsorbed water.[6][8]
-
Reagent Setup:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single small crystal of iodine. The flask should have a faint purple vapor or color on the magnesium surface.
-
Place a magnetic stir bar in the flask.
-
-
Initiation:
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the aryl bromide solution to the magnesium turnings while stirring.
-
Observe the reaction mixture closely. Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray/brown solution, and potentially a gentle, spontaneous reflux of the THF solvent.[9][12]
-
If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or crush some of the magnesium turnings with a dry glass rod.[10][13]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[12][16]
-
After the addition is complete, continue to stir the mixture. If reflux subsides, you may gently heat the reaction to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
-
Completion and Use:
-
The reaction is complete when most of the magnesium has been consumed. The resulting dark gray or brown solution is the 4-(methoxymethyl)phenylmagnesium bromide reagent.
-
Cool the solution to room temperature. The Grignard reagent is now ready to be used in the subsequent reaction step (e.g., addition to a carbonyl compound).[17][18]
-
Workup and Purification
The workup procedure will depend on the subsequent reaction of the Grignard reagent. A general protocol for quenching the reaction and isolating a neutral organic product is as follows:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[19] This is a mildly acidic quench that will protonate the alkoxide formed and precipitate magnesium salts. Avoid using strong acids initially, as this can be highly exothermic.[20]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization, depending on the physical properties of the final compound.[19]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.[8] 2. Passivated magnesium.[9] | 1. Ensure all glassware is rigorously dried and use freshly opened/distilled anhydrous solvent. 2. Add more activator (I₂ or DBE), crush the magnesium, or apply gentle heat.[9][11][13] |
| Low yield of desired product | 1. Incomplete formation of Grignard reagent. 2. Premature quenching by moisture.[8] | 1. Allow for a longer reaction time or gentle heating to ensure all magnesium reacts. 2. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Formation of biphenyl byproduct | Wurtz-type coupling of the aryl halide and the Grignard reagent. | This side reaction is favored by higher temperatures. Maintain a controlled, gentle reflux. Add the aryl bromide solution slowly to keep its concentration low.[21] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. psiberg.com [psiberg.com]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. leah4sci.com [leah4sci.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. prepchem.com [prepchem.com]
- 20. britthipple.com [britthipple.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Use of the Methoxymethyl (MOM) Protecting Group in Complex Synthesis, Featuring 1-Bromo-4-(methoxymethyl)benzene
Authored by: A Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for hydroxyl functionalities due to its ease of installation, stability across a wide array of reaction conditions, and reliable cleavage under acidic protocols. This technical guide provides an in-depth exploration of MOM protecting group strategies, designed for researchers, chemists, and drug development professionals. We will delve into the core principles of MOM group stability, present detailed, field-proven protocols for both protection and deprotection, and discuss its orthogonality with other common protecting groups. Central to this guide is the practical application and strategic considerations involving 1-Bromo-4-(methoxymethyl)benzene , a valuable building block where the MOM group's stability enables selective chemistry at the aryl bromide position.
The Methoxymethyl (MOM) Group: A Strategic Overview
The methoxymethyl group (CH₃OCH₂–, abbreviated as MOM) converts a reactive hydroxyl group into a significantly less reactive acetal.[1][2] This transformation is crucial when the hydroxyl moiety would otherwise interfere with planned chemical transformations elsewhere in the molecule. The MOM group is characterized by its exceptional stability in neutral to strongly basic environments (stable from pH 4 to 12), making it inert to many nucleophiles, organometallic reagents, hydrides, and various oxidizing agents.[2][3] However, its acetal nature renders it susceptible to cleavage under acidic conditions, providing a reliable method for its removal.[1][3][4]
The compound This compound serves as an excellent case study. Here, the MOM group protects the benzylic alcohol of 4-bromobenzyl alcohol. This protection strategy is not about using this molecule as a protecting agent, but rather leveraging it as a stable building block. The inertness of the MOM ether allows for a wide range of synthetic manipulations at the aryl bromide position—such as palladium-catalyzed cross-coupling reactions—without affecting the masked hydroxyl group.
Introduction of the MOM Protecting Group: Protocols and Mechanistic Rationale
The selection of a protection protocol depends on the substrate's sensitivity and the desired reaction scale. The two most common methods involve either the highly reactive chloromethyl methyl ether (MOM-Cl) or the safer alternative, dimethoxymethane.
Protocol 2.1: Protection Using Chloromethyl Methyl Ether (MOM-Cl)
This is a classic and highly efficient method. The reaction proceeds via an Sɴ2 displacement of the chloride by the alcohol. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated in situ without competing in the reaction.[1][3][5]
Causality: The use of a hindered base like DIPEA is critical. A less hindered base, such as triethylamine, could potentially react with MOM-Cl. The reaction is typically run at 0 °C to room temperature to control the exotherm and minimize side reactions.
Safety Advisory: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[1][5] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Safer, alternative methods are highly recommended where possible.
Detailed Experimental Protocol:
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: A Safer Alternative Using Dimethoxymethane (Methylal)
To avoid the hazards of MOM-Cl, an acetal exchange reaction using dimethoxymethane in the presence of an acid catalyst is a preferred method.[1][3][6] This reaction is driven to completion by using an excess of dimethoxymethane.
Causality: A strong acid catalyst, such as phosphorus pentoxide (P₂O₅) or a Lewis acid like zirconium(IV) chloride (ZrCl₄), is required to activate the dimethoxymethane, facilitating the exchange with the alcohol.[3][6]
Detailed Experimental Protocol:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM), add dimethoxymethane (10-20 eq.).
-
Carefully add a catalytic amount of phosphorus pentoxide (P₂O₅, ~0.1 eq.) or another suitable Lewis acid (e.g., ZrCl₄, 10 mol%) in portions.
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or K₂CO₃ until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Cleavage of the MOM Protecting Group: A Comparative Guide to Deprotection
The removal of the MOM group is typically achieved under acidic conditions, which protonate the ether oxygen, activating the acetal for cleavage.[1][4] The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the presence of other protecting groups.
Data Presentation: Comparison of Acid-Catalyzed MOM Deprotection Methods
| Entry | Substrate Type | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | Trifluoroacetic Acid (TFA) / DCM (1:15) | Dichloromethane | 25 | 12 h | High | [1] |
| 2 | Aliphatic MOM Ether | Conc. HCl / Methanol | Methanol | 60 | 15 min | High | [7] |
| 3 | Various MOM Ethers | Bi(OTf)₃ (1-2 mol%) | THF / Water (1:1) | Room Temp | 30-40 min | >90 | [8] |
| 4 | Various MOM Ethers | ZnBr₂ (1 eq.), n-PrSH (2 eq.) | Dichloromethane | 0 to RT | 5-8 min | 86-91 | [9] |
| 5 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄, 50 mol%) | Isopropanol | Reflux | 1-2 h | >90 | [6] |
Protocol 3.1: Standard Deprotection with Brønsted Acids (HCl or TFA)
This is a straightforward and common method for robust substrates.
Detailed Experimental Protocol (using HCl):
-
Dissolve the MOM-protected compound (1.0 eq.) in methanol or ethanol.
-
Add a few drops of concentrated hydrochloric acid (e.g., 2-3 drops per 10 mL of solvent).
-
Heat the mixture to 50-65 °C and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 15-60 minutes), cool the solution to room temperature.
-
Neutralize the acid by adding a saturated aqueous solution of NaHCO₃.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Protocol 3.2: Mild and Selective Deprotection with Lewis Acids
Lewis acids can offer milder conditions and higher chemoselectivity, which is crucial when other acid-sensitive groups are present. Bismuth(III) triflate, for instance, is an effective and environmentally friendly catalyst for this transformation.[8]
Detailed Experimental Protocol (using Bi(OTf)₃):
-
Dissolve the MOM-protected substrate (1.0 eq.) in a biphasic solvent system of tetrahydrofuran (THF) and water (1:1).
-
Add a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 1-2 mol%).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Orthogonality: Integrating MOM into Complex Protecting Group Strategies
Orthogonal protection—the selective removal of one protecting group in the presence of others—is a cornerstone of modern organic synthesis.[10][11] The MOM group's unique cleavage conditions make it an excellent component of such strategies.
-
MOM vs. Silyl Ethers (TBDMS, TBDPS): MOM ethers are cleaved by acid, while silyl ethers are typically removed with fluoride sources (e.g., TBAF). This provides perfect orthogonality. A MOM group can be selectively removed with acid while leaving a TBDMS group intact.[8]
-
MOM vs. Benzyl (Bn) Ethers: Benzyl ethers are typically removed by catalytic hydrogenolysis. Therefore, a MOM group can be removed with acid in the presence of a Bn group, and a Bn group can be hydrogenated off while the MOM group remains.
-
MOM vs. Esters (Acetate, Benzoyl): Esters are cleaved under basic (saponification) or acidic conditions. While strong acid will cleave both, mild acidic cleavage of a MOM group can often be achieved in the presence of an ester. Conversely, basic hydrolysis of an ester leaves a MOM group untouched.
Experimental Workflow Diagrams
Diagram 1: General Protection Workflow for Alcohols
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(methoxymethyl)benzene
Introduction
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[2][3] These reactions are indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][4]
This guide focuses on the application of these powerful synthetic tools to 1-Bromo-4-(methoxymethyl)benzene, a versatile aryl bromide. The methoxymethyl ether substituent offers a unique combination of electronic and steric properties, making it an interesting substrate for exploring the nuances of various cross-coupling methodologies. The presence of the electron-donating methoxymethyl group can influence the reactivity of the aryl bromide, particularly in the oxidative addition step of the catalytic cycle.[5]
This document provides detailed, field-proven protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific research needs.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][6] A thorough understanding of this cycle is paramount for rational reaction design and optimization.
The three fundamental steps are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) species.[2][7] The electronic nature of the aryl halide is a critical factor here; electron-withdrawing groups generally accelerate this step, while electron-donating groups, such as the methoxymethyl group, can slow it down.[5]
-
Transmetalation (for Suzuki and Sonogashira Reactions): In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[3][7] This step is often facilitated by a base, which activates the organometallic reagent.[8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center are eliminated, regenerating the catalytically active Pd(0) species.[2][7]
The Critical Role of Ligands
The choice of ligand is arguably one of the most crucial parameters in a palladium-catalyzed cross-coupling reaction. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of the individual steps in the catalytic cycle.[6][10] Sterically bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, are often employed to promote the formation of the active monoligated Pd(0) species and to facilitate both the oxidative addition and reductive elimination steps.[6][11] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, known for their strong σ-donating ability and steric tunability.[6]
Visualizing the Catalytic Cycle
Caption: General Catalytic Cycle for Palladium Cross-Coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds through the coupling of an aryl halide with an organoboron reagent.[12][13] Its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acids make it a favored method in pharmaceutical development.[12]
Experimental Protocol: Synthesis of 4-(Methoxymethyl)-4'-methylbiphenyl
This protocol details the coupling of this compound with 4-methylphenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 201.06 | 1.0 | 201 mg |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 163 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.02 | 23 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.[5]
-
Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water.[14] A biphasic solvent system is often beneficial in Suzuki couplings.[12]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Causality and Optimization Insights
-
The Base is Crucial: The base, in this case, potassium carbonate, is essential for the transmetalation step.[8][9] It is believed to activate the boronic acid, facilitating the transfer of the aryl group to the palladium center.[15] For substrates sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be employed.[5][16]
-
Ligand Choice: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging couplings, particularly with electron-rich aryl bromides, more specialized ligands may be required.[5] Buchwald-type ligands, for instance, can significantly improve reaction rates and yields.[6]
-
Solvent System: The use of a toluene/ethanol/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base.[12] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation, a common side reaction where the boronic acid is cleaved by a proton source.[5]
Application Protocol 2: Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful method for C-C bond formation.[17][18] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.[18]
Experimental Protocol: Synthesis of (E)-1-(4-(Methoxymethyl)phenyl)-2-phenylethene
This protocol describes the reaction of this compound with styrene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 201.06 | 1.0 | 201 mg |
| Styrene | 104.15 | 1.2 | 138 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), styrene (1.2 mmol), and triethylamine (2.0 mmol) in DMF.[1]
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the catalyst.[1]
-
Catalyst Addition: Add Palladium(II) acetate (0.02 mmol) and Tri(o-tolyl)phosphine (0.04 mmol) to the mixture.[1]
-
Reaction: Seal the tube and heat the reaction to 100 °C.[1] Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts. Remove the solvent under reduced pressure.[1]
-
Purification: Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.[1]
Workflow Diagram: Heck Reaction
Caption: Step-by-step workflow for the Heck reaction.
Causality and Optimization Insights
-
Base Selection: An organic base like triethylamine is commonly used in the Heck reaction to neutralize the HBr generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[18]
-
Ligand Effects: The choice of phosphine ligand is critical. Tri(o-tolyl)phosphine is a moderately bulky ligand that can promote the reaction. For less reactive substrates, more electron-rich and bulkier ligands may be necessary.
-
Solvent: Polar aprotic solvents like DMF or DMA are typically used to ensure the solubility of the reactants and the palladium catalyst.[19]
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[20]
Experimental Protocol: Synthesis of 1-(4-(Methoxymethyl)phenyl)-2-phenylethyne
This protocol outlines the coupling of this compound with phenylacetylene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 201.06 | 1.0 | 201 mg |
| Phenylacetylene | 102.13 | 1.2 | 131 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | 3 mL |
| Tetrahydrofuran (THF) | - | - | 6 mL |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF and triethylamine.[1]
-
Degassing: Degas the solution by bubbling with argon for 20 minutes.[1]
-
Catalyst Addition: Under an argon atmosphere, add Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) and Copper(I) iodide (0.04 mmol).[1]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.[1]
-
Work-up: Cool the reaction to room temperature and filter off the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.
Mechanistic Considerations
The Sonogashira reaction is thought to involve two interconnected catalytic cycles.[20] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[20]
Copper-Free Sonogashira Couplings
While the copper co-catalyst is traditional, concerns about its potential to induce alkyne homocoupling (Glaser coupling) and the environmental impact have led to the development of copper-free Sonogashira protocols. These often rely on more sophisticated palladium catalysts and specific bases to facilitate the reaction.[21]
Troubleshooting and Safety Precautions
Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate ligand or base. | Ensure rigorous exclusion of air and moisture.[22] Screen different ligands, bases, and solvents. Consider a more active palladium precatalyst.[5] |
| Protodeboronation (Suzuki) | Presence of excess water or strong base. | Use anhydrous solvents and consider a weaker, non-aqueous base like K₃PO₄ or CsF.[5] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure thorough degassing of the reaction mixture and solvents. |
| Alkyne Dimerization (Sonogashira) | Copper-catalyzed Glaser coupling. | Reduce the amount of copper catalyst or switch to a copper-free protocol.[21] |
Safety First
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and side reactions.[5]
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled accordingly. Many are also toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: The organic solvents used are flammable and should be handled with care, away from ignition sources.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of a wide range of functionalized aromatic compounds. By understanding the underlying catalytic principles and carefully selecting the reaction components, researchers can effectively harness these transformative reactions to achieve their synthetic goals. The protocols provided herein serve as a robust starting point for further exploration and optimization in the exciting and ever-evolving field of cross-coupling chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. nobelprize.org [nobelprize.org]
- 4. Organometallic cross-coupling reactions [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of 1-Bromo-4-(methoxymethyl)benzene in the Synthesis of Sartan Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sartan analogues, a critical class of Angiotensin II receptor blockers (ARBs), are central to the management of hypertension. A key structural motif in many of these pharmaceuticals is the biphenyl tetrazole scaffold. The efficient construction of this scaffold is a pivotal challenge in their synthesis. This document provides a detailed technical guide on the strategic application of 1-Bromo-4-(methoxymethyl)benzene as a versatile building block for the biphenyl core of sartan analogues. We will explore the underlying chemical principles, compare key synthetic methodologies, and provide detailed, field-proven protocols to empower researchers in the development and optimization of sartan synthesis.
Introduction: The Central Role of the Biphenyl Scaffold
Sartan drugs, such as Valsartan, Losartan, and Candesartan, function by selectively blocking the AT₁ receptor, preventing the vasoconstrictive effects of angiotensin II. Their molecular architecture is distinguished by a biphenyl core, where one phenyl ring is substituted with a tetrazole (or a precursor cyano group) and the other is functionalized with a side chain unique to each sartan derivative.
This compound serves as an ideal precursor for the latter phenyl ring. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern biphenyl synthesis. The methoxymethyl (MOM) ether at the para-position acts as a stable, protected form of a hydroxymethyl group. This protecting group strategy is essential, as the free hydroxymethyl group would interfere with the organometallic reagents used in the critical C-C bond formation step.[1][2]
The Methoxymethyl (MOM) Protecting Group: A Strategic Choice
The methoxymethyl (MOM) group is an acetal, rendering the protected alcohol inert to a wide array of reaction conditions. Its strategic value in sartan synthesis is threefold:
-
Stability: The MOM ether is exceptionally stable under the basic and nucleophilic conditions characteristic of Suzuki and Negishi cross-coupling reactions. It is also resistant to many oxidizing and reducing agents.[1]
-
Orthogonality: Its stability profile allows for selective transformations on other parts of the molecule without premature cleavage.
-
Reliable Deprotection: The MOM group is readily cleaved under acidic conditions, a process that is typically high-yielding and straightforward. This lability to acid provides a reliable method for unmasking the hydroxymethyl group for subsequent functionalization.[3][4][5]
The overall synthetic logic is visualized below. This compound is coupled to form the core biphenyl structure. The MOM group is then removed, and the revealed hydroxymethyl group is elaborated to complete the synthesis of the target sartan analogue.
Caption: General workflow for sartan synthesis using the MOM-protected synthon.
Core Methodologies: Constructing the Biphenyl Moiety
The formation of the aryl-aryl bond is the key step in these syntheses. While Suzuki-Miyaura coupling is widely used, Negishi coupling offers distinct advantages in certain contexts, such as improved chemoselectivity and transmetalation activity.[6][7] A more recent decarboxylative coupling method also presents an innovative, resource-efficient alternative.[8][9]
| Coupling Method | Catalyst System (Typical) | Coupling Partner for this compound | Typical Yield | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand; Base (e.g., Na₂CO₃, K₂CO₃) | An arylboronic acid or ester functionalized with a protected tetrazole.[10] | 85-98% | Tolerant of many functional groups; reagents are often commercially available and relatively stable. Boronic acids can undergo side reactions.[11] |
| Negishi Coupling | Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand (e.g., Q-phos). | An organozinc reagent, prepared in situ from an aryl lithium or Grignard reagent.[6][12] | 70-85% | Highly effective and chemoselective.[7] Organozinc reagents are moisture-sensitive and require inert atmosphere techniques.[13] |
| Decarboxylative Coupling | CuO, 1,10-phenanthroline, and PdBr₂. | A benzoic acid derivative (e.g., 2-cyanobenzoic acid).[8][9] | ~80% | Avoids the need for pre-formed organometallic reagents (B or Zn), improving atom economy. May require higher temperatures. |
Detailed Protocol: Valsartan Intermediate via Negishi Coupling
This protocol describes the synthesis of a key biphenyl intermediate for Valsartan by coupling an organozinc reagent with an N-protected valine derivative containing the aryl bromide, derived from 1-bromo-4-(bromomethyl)benzene.[6][12] This showcases a convergent approach where the side chain is installed prior to the biphenyl coupling.
Objective: To synthesize Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate via a palladium-catalyzed Negishi cross-coupling reaction.
Materials & Reagents:
-
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (Aryl Bromide 5 in Ghosh et al.[6][12])
-
5-phenyl-1-trityl-1H-tetrazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Q-phos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Experimental Procedure
Part A: Preparation of the Organozinc Reagent
-
Setup: Under an inert atmosphere (Argon), add 5-phenyl-1-trityl-1H-tetrazole to a flame-dried Schlenk flask containing anhydrous THF.
-
Metalation: Cool the solution to 0°C and slowly add one equivalent of n-BuLi. Allow the reaction to warm to room temperature and stir for 1 hour. The color change indicates the formation of the aryllithium species.
-
Transmetalation: Cool the solution to -20°C and add a solution of one equivalent of anhydrous ZnCl₂ in THF dropwise. Stir the mixture for 30 minutes at -20°C to form the desired organozinc chloride compound.
Part B: The Negishi Coupling Reaction
-
Catalyst Preparation: In a separate Schlenk flask, add Palladium(II) Acetate and the Q-phos ligand to anhydrous THF. Stir for 15 minutes to form the active catalyst complex.
-
Coupling: To the freshly prepared organozinc reagent from Part A, add the aryl bromide substrate (Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate).
-
Initiation: Transfer the catalyst solution from step 1 into the main reaction flask via cannula.
-
Reaction: Heat the reaction mixture to 75°C and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.[6][12]
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target biphenyl intermediate (yield reported as 80%).[6][12]
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Post-Coupling: Deprotection and Final Elaboration
Once the biphenyl core is assembled, the MOM group must be removed to reveal the hydroxymethyl functionality. This is a critical step that paves the way for attaching the final sartan side chain.
Protocol: MOM Group Deprotection The cleavage of MOM ethers is most commonly achieved via acid hydrolysis. The choice of acid and solvent can be tailored to the substrate's sensitivity.[4][5]
| Reagent System | Solvent | Conditions | Notes |
| Hydrochloric Acid (HCl) | Methanol / Water | Reflux, 2-6 h | A standard, robust method.[2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT, 1-3 h | Good for substrates sensitive to aqueous conditions.[5] |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile (MeCN) | RT, 1-4 h | A very mild, non-acidic method suitable for delicate substrates.[4] |
General Deprotection Procedure (using HCl/Methanol):
-
Dissolve the MOM-protected biphenyl intermediate in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the solution and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the hydroxymethyl biphenyl intermediate.
This resulting benzylic alcohol is then typically converted to a more reactive leaving group, such as a bromide (e.g., using NBS or PBr₃), which is subsequently used to alkylate the final heterocyclic portion of the sartan molecule, completing the synthesis.
Conclusion
This compound is a highly valuable and strategic starting material in the synthesis of sartan analogues. Its utility stems from the reliable performance of the MOM protecting group in conjunction with powerful palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki couplings. The methodologies and protocols outlined in this guide provide a robust framework for researchers to efficiently construct the core biphenyl structure of these vital antihypertensive agents, enabling further drug discovery and process development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(methoxymethyl)benzene with Terminal Alkynes
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable due to its mild reaction conditions and broad functional group tolerance.[1][3] The resulting arylalkynes are critical building blocks in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5] For researchers and professionals in drug development, mastering this reaction is key to accessing novel molecular architectures with potential biological activity.
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 1-Bromo-4-(methoxymethyl)benzene with various terminal alkynes. The methoxymethyl protecting group is a common motif in medicinal chemistry, making this specific transformation highly relevant. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: A Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] While copper-free versions exist, the classic palladium/copper co-catalyzed system is highly efficient, particularly for less reactive aryl bromides.[1][8]
The Palladium Cycle:
-
Reductive Elimination and Catalyst Activation: The active catalyst, a Pd(0) species, is often generated in situ from a Pd(II) precatalyst.[6][9]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound), forming a Pd(II) intermediate.[9][10] This step is often the rate-determining step, especially for aryl bromides compared to the more reactive aryl iodides.[1][8]
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the acetylide group to the palladium center.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.[10]
The Copper Cycle:
-
Coordination and Acidification: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[6]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.
The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, often at room temperature for reactive halides, although aryl bromides may require gentle heating.[1][10]
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Reaction Setup and Procedure:
-
Inert Atmosphere: Set up a Schlenk flask or an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base: Add the anhydrous solvent (5 mL) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 eq.). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the terminal alkyne.[11] For aryl bromides, gentle heating is often necessary to drive the reaction to completion.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite to remove the catalyst residues.[10] Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure arylalkyne.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Aryl Bromide | 1.0 eq. | The limiting reagent in the reaction. |
| Terminal Alkyne | 1.1 - 1.5 eq. | A slight excess is used to ensure complete consumption of the aryl bromide. A large excess can lead to increased homocoupling. |
| Palladium Catalyst | 1-5 mol% | PdCl₂(PPh₃)₂ is a stable and commonly used precatalyst.[6][12] Lower catalyst loading is desirable for cost and sustainability.[4][13] |
| Copper(I) Iodide | 2-10 mol% | Acts as a co-catalyst to facilitate the formation of the copper acetylide.[14] |
| Base | 2-3 eq. | An amine base like triethylamine or diisopropylamine is crucial for deprotonating the alkyne.[8] The base can sometimes be used as the solvent.[10] |
| Solvent | THF, Toluene, DMF | The choice of solvent can influence reaction rate and catalyst stability.[15] Anhydrous and degassed solvents are recommended.[16] |
| Temperature | 25 - 100 °C | Aryl bromides typically require heating.[1] Start at a moderate temperature (e.g., 60 °C) and adjust as needed. |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidative degradation of the Pd(0) catalyst and oxidative homocoupling of the alkyne (Glaser coupling).[8] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, insufficient temperature, or impure reagents. | Use a fresh batch of palladium and copper catalysts. Ensure reagents are pure and solvents are anhydrous. Gradually increase the reaction temperature.[8] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by impurities or an inappropriate solvent.[8][17] Ensure rigorous inert atmosphere conditions. Consider a more robust ligand if the problem persists. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, excess copper catalyst. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Consider a copper-free protocol if homocoupling is a persistent issue.[8] |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the reaction to drive it to completion. Adjust the solvent system for column chromatography for better separation. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of valuable arylalkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a solid foundation for further exploration and application in the fields of medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.lucp.net [books.lucp.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Methoxymethyl)phenylboronic Acid
Abstract
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their utility in constructing carbon-carbon bonds has made them foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed, field-proven protocol for the synthesis of 4-(methoxymethyl)phenylboronic acid from its corresponding aryl bromide, 1-bromo-4-(methoxymethyl)benzene. We will delve into the mechanistic underpinnings of the lithium-halogen exchange, provide a step-by-step experimental procedure, and outline robust methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this valuable synthetic intermediate.
Introduction: The Synthetic Value of Arylboronic Acids
The transformation of an aryl halide into an arylboronic acid is a cornerstone of synthetic strategy. It effectively reverses the polarity of the aromatic carbon atom, converting an electrophilic center (C-Br) into a nucleophilic one (C-B, after activation). This "umpolung" enables a host of subsequent reactions, with the Suzuki-Miyaura coupling being the most prominent.[4][5] The target molecule, 4-(methoxymethyl)phenylboronic acid, incorporates a versatile methoxymethyl functional group, making it a valuable building block for introducing this moiety into complex molecular architectures.
The primary method detailed herein is the lithium-halogen exchange followed by electrophilic trapping with a borate ester.[6][7][8] This approach is favored for its high efficiency and reaction speed, even at cryogenic temperatures.[9] The causality behind this choice rests on the rapid and generally clean conversion of the aryl bromide to a highly reactive aryllithium species, which is then intercepted by the boron electrophile.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-stage process: formation of an aryllithium intermediate and its subsequent borylation.
-
Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi), is introduced to the aryl bromide. The reaction is an equilibrium process where the lithium atom exchanges with the bromine.[9] This equilibrium is driven to the product side because the resulting aryllithium is stabilized by the higher s-character of the sp²-hybridized carbon atom compared to the sp³-hybridized carbon of n-butyllithium.[9] This step must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other electrophilic sites.
-
Borylation and Hydrolysis: The nucleophilic aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate.[10][11] This forms a tetracoordinate borate complex. Upon acidic workup, this complex is hydrolyzed, first to the boronate ester and then to the final 4-(methoxymethyl)phenylboronic acid. Triisopropyl borate is often chosen due to its steric bulk, which helps to minimize the formation of undesired borinic acid byproducts from double addition of the aryllithium reagent.[12]
Caption: Mechanism of 4-(methoxymethyl)phenylboronic acid synthesis.
Critical Safety Protocols: Handling Pyrophoric Reagents
WARNING: Organolithium reagents such as n-butyllithium are pyrophoric and will ignite spontaneously on contact with air or moisture.[13] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[13][14] It is highly recommended to wear nitrile gloves underneath neoprene or other heavy-duty, chemical-resistant gloves.[15]
-
Inert Atmosphere: All reactions involving organolithiums must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in flame-dried or oven-dried glassware.[14][16]
-
Handling and Transfer: Use proper syringe and cannula techniques for transferring pyrophoric reagents.[15] Never work alone when handling these materials.[14][17]
-
Emergency Preparedness: Keep a Class D or powdered lime fire extinguisher within immediate reach. DO NOT use a CO₂ or water-based extinguisher.[13][15] An emergency safety shower and eyewash station must be accessible.[15]
-
Quenching: Unused organolithium reagents and reaction residues must be quenched carefully. This is typically done by slow, dropwise addition of a less reactive alcohol like isopropanol at low temperature, followed by ethanol, and finally water.
Detailed Experimental Protocol
This protocol details the synthesis on a 25 mmol scale. Adjust quantities as needed.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |
| This compound | 201.06 | 25.0 | 5.03 g (4.1 mL) | Starting material |
| n-Butyllithium (n-BuLi) | 64.06 | 27.5 | 11.0 mL (2.5 M in hexanes) | 1.1 equivalents, pyrophoric! |
| Triisopropyl borate | 188.07 | 37.5 | 8.6 mL (7.05 g) | 1.5 equivalents, moisture sensitive |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 125 mL | Anhydrous, inhibitor-free |
| Hydrochloric Acid (HCl), 2 M aqueous | 36.46 | - | ~50 mL | For workup |
| Diethyl Ether | 74.12 | - | ~200 mL | For extraction |
| Saturated Sodium Chloride (Brine) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying |
| Hexanes/Ethyl Acetate | - | - | As needed | For purification |
Step-by-Step Synthesis Procedure
-
Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Initial Setup: Dissolve this compound (5.03 g, 25.0 mmol) in 100 mL of anhydrous THF in the reaction flask.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (11.0 mL of a 2.5 M solution in hexanes, 27.5 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change may be observed. Stir the resulting mixture at -78 °C for 45 minutes.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (8.6 mL, 37.5 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.[18]
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 90 minutes.
-
Hydrolysis: Carefully quench the reaction by slowly adding 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Overall experimental workflow for the synthesis.
Purification and Characterization
Arylboronic acids are known to form cyclic trimer anhydrides (boroxines) upon standing, which can complicate characterization and purification.[18] However, for most applications like Suzuki coupling, the mixture of the acid and its boroxine is used directly.
Purification Protocol
Purification by standard silica gel chromatography can be challenging for boronic acids due to their polarity and interaction with silica.[19][20] A robust method is recrystallization or an acid-base extraction.
Method 1: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as hexanes/ethyl acetate or toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Method 2: Acid-Base Extraction [21]
-
Dissolve the crude product in diethyl ether.
-
Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move to the aqueous layer as its boronate salt.
-
Wash the aqueous layer with diethyl ether to remove non-acidic organic impurities.
-
Acidify the aqueous layer carefully with concentrated HCl until the pH is ~1-2. The boronic acid will precipitate.
-
Extract the product back into diethyl ether or ethyl acetate, dry the organic layer with MgSO₄, and concentrate to yield the purified product.
Characterization Data
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are expected to be similar to analogous compounds like 4-methoxyphenylboronic acid.[22][23]
-
δ ~8.10 (d, 2H, Ar-H ortho to B(OH)₂)
-
δ ~7.45 (d, 2H, Ar-H meta to B(OH)₂)
-
δ ~4.50 (s, 2H, -CH₂-)
-
δ ~3.45 (s, 3H, -OCH₃)
-
A broad singlet for the -B(OH)₂ protons may also be visible, often between δ 4.5-6.5, which is D₂O exchangeable.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~142.0 (Ar-C)
-
δ ~136.0 (Ar-CH)
-
δ ~130.0 (Ar-C-B, often not observed due to quadrupolar relaxation)
-
δ ~128.0 (Ar-CH)
-
δ ~74.0 (-CH₂-)
-
δ ~58.0 (-OCH₃)
-
-
Mass Spectrometry (ESI-): Calculated for C₈H₁₁BO₃ [M-H]⁻: 165.08. Found: 165.1.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-(methoxymethyl)phenylboronic acid. By carefully following the outlined procedures for reaction setup, execution, and particularly the stringent safety measures required for handling pyrophoric reagents, researchers can confidently prepare this valuable intermediate. The detailed mechanistic rationale and characterization guidelines serve to create a self-validating system, ensuring both the success of the synthesis and the integrity of the final product for use in subsequent applications such as Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boronic Acid | Borates Today [borates.today]
- 9. ethz.ch [ethz.ch]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. ehs.uci.edu [ehs.uci.edu]
- 17. Page loading... [wap.guidechem.com]
- 18. orgsyn.org [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 22. spectrabase.com [spectrabase.com]
- 23. researchgate.net [researchgate.net]
The Strategic Utility of 1-Bromo-4-(methoxymethyl)benzene in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Organic Electronics
In the landscape of materials science, the pursuit of novel organic electronic materials with tailored properties is a relentless endeavor. Central to this quest is the availability of versatile molecular building blocks that offer synthetic handles for the construction of complex, functional architectures. 1-Bromo-4-(methoxymethyl)benzene emerges as a strategic precursor, particularly in the synthesis of conjugated polymers and oligomers destined for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This technical guide delineates the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with in-depth protocols and the causal reasoning behind experimental choices. The unique bifunctionality of this molecule, possessing a reactive aryl bromide and a latent methoxymethyl ether, allows for a stepwise and controlled approach to synthesizing sophisticated π-conjugated systems.
Core Attributes and Synthetic Advantages
The utility of this compound in materials science is rooted in two key structural features:
-
The Aryl Bromide Moiety: This functional group serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance. The bromine atom acts as a reliable leaving group, facilitating the introduction of the benzene ring into a growing polymer backbone or a complex molecular structure.
-
The Methoxymethyl (MOM) Ether Group: The methoxymethyl group is a robust protecting group for a hydroxyl functionality, which can be introduced in a subsequent step. It exhibits stability across a wide range of reaction conditions, including those involving strong bases and nucleophiles commonly employed in cross-coupling reactions. Crucially, the MOM group can be readily cleaved under acidic conditions to unveil the parent hydroxyl group, providing a strategic point for further functionalization or influencing the material's solid-state packing and solubility.
This orthogonal reactivity allows for a modular and convergent synthetic strategy, where the core conjugated structure is first assembled via reactions at the bromide position, followed by modification at the methoxymethyl site.
Application in the Synthesis of Conjugated Polymers for OLEDs
A prominent application of this compound is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a class of highly fluorescent conjugated polymers widely used in OLEDs.[1] The methoxymethyl group, after conversion to an alkoxy side chain, enhances the solubility of the resulting polymer, which is crucial for solution-based processing techniques like spin-coating. Furthermore, the nature of the side chain can significantly influence the polymer's photophysical properties and solid-state morphology.
Logical Workflow for PPV Synthesis
The synthesis of a PPV derivative using this compound can be conceptualized through the following workflow, which combines several key organic transformations.
Caption: Synthetic workflow for OLED materials from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point, and optimization may be necessary based on the specific substrate and desired outcome.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling to form a biaryl linkage, a fundamental step in extending conjugation.
Rationale: The Suzuki-Miyaura reaction is chosen for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). The use of a biphasic solvent system is common in Suzuki reactions.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Arylboronic acid | 1.2 | Coupling partner |
| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |
| PPh₃ | 0.04 | Ligand to stabilize the palladium catalyst |
| K₂CO₃ | 2.0 | Base to activate the boronic acid |
| Toluene/Ethanol/Water | - | Solvent system |
Protocol 2: Heck Reaction for Vinylene Bridge Formation
The Heck reaction is instrumental in forming carbon-carbon double bonds, essential for creating the vinylene linkages in PPV-type polymers.
Rationale: This reaction provides a direct method to form a C-C bond between the aryl bromide and an alkene. The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).
-
Add the alkene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Heck reaction.
Protocol 3: Deprotection of the Methoxymethyl (MOM) Group
This protocol outlines the cleavage of the MOM ether to reveal the hydroxyl group, which can be a terminal step or a prelude to further functionalization.
Rationale: Acid-catalyzed hydrolysis is the standard method for MOM group deprotection. The choice of acid and solvent can be tuned to accommodate other functional groups in the molecule.
Materials:
-
MOM-protected compound
-
Hydrochloric acid (HCl)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or a solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
-
If necessary, purify the product by column chromatography.
Data Presentation: A Case Study
| Property | Expected Value/Observation | Significance in OLEDs |
| Absorption Maximum (λ_abs) | ~450-500 nm | Determines the color of light absorbed. |
| Emission Maximum (λ_em) | ~520-580 nm (Green-Yellow) | Dictates the color of light emitted by the OLED. |
| Photoluminescence Quantum Yield (PLQY) | > 50% in solution | A high PLQY is essential for efficient light emission. |
| HOMO Level | ~ -5.2 to -5.5 eV | Influences hole injection from the anode. |
| LUMO Level | ~ -2.8 to -3.1 eV | Affects electron injection from the cathode. |
Note: These are representative values and would need to be experimentally determined for a specific material.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in materials science. Its dual reactivity provides a robust platform for the synthesis of a diverse array of conjugated materials. The ability to perform well-established cross-coupling reactions at the aryl bromide position, coupled with the latent functionality of the methoxymethyl group, offers a level of synthetic control that is paramount for the development of next-generation organic electronic devices. Future work will undoubtedly see this versatile building block incorporated into increasingly complex and high-performance materials, pushing the boundaries of what is achievable in organic electronics.
References
Troubleshooting & Optimization
Navigating the Nuances of Aryl Grignard Reagent Formation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of Grignard reagents from aryl bromides is a cornerstone of synthetic chemistry, pivotal in creating carbon-carbon bonds. However, this seemingly straightforward reaction is often fraught with challenges that can impede progress in research and drug development. This guide, designed by and for scientists, provides in-depth troubleshooting strategies and detailed protocols to ensure the successful and reproducible synthesis of these critical reagents.
Frequently Asked Questions (FAQs): Troubleshooting Grignard Reactions
Here we address the most common issues encountered during the formation of Grignard reagents from aryl bromides.
Q1: My Grignard reaction won't start. What are the most likely causes?
There are several reasons why a Grignard reaction may fail to initiate. The most common culprits are:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl bromide.[1][2]
-
Presence of Water: Grignard reagents are highly reactive towards protic sources, such as water.[3][4] Even trace amounts of moisture in the glassware, solvent, or starting materials can quench the reagent as it forms, preventing the reaction from starting.[5]
-
Inhibitors: Certain impurities in the reagents or solvent can inhibit the reaction.[6] For example, trace amounts of oxygen can be detrimental.[7]
Q2: How can I activate the magnesium turnings effectively?
Activation of the magnesium surface is critical for a successful reaction.[8] Several methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or stirring them vigorously can break the oxide layer and expose a fresh, reactive surface.[1]
-
Chemical Activation: Using activating agents is a common and effective strategy.
-
Iodine: A small crystal of iodine is often added to the magnesium. The iodine is thought to etch the oxide layer.[9] The disappearance of the purple color of the iodine can indicate the initiation of the reaction.[9]
-
1,2-Dibromoethane: A few drops of 1,2-dibromoethane react with the magnesium to generate ethylene gas and magnesium bromide, cleaning the surface.[1][8] The evolution of bubbles is a clear indicator of activation.[1]
-
Diisobutylaluminum Hydride (DIBAH): This reagent can be used for activation at or below 20°C for aryl Grignard reagents and also acts as a drying agent.[10][11]
-
Q3: What is the best solvent for forming aryl Grignard reagents, and how dry does it need to be?
Ethereal solvents are essential for Grignard reagent formation as they stabilize the organomagnesium compound.[1][12] The most commonly used solvents are:
-
Diethyl ether (Et₂O): A traditional and effective solvent.
-
Tetrahydrofuran (THF): Often a better solvent for stabilizing the Grignard reagent.[13]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can be derived from renewable resources and often shows comparable or superior performance.[14]
Crucially, all solvents must be anhydrous. Grignard reagents are strong bases and will react with any available protons, including those from water.[15][16] Solvents should be rigorously dried, for example, by distillation from a suitable drying agent like sodium/benzophenone or by passing them through an activated alumina column.[17][18]
Q4: My reaction starts but then turns a dark brown or black color. What does this indicate?
A dark coloration during the reaction can be a sign of side reactions or decomposition.[19] Potential causes include:
-
Wurtz Coupling: Homocoupling of the aryl bromide is a major side reaction, particularly with more reactive halides.[14] This can lead to the formation of finely divided metal particles that darken the solution.[19]
-
Impurities: Impurities in the magnesium or aryl bromide can catalyze decomposition.[19]
To mitigate this, ensure the slow, dropwise addition of the aryl bromide to maintain a low concentration in the reaction mixture.[9]
Q5: I'm seeing a low yield of my desired product after the Grignard reaction. What are the likely reasons?
Low yields can stem from several issues throughout the process:
-
Incomplete Grignard Formation: If the initial Grignard reagent did not form efficiently, the subsequent reaction will suffer.[20]
-
Inaccurate Reagent Concentration: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[19]
-
Side Reactions: Besides Wurtz coupling, enolization of the ketone substrate can occur if it is sterically hindered, leading to the recovery of the starting ketone after workup.[19][21]
Visualizing the Troubleshooting Workflow
A systematic approach is key to diagnosing and solving issues in Grignard reagent formation.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the substrate 1-Bromo-4-(methoxymethyl)benzene. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its versatility and functional group tolerance.[1] However, achieving high yields, particularly with electron-rich aryl bromides like this compound, can present challenges. The methoxymethyl ether group, while a useful protecting group, can influence the electronic properties of the aryl bromide, potentially affecting the key steps of the catalytic cycle. This guide will walk you through common issues and provide evidence-based solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?
A1: The reactivity of the aryl halide is a critical factor. The general trend is I > Br > OTf >> Cl.[2][3] Aryl bromides, like this compound, are common substrates that generally undergo oxidative addition at a reasonable rate.[4]
Q2: How does the electron-donating nature of the methoxymethyl group affect the reaction?
A2: The methoxymethyl group is electron-donating, which can make the initial oxidative addition step of the palladium catalyst to the aryl bromide slower compared to electron-deficient systems.[2][3] This may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate this key step.[2][5]
Q3: Which palladium catalyst system is recommended for this compound?
A3: For electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[6] Consider using catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos.[7][8]
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
A4: The base is essential for activating the organoboron species to facilitate transmetalation.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10] For substrates that may be sensitive, milder bases like potassium fluoride (KF) can be employed.[9] The choice of base can also depend on the solvent system.[2]
Q5: What are common side reactions to be aware of?
A5: Common side reactions include protodeboronation (hydrolysis of the boronic acid), dehalogenation of the aryl halide, and homocoupling of the boronic acid.[4][11] These can often be minimized by carefully degassing the reaction mixture to remove oxygen and using appropriate reaction conditions.[4][12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Phosphine ligands can also be oxidized.[12] | - Ensure all solvents are thoroughly degassed before use. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[13] - Use fresh, high-quality catalyst and ligands.[12] |
| Inefficient Oxidative Addition: The electron-rich nature of the substrate can slow this initial step.[2] | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[5][7] These ligands promote oxidative addition.[2] | |
| Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete.[14] | - Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, 1,4-dioxane, and THF, often with a small amount of water to aid in dissolving the base.[4] | |
| Protodeboronation: The boronic acid is being consumed by a side reaction with water or other protic sources.[11] | - Use a more stable boronic acid derivative like a pinacol ester (Bpin) or MIDA boronate.[4][15] - Employ anhydrous conditions if possible, though this may require different bases. - Minimize reaction time and temperature where feasible.[12] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4] | - Rigorously degas all solvents and reagents. Ensure a completely inert atmosphere.[11] |
| Use of Pd(II) Precatalyst: Some Pd(II) sources can lead to homocoupling if the reduction to Pd(0) is not efficient.[4] | - While common, if homocoupling is a major issue, consider starting with a Pd(0) source like Pd(PPh₃)₄. | |
| Dehalogenation of this compound | Side Reaction of the Palladium Hydride Species: Palladium hydride species, which can form from various sources in the reaction mixture, can lead to reductive dehalogenation.[4] | - The choice of base and solvent can sometimes influence this side reaction. Screening different conditions may be necessary. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).[16]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.[17]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[16]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography.[16]
Visualizing the Suzuki Coupling Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
common side products in the lithiation of 1-Bromo-4-(methoxymethyl)benzene
Technical Support Center: Lithiation of 1-Bromo-4-(methoxymethyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lithiation of this compound is low-yielding. What are the most common side products I should be looking for?
When performing a lithium-halogen exchange on this compound, several side products can arise, leading to reduced yields of your desired aryllithium intermediate. The most prevalent of these are:
-
Homocoupling Product (Biaryl): Formation of 4,4'-bis(methoxymethyl)-1,1'-biphenyl is a common issue. This occurs when the generated aryllithium species reacts with the starting aryl bromide.[1][2]
-
Products of Benzylic Lithiation: Instead of the intended lithium-halogen exchange, the organolithium reagent can act as a base and deprotonate the benzylic position (the CH₂ group), leading to a benzyllithium species.[3][4] Subsequent quenching will yield the starting material or other undesired products.
-
Products of Reaction with Solvent: The highly reactive aryllithium intermediate can react with common etheral solvents like THF, especially at elevated temperatures.[5]
-
Wurtz-Fittig Type Products: If alkyllithiums like n-BuLi are used, coupling between the butyl group and the aryl bromide can occur.[6][7]
Table 1: Common Side Products and Their Formation
| Side Product | Formation Pathway | Key Factors Influencing Formation |
| 4,4'-bis(methoxymethyl)-1,1'-biphenyl | Homocoupling of the aryllithium with starting material. | Temperature, reaction time, presence of catalytic impurities (e.g., transition metals).[1][8] |
| Starting Material (from quenching) | Benzylic lithiation followed by proton quench. | Choice of organolithium base, temperature. Lithium amides often favor benzylic lithiation.[4][9] |
| Solvent-derived impurities | Reaction of the aryllithium with the solvent (e.g., THF). | Elevated temperatures, prolonged reaction times.[5] |
| 1-Butyl-4-(methoxymethyl)benzene | Wurtz-Fittig type reaction.[6][10] | Use of alkyllithium reagents (e.g., n-BuLi). |
Q2: I suspect significant homocoupling is occurring. What is the mechanism, and how can I minimize it?
Mechanism of Homocoupling:
Homocoupling during lithiation reactions can proceed through a few pathways. A common mechanism involves the reaction of the generated aryllithium species (a potent nucleophile) with a molecule of the unreacted aryl bromide (an electrophile). This can be catalyzed by trace transition metal impurities.[2][8]
Caption: Formation of the homocoupled biaryl side product.
Troubleshooting Strategies to Minimize Homocoupling:
-
Strict Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures.[11] Maintaining a low temperature (e.g., -78 °C) is crucial.[12] Higher temperatures can increase the rate of side reactions, including homocoupling.[13]
-
Order of Addition: Adding the organolithium reagent slowly to the aryl bromide solution ensures that the concentration of the organolithium is kept low, minimizing its reaction with the generated aryllithium.
-
Use of High-Purity Reagents and Glassware: Trace metal impurities can catalyze homocoupling reactions.[1] Ensure all glassware is scrupulously clean and use high-purity reagents.
-
Rapid Quenching: Once the lithium-halogen exchange is complete, the subsequent reaction with the electrophile should be performed promptly to minimize the time the reactive aryllithium species is present.
Q3: My NMR analysis suggests I am recovering a significant amount of starting material after quenching. Could this be due to benzylic lithiation?
Yes, the recovery of starting material after quenching is a strong indicator that benzylic lithiation is a competing side reaction.[4] The methoxymethyl group has benzylic protons that can be abstracted by a strong base.
Understanding Benzylic Lithiation:
The acidity of benzylic protons is enhanced by the adjacent aromatic ring.[14] Organolithium reagents, particularly alkyllithiums and lithium amides, are strong bases capable of deprotonating this position.[4][9] The resulting benzyllithium species is stabilized by resonance.
Caption: Competing benzylic lithiation pathway.
Troubleshooting Benzylic Lithiation:
-
Choice of Base: While alkyllithiums like n-BuLi can cause benzylic deprotonation, lithium amides such as Lithium Diisopropylamide (LDA) are often more prone to acting as bases rather than initiating lithium-halogen exchange.[9] For this specific substrate, an alkyllithium at low temperature is generally preferred for the desired exchange.
-
Temperature Optimization: Benzylic lithiation can be more favorable at higher temperatures.[5] Conducting the reaction at very low temperatures (e.g., -78 °C to -100 °C) can favor the kinetically faster lithium-halogen exchange over deprotonation.[11]
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[15] Tetrahydrofuran (THF) is a common solvent for these reactions.
Experimental Protocols
Protocol 1: Minimized Side Product Lithiation of this compound
This protocol is designed to favor the lithium-halogen exchange while minimizing common side reactions.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the aryl bromide in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. To confirm the completion of the lithium-halogen exchange, a small aliquot can be quenched with D₂O and analyzed by ¹H NMR.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the intermediate.[16]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Wurtz-Fittig Reaction [organic-chemistry.org]
- 7. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 11. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Arene-catalysed lithiation reactions with lithium at low temperature - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-4-(methoxymethyl)benzene
Welcome to the technical support center for the purification of 1-bromo-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound from a typical reaction mixture. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Chemistry: Potential Impurities
The purification strategy for this compound is fundamentally dictated by the potential impurities generated during its synthesis. A common synthetic route is the Williamson ether synthesis, reacting 4-bromobenzyl alcohol with a methylating agent in the presence of a base, or reacting 4-bromobenzyl bromide with sodium methoxide.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: 4-bromobenzyl alcohol or 4-bromobenzyl bromide.
-
Byproducts of Side Reactions: Bis(4-bromobenzyl) ether (from self-condensation of 4-bromobenzyl alcohol), elimination products, or products from C-alkylation.[3][4]
-
Reagents and Catalysts: Excess base, phase-transfer catalysts.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO.
Physicochemical Properties at a Glance
A clear understanding of the physical properties of the target compound and potential impurities is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 201.06[5] | ~225-235 (predicted) | N/A | Moderately Polar |
| 4-Bromobenzyl Alcohol | 187.04 | ~256 | 75-79 | More Polar |
| 4-Bromobenzyl Bromide | 249.94 | ~254 | 60-62 | Moderately Polar |
| Bis(4-bromobenzyl) ether | 356.01 | >300 | 85-87 | Less Polar |
Note: Boiling points are approximate and can vary with pressure.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Liquid-Liquid Extraction & Work-up
Question: After quenching my reaction with water, I'm not getting a clean separation between the organic and aqueous layers. What's going wrong?
Answer: This is a common issue often caused by the formation of an emulsion. Emulsions are stabilized by the presence of salts, unreacted starting materials with surfactant-like properties, or fine particulate matter.
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.
-
Filtration: If solid particulates are suspected, filtering the entire mixture through a pad of Celite or glass wool can help.
Question: I'm unsure which organic solvent is best for extracting my product from the aqueous reaction mixture.
Answer: The ideal extraction solvent should have the following properties:
-
High solubility for this compound.
-
A low boiling point for easy removal later.
-
Relatively low toxicity.
Commonly used solvents for this purpose include:
-
Dichloromethane (DCM): Offers excellent solubility for a wide range of organic compounds. However, it is denser than water, so the organic layer will be the bottom layer.
-
Ethyl Acetate (EtOAc): A good, slightly more polar alternative to diethyl ether. It is less dense than water.
-
Diethyl Ether: Highly effective but very volatile and flammable. It is less dense than water.
For a typical Williamson ether synthesis work-up, ethyl acetate is often a good starting choice due to its balance of properties.[9]
B. Column Chromatography
Question: My compound is streaking or tailing on the TLC plate, making it difficult to choose a solvent system for column chromatography. How can I improve the spot shape?
Answer: Tailing on a TLC plate is often indicative of interactions between your compound and the stationary phase (silica gel), which is acidic.
Troubleshooting Steps:
-
Solvent Polarity Adjustment: Experiment with different solvent systems. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[10] Try varying the ratio to achieve an Rf value of 0.2-0.3 for your product.
-
Solvent System Modification:
-
If your compound is basic, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper spots.[11]
-
If your compound is acidic, a small amount of acetic acid can sometimes improve the chromatography.
-
-
Alternative Solvents: Consider replacing ethyl acetate with acetone. They have similar polarities but can offer different selectivity.[12]
Workflow for Optimizing Flash Chromatography
Caption: A workflow for optimizing TLC and flash chromatography conditions.
Question: I'm running a flash column, but the separation between my product and an impurity is poor. What can I do to improve the resolution?
Answer: Poor resolution in flash chromatography can be addressed by several factors.[13]
Optimization Strategies:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity.[11] This can help to sharpen the peaks and improve separation.
-
Column Dimensions: Use a longer, narrower column for more difficult separations. This increases the number of theoretical plates and enhances resolution.
-
Sample Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve the sample in a minimal amount of a weak solvent for loading.[12]
-
Flow Rate: A slower flow rate can sometimes improve separation, but at the cost of longer run times. There is an optimal flow rate for each column size and particle size.[12]
C. Distillation
Question: I want to purify my this compound by distillation, but I'm not sure what pressure to use.
Answer: Given the predicted high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[14]
General Guidance:
-
Target Pressure: Aim for a vacuum level that will bring the boiling point into the range of 100-150 °C. This typically corresponds to a pressure of 1-10 mmHg.
-
Fractional Distillation: If the boiling points of your product and impurities are close, a fractional distillation column (e.g., a Vigreux column) will be necessary to achieve good separation.
-
Monitor Temperature and Pressure: Stable temperature and pressure are crucial for effective distillation. Fluctuations can lead to poor separation.[15][16]
Question: My vacuum distillation is not reaching the expected low pressure. What are the common causes of vacuum leaks?
Answer: Vacuum leaks are a frequent problem in distillation setups.
Troubleshooting Vacuum Leaks:
-
Check all Joints and Seals: Ensure all ground glass joints are properly greased and clamped. Inspect O-rings and gaskets for any signs of wear or degradation.[17]
-
Inspect Glassware: Check for any cracks in the glassware, no matter how small.
-
Vacuum Pump: Ensure the vacuum pump oil is clean and at the correct level.
-
Leak Detection: A "leak-up test" can be performed by isolating the system from the pump and monitoring the rate of pressure increase.[18]
Logical Flow for Distillation Troubleshooting
Caption: A troubleshooting guide for common distillation problems.
III. Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Add deionized water to dissolve any inorganic salts.
-
Stopper the funnel and invert it, venting frequently to release any pressure buildup.
-
Gently shake or rock the funnel for 1-2 minutes to allow for partitioning of the compounds.[8]
-
Allow the layers to separate completely.
-
Drain the lower layer. The identity of the lower layer depends on the relative densities of the organic solvent and the aqueous phase.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial, non-polar solvent system. Collect fractions in test tubes or vials.
-
Gradient (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
IV. Concluding Remarks
The successful purification of this compound relies on a systematic approach that begins with an understanding of the potential impurities and their physicochemical properties. This knowledge informs the selection of the most appropriate purification technique, be it extraction, chromatography, or distillation. By carefully troubleshooting common issues and optimizing experimental parameters, researchers can achieve high purity of the target compound, which is essential for subsequent applications in research and development.
V. References
-
ResearchGate. (2025). Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Six key factors that impact flash chromatography. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
JoVE. (2020). Extraction - Concept. Retrieved from --INVALID-LINK--
-
Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from --INVALID-LINK--
-
Google Patents. (1989). Extraction of organic compounds from aqueous solutions. Retrieved from --INVALID-LINK--
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
USA Lab. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from --INVALID-LINK--
-
Beaker & Wrench. (2025). Is Your Distillation System Leaking? How to Troubleshoot and Fix Vacuum Leaks Fast. Retrieved from --INVALID-LINK--
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Sasol. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2019). Extraction Techniques for Organic Compounds from Aqueous Media. Retrieved from --INVALID-LINK--
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound [oakwoodchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Extraction - Concept [jove.com]
- 8. organomation.com [organomation.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. theseus.fi [theseus.fi]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. Troubleshooting in Distillation Columns | PDF [slideshare.net]
- 17. njhjchem.com [njhjchem.com]
- 18. beakerandwrench.com [beakerandwrench.com]
Technical Support Center: Preventing Homo-Coupling in Suzuki Reactions with 1-Bromo-4-(methoxymethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the formation of homo-coupled byproducts, specifically when using substrates like 1-Bromo-4-(methoxymethyl)benzene. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms that lead to these impurities, enabling you to develop robust and high-yielding synthetic protocols.
Section 1: Understanding the Problem - The "Why"
Q1: What is homo-coupling, and why is it a significant issue in my Suzuki reaction?
Homo-coupling, in the context of a Suzuki reaction, refers to the undesirable dimerization of your boronic acid reagent to form a symmetrical biaryl. For example, if you are coupling this compound with phenylboronic acid, the desired product is 4-(methoxymethyl)biphenyl. The homo-coupled byproduct would be biphenyl.
This side reaction is a significant problem for two primary reasons:
-
Yield Reduction: Every molecule of boronic acid that forms a dimer is a molecule that cannot participate in the desired cross-coupling reaction, directly reducing the theoretical maximum yield of your target compound.
-
Purification Complexity: The homo-coupled product often has similar physical properties (e.g., polarity, solubility) to the desired cross-coupled product, making separation by standard techniques like flash column chromatography difficult, time-consuming, and solvent-intensive.
Q2: What are the primary mechanistic causes of boronic acid homo-coupling?
The formation of the desired cross-coupling product relies on a catalytic cycle involving Palladium(0) and Palladium(II) intermediates.[1] Homo-coupling arises from disruptions to this cycle, primarily through two well-understood pathways that involve off-cycle Pd(II) species.[2][3]
-
The Oxygen-Mediated Pathway: The presence of dissolved molecular oxygen (O₂) in the reaction mixture is the most common culprit.[4][5] The catalytically active Pd(0) species can be oxidized by O₂ to form a Pd(II) species. This "free" Pd(II) can then undergo two sequential transmetalations with the boronic acid, leading to a diaryl-palladium(II) complex which reductively eliminates to form the homo-coupled dimer and regenerate Pd(0).[2][6]
-
The Pd(II) Precatalyst Reduction Pathway: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) state to enter the catalytic cycle.[2] One of the most common pathways for this initial reduction is a stoichiometric reaction with two equivalents of the boronic acid, which produces one equivalent of the homo-coupled dimer and one equivalent of the active Pd(0) catalyst.[2][4] While this "sacrificial" reduction initiates the desired reaction, it guarantees a baseline level of the homo-coupled impurity from the very start.
References
Technical Support Center: Solvent Effects on Grignard Formation from 1-Bromo-4-(methoxymethyl)benzene
Welcome to the Technical Support Center for Grignard reagent formation. This guide is specifically tailored to address the challenges and nuances associated with the synthesis of (4-(methoxymethyl)phenyl)magnesium bromide from 1-Bromo-4-(methoxymethyl)benzene. As seasoned researchers and drug development professionals, you are aware that while the Grignard reaction is a cornerstone of organic synthesis, its success is profoundly influenced by a multitude of factors, with the choice of solvent being paramount. This document provides in-depth, experience-driven guidance to navigate the complexities of solvent effects, ensuring robust and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the role of solvents in the formation of the Grignard reagent from this compound.
Q1: Why is an ethereal solvent essential for this Grignard reaction?
A1: Ethereal solvents are critical for two primary reasons: stabilization and solvation. The magnesium atom in the Grignard reagent is electron-deficient and requires coordination from a Lewis base to achieve stability.[1] The lone pair electrons on the oxygen atom of ether molecules (e.g., diethyl ether, THF) coordinate to the magnesium center, forming a stable complex.[2] This solvation not only stabilizes the highly reactive Grignard reagent but also helps to dissolve it in the reaction medium, making it available for subsequent reactions.[3] Aprotic ethereal solvents are used because Grignard reagents are strong bases and would be quenched by protic solvents like water or alcohols.[4]
Q2: Is the methoxymethyl ether group on my aryl bromide stable under Grignard formation conditions?
A2: Yes, the methoxymethyl (MOM) ether protecting group is generally stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.[5][6] This stability is a key advantage, allowing for the presence of a protected hydroxyl group during the synthesis. However, it is crucial to maintain anhydrous conditions, as any acidic work-up will cleave the MOM group.[5]
Q3: What is the Schlenk equilibrium, and how does the solvent influence it?
A3: The Schlenk equilibrium is a reversible process where two molecules of the Grignard reagent (RMgX) redistribute to form a dialkylmagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂).[7]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly affected by the solvent.[7] In strongly coordinating solvents like Tetrahydrofuran (THF), the equilibrium tends to favor the formation of the monomeric Grignard reagent (RMgX), which is generally considered the more reactive nucleophilic species.[8] In less coordinating solvents like diethyl ether, Grignard reagents can exist as dimers or higher oligomers.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the formation of (4-(methoxymethyl)phenyl)magnesium bromide.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction Fails to Initiate | 1. Magnesium Oxide Layer: A passivating layer of MgO on the magnesium surface prevents reaction.[9] 2. Wet Glassware/Solvent: Traces of water will quench the Grignard reagent as it forms.[10] 3. Impure Aryl Bromide: Contaminants can inhibit the reaction. | 1. Activate the Magnesium: Use a fresh bottle of magnesium turnings. Activate by gently heating with a heat gun under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. 3. Purify the Starting Material: Consider passing the this compound through a plug of activated alumina to remove any acidic impurities. |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: A major side reaction where the formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl derivative.[13] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Grignard Reagent Decomposition: Prolonged heating can lead to decomposition.[14] | 1. Control Addition Rate: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide, thus minimizing the Wurtz coupling side reaction.[13] 2. Monitor the Reaction: The reaction is typically complete when most of the magnesium has been consumed. 3. Moderate Temperature: Avoid excessive heating. A gentle reflux is usually sufficient. THF's higher boiling point compared to diethyl ether can sometimes lead to more side products if not properly controlled.[15] |
| Formation of a White Precipitate | Insoluble Magnesium Halides: The MgX₂ species from the Schlenk equilibrium can be less soluble in some ethereal solvents. | This is a normal observation and does not necessarily indicate a problem. The precipitate is typically magnesium bromide. |
| Dark Brown or Black Reaction Mixture | 1. Formation of Finely Divided Magnesium: Can occur from side reactions.[14] 2. Decomposition: Overheating or impurities can cause decomposition of the Grignard reagent.[14] | 1. Maintain Moderate Temperature: Avoid overheating the reaction mixture. 2. Use Pure Reagents: Ensure the purity of your starting materials and solvent. |
Solvent Selection and Comparison
The choice of solvent has a profound impact on the rate of formation, stability, and reactivity of the Grignard reagent. Below is a comparison of commonly used ethereal solvents.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Lewis Basicity | Key Considerations for this compound |
| Diethyl Ether (Et₂O) | 34.6 | 4.33[16] | Moderate | Pros: Easier to initiate the reaction due to its lower boiling point. Generally lower incidence of Wurtz coupling for some substrates compared to THF.[15] Cons: High volatility and flammability. The Schlenk equilibrium favors the less reactive dimeric/oligomeric species.[8] |
| Tetrahydrofuran (THF) | 66 | 7.58[16] | High | Pros: Excellent at solvating and stabilizing the Grignard reagent, favoring the more reactive monomeric form.[8] Higher boiling point allows for reactions with less reactive aryl bromides. Cons: Can be more prone to Wurtz coupling side reactions.[15] More difficult to render completely anhydrous. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 79[17] | 6.97[18][19] | High | Pros: A greener alternative to THF, derived from renewable resources.[15][20] Higher boiling point and lower water miscibility. Can suppress Wurtz coupling.[15][20] Cons: May be more expensive and less readily available than THF or diethyl ether. |
| Cyclopentyl methyl ether (CPME) | 106 | 4.8 | Moderate | Pros: Another greener solvent option with a high boiling point and low peroxide formation tendency.[15] Cons: Less effective at stabilizing the Grignard reagent compared to THF and 2-MeTHF, potentially leading to lower yields.[15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the preparation of (4-(methoxymethyl)phenyl)magnesium bromide in the two most common ethereal solvents.
Protocol 1: Preparation in Tetrahydrofuran (THF)
-
Glassware and Reagent Preparation:
-
Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask and briefly flame-dry again under a stream of inert gas.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Reaction Initiation and Formation:
-
Add a small portion of the anhydrous THF to the magnesium turnings.
-
Add a single crystal of iodine to the flask. The purple color should disappear upon activation.
-
Add a small aliquot (approx. 5-10%) of the this compound solution to the magnesium suspension.
-
Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by a gentle reflux and the formation of a cloudy, grayish-brown solution.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
Protocol 2: Preparation in Diethyl Ether (Et₂O)
-
Glassware and Reagent Preparation:
-
Follow the same procedure for drying glassware as in Protocol 1.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
-
Reaction Initiation and Formation:
-
Add a small portion of the anhydrous diethyl ether to the magnesium turnings.
-
Add a few drops of 1,2-dibromoethane to activate the magnesium. The evolution of ethylene gas bubbles will be observed.
-
Add a small aliquot of the this compound solution. The reaction should initiate, evidenced by gentle refluxing.
-
Slowly add the remaining aryl bromide solution at a rate that sustains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
Visualization of Key Concepts
To further elucidate the fundamental principles governing Grignard reagent formation, the following diagrams illustrate the key equilibria and solvation effects.
Caption: Ethereal solvents stabilize the Grignard reagent through coordination.
Caption: The Schlenk equilibrium in Grignard solutions.
References
- 1. brainly.com [brainly.com]
- 2. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. mason.gmu.edu [mason.gmu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 16. Dielectric Constant [macro.lsu.edu]
- 17. 2-methyltetrahydrofuran [stenutz.eu]
- 18. researchgate.net [researchgate.net]
- 19. cms.chempoint.com [cms.chempoint.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in Exothermic Grignard Reactions
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the thermal challenges inherent in Grignard reactions. This resource is tailored for researchers, scientists, and drug development professionals who encounter the highly exothermic nature of these powerful carbon-carbon bond-forming reactions. Our goal is to equip you with the expertise to not only troubleshoot common temperature-related issues but also to design robust and safe experimental protocols from the outset.
Frequently Asked Questions (FAQs)
Initiation Phase
Q1: My Grignard reaction won't start. I'm tempted to apply significant heat. What are the risks?
A1: Applying aggressive, uncontrolled heating to a stalled Grignard reaction is a significant safety hazard. The primary risk is a "runaway reaction."[1] The reaction has an induction period which can be followed by a sudden, massive release of heat.[2] If the organic halide has been added and has accumulated, this rapid exotherm can overwhelm the cooling capacity of your setup, leading to violent boiling, solvent evaporation, and a potential fire or explosion.[3]
Troubleshooting Steps Before Applying Heat:
-
Confirm Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4][5] Ensure all glassware was rigorously flame- or oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).[6] Solvents must be anhydrous.[7][8]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[9] This layer must be disrupted to initiate the reaction.
-
Gentle, Localized Heating: If the above steps fail, use a heat gun to gently warm a small spot on the flask.[1][6] Be prepared to immediately apply cooling (e.g., with an ice bath) as soon as signs of initiation appear.[1]
Q2: How can I definitively confirm that my Grignard reaction has initiated?
A2: Relying on a single indicator can be misleading. A combination of visual and thermal cues provides the most reliable confirmation:
-
Noticeable Exotherm: The reaction mixture will become warm to the touch. For larger-scale reactions, a temperature probe will show a distinct rise.[1]
-
Visual Changes: The appearance of the solution will change, often becoming cloudy and taking on a grayish or brownish hue.[1] You may also observe bubbling at the surface of the magnesium.[1]
-
In-Situ Monitoring (for scale-up): For process development and manufacturing, technologies like in-situ FTIR spectroscopy can provide definitive confirmation by detecting the consumption of the organic halide.[10] This is a crucial safety measure to prevent the accumulation of unreacted starting material.[10][11]
Reaction Progress & Temperature Spikes
Q3: My reaction started, but the temperature is rising too quickly and is difficult to control. What should I do?
A3: A rapid, uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate action to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the organic halide.
-
Increase Cooling: If using an ice bath, ensure it is well-stocked and making good contact with the flask. If you have a cryostat, lower the setpoint.
-
Increase Stirring Rate: Enhancing agitation improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath.[12]
Preventative Measures for Future Experiments:
-
Control the Addition Rate: The organic halide should be added slowly and dropwise.[1] Using a syringe pump allows for precise and consistent addition.[3] This ensures that the heat generated can be effectively dissipated.[1]
-
Dilution: Increasing the solvent volume can help to moderate the temperature by providing a larger thermal mass to absorb the heat of reaction.
-
Choice of Solvent: Tetrahydrofuran (THF) has a higher boiling point than diethyl ether, which can help to maintain a more controlled reaction temperature.[1] Conversely, the lower boiling point of diethyl ether can sometimes make initiation easier to achieve with gentle reflux.[1]
Q4: The reaction mixture has turned very dark, almost black. Is this normal?
A4: While a grayish-brown color is typical for Grignard reagent formation, a very dark or black color often indicates decomposition or significant side reactions, frequently caused by overheating.[1][6] This can lead to the formation of finely divided magnesium or byproducts like biphenyls.[1] To prevent this, maintain careful temperature control and a slow, steady addition of the alkyl halide.[1][6]
Troubleshooting Guides
Guide 1: Runaway Reaction Prevention and Management
A runaway Grignard reaction is a primary safety concern due to its exothermic nature.[1][3] This guide provides a systematic approach to prevention and emergency response.
Core Principle: The fundamental principle of preventing a runaway reaction is to ensure that the rate of heat removal always exceeds the rate of heat generation.
Workflow for Runaway Prevention:
Caption: Workflow for preventing and managing a runaway Grignard reaction.
Technical Protocols
Protocol 1: Controlled Initiation of a Grignard Reaction
Objective: To safely and reliably initiate a Grignard reaction while minimizing the risk of a delayed and violent exotherm.
Apparatus:
-
Flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, all under an inert atmosphere (Nitrogen or Argon).[1]
Procedure:
-
Place the magnesium turnings in the flame-dried flask.
-
If using a chemical activator, add a single crystal of iodine.
-
Add a small amount of anhydrous solvent (e.g., THF or diethyl ether) to just cover the magnesium.
-
Dissolve the organic halide in anhydrous solvent and load it into the addition funnel.
-
Add approximately 10% of the organic halide solution to the magnesium suspension.[1]
-
Vigorously stir the mixture and observe for signs of initiation (gentle bubbling, cloudiness, warming).[1]
-
If no reaction starts after several minutes, gently warm a small spot on the flask with a heat gun until initiation is observed.[1][6]
-
Once the initial exotherm subsides, begin the controlled addition of the remaining organic halide.
Protocol 2: In-Situ Monitoring for Safe Scale-Up
Objective: To safely scale up a Grignard reaction by monitoring the concentration of the organic halide to prevent its accumulation.
Methodology:
-
Set up the reaction vessel with an in-situ FTIR probe (such as ReactIR).
-
Charge the reactor with magnesium and solvent.
-
Begin data collection with the FTIR spectrometer, establishing a baseline.
-
Add an initial charge of approximately 5% of the organic halide.[10]
-
The FTIR will monitor the characteristic absorbance band of the C-X bond of the organic halide.
-
Initiation is confirmed when a decrease in this absorbance is observed, indicating its consumption.[10]
-
Once initiation is verified, the remainder of the organic halide can be added at a controlled rate, while continuously monitoring its concentration to prevent accumulation.[1][10]
Data Tables
Table 1: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 34.6 | Lower boiling point can aid in initiation via gentle reflux but offers a smaller window for temperature control.[1] Highly flammable. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point provides a wider and safer operating temperature range.[1] Better solvating properties for many Grignard reagents.[1] |
| 2-Methyl-THF | ~80 | A "greener" alternative to THF with a higher boiling point and lower water solubility.[1] |
Table 2: Common Magnesium Activation Methods
| Method | Description | Advantages | Disadvantages |
| Iodine | A few crystals are added to the magnesium. | Simple and effective.[6] | Introduces a potential impurity. |
| 1,2-Dibromoethane | A few drops are added to the magnesium. | Very effective for initiating stubborn reactions.[1] | Introduces another reagent into the mixture. |
| Mechanical Crushing | Physically crushing the magnesium turnings. | Exposes a fresh, reactive surface without chemical additives.[1] | Can be difficult to perform effectively in a sealed apparatus. |
Mechanistic Insights & Advanced Control
The Role of Solvent in Heat Dissipation
Ethereal solvents are not merely passive media for Grignard reactions; they are crucial for stabilizing the Grignard reagent through coordination.[1][8][13] This stabilization is itself an exothermic process. The choice of solvent directly impacts the thermal profile of the reaction. A solvent with a higher heat capacity can absorb more energy for a given temperature increase, thus providing better thermal buffering. Furthermore, efficient heat transfer from the reaction mixture to the cooling bath is paramount. This is a function of the reactor geometry, stirring efficiency, and the temperature gradient between the reactor and the cooling medium.[12][14][15]
Logical Flow for Troubleshooting Temperature Issues
The following diagram outlines a logical decision-making process for addressing common temperature control problems during a Grignard reaction.
Caption: Troubleshooting decision tree for Grignard temperature control.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]
- 3. acs.org [acs.org]
- 4. brainly.com [brainly.com]
- 5. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Exothermic Tank Reactor | Lecture Note - Edubirdie [edubirdie.com]
Technical Support Center: Deprotection of the Methoxymethyl (MOM) Group in 1-Bromo-4-(phenoxymethyl)benzene Derivatives
Welcome to the technical support center for the deprotection of the methoxymethyl (MOM) group in derivatives of 1-Bromo-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the challenges of this common synthetic transformation with confidence and precision.
Introduction to the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, stability across a broad range of reaction conditions (typically pH 4-12), and predictable reactivity.[1][2] In the context of 1-Bromo-4-(phenoxymethyl)benzene derivatives, the MOM group serves to mask the phenolic hydroxyl, preventing unwanted side reactions during subsequent synthetic manipulations.
However, the seemingly straightforward removal of the MOM group can present challenges, including incomplete reactions, low yields, and the formation of unexpected byproducts. This guide will address these issues directly, offering solutions grounded in mechanistic understanding and field-proven experience.
Deprotection Methodologies: A Comparative Overview
The cleavage of a MOM ether is typically achieved under acidic conditions.[1][3][4] The choice of acid, solvent, and temperature is critical and depends on the overall functionality of the substrate. Below is a comparative summary of common deprotection methods.
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Brønsted Acid Hydrolysis | HCl, Trifluoroacetic Acid (TFA), p-Toluenesulfonic acid (p-TsOH) | MeOH, EtOH, or DCM; 0 °C to reflux | Readily available and inexpensive reagents. | Can be harsh and may not be suitable for acid-sensitive substrates.[5][6] |
| Lewis Acid Catalysis | Zn(OTf)₂, ZnBr₂, Trimethylsilyl bromide (TMSBr) | DCM, CH₃CN, or Isopropanol; 0 °C to reflux | Often milder and more selective than Brønsted acids.[7][8][9] | Reagents can be more expensive and require anhydrous conditions. |
| Mild, Selective Methods | TMSOTf/2,2'-bipyridyl, Zirconium(IV) chloride | CH₃CN or solvent-free; Room temperature to 50 °C | Highly selective and compatible with many functional groups.[5][10][11][12] | May require specialized reagents and optimization. |
Mechanism of Acid-Catalyzed MOM Deprotection
Understanding the mechanism of MOM deprotection is fundamental to troubleshooting. The process is initiated by protonation of the ether oxygen, followed by cleavage of the acetal.
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of MOM-protected 1-Bromo-4-(phenoxymethyl)benzene derivatives.
Q1: My deprotection reaction is incomplete, even after prolonged reaction time. What should I do?
A1: Incomplete deprotection is a frequent challenge. Here are several factors to consider and potential solutions:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium is paramount. For robust substrates, a stronger acid or a higher concentration may be necessary. For instance, if you are using a mild acid like PPTS, switching to TFA or aqueous HCl could drive the reaction to completion.[3]
-
Reaction Temperature: Many deprotection reactions are temperature-dependent. If you are running the reaction at room temperature, consider gentle heating. However, be mindful of potential side reactions at elevated temperatures.
-
Solvent Choice: The solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate proton transfer.[1] If you are using an aprotic solvent like DCM, the addition of a small amount of a protic solvent might be beneficial.
-
Water Content: For acid hydrolysis, a certain amount of water is necessary to hydrolyze the intermediate oxocarbenium ion. Ensure your reaction is not running under strictly anhydrous conditions unless the chosen reagent system requires it (e.g., some Lewis acids).
Q2: I'm observing a low yield of my desired product. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction (see Q1), product degradation, or difficult purification.
-
Product Instability: The deprotected phenol may be sensitive to the reaction conditions. If you are using harsh acidic conditions, consider switching to a milder method, such as using Zn(OTf)₂ or TMSOTf/2,2'-bipyridyl.[5][7]
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully adjusted to neutralize the acid. Incomplete neutralization can lead to product degradation. Additionally, some phenolic compounds can be partially water-soluble, leading to losses during extraction. Consider using a different extraction solvent or increasing the number of extractions.
-
Purification Issues: Phenolic compounds can sometimes streak on silica gel chromatography. To mitigate this, you can add a small amount of acetic acid to the eluent. Alternatively, consider other purification techniques such as recrystallization or distillation if applicable.
-
Side Reactions: Be aware of potential side reactions that consume your starting material or product. For example, in substrates with nearby nucleophiles, intramolecular cyclization can occur.
Q3: I've noticed the formation of an unexpected byproduct. How can I identify and minimize it?
A3: The structure of the byproduct will provide clues to the undesired reaction pathway.
-
Michael Addition: If your substrate contains an α,β-unsaturated carbonyl system, the use of alcoholic solvents like methanol with acidic catalysis can lead to Michael addition of the alcohol to the enone.[13] In such cases, switching to a non-nucleophilic solvent like DCM or THF is recommended.
-
Double Bond Isomerization: Acidic conditions can sometimes cause the isomerization of double bonds within the molecule.[14] Using milder, non-acidic deprotection methods can prevent this.
-
Premature Deprotection: If you are performing other reactions on the MOM-protected substrate, be aware that some reagents or even silica gel used for purification can be slightly acidic and cause premature deprotection.[15]
Q4: Can I selectively deprotect the MOM group in the presence of other acid-labile protecting groups?
A4: Achieving selectivity can be challenging but is often possible.
-
Fine-tuning Reaction Conditions: The lability of different protecting groups to acidic conditions can vary. For instance, a MOM group is generally more stable than a t-butyldiphenylsilyl (TBDPS) group under certain Lewis acidic conditions.[7][8] Careful selection of the reagent and reaction conditions can allow for selective deprotection.
-
Milder Reagents: Employing milder reagents is key. For example, ZnBr₂ with n-PrSH has been shown to selectively cleave MOM ethers in the presence of TBDPS and acetate groups.[8] Similarly, TMSOTf/2,2'-bipyridyl is a mild system that can offer high chemoselectivity.[5][12]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and effective method for many substrates.[3][16]
-
Preparation: Dissolve the MOM-protected 1-Bromo-4-(phenoxymethyl)benzene derivative (1.0 eq.) in a mixture of DCM and TFA (typically 10:1 to 15:1 v/v) at room temperature (25 °C).
-
Reaction: Stir the solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) in Isopropanol
This method is particularly useful for substrates that are sensitive to strong Brønsted acids.[7]
-
Preparation: To a solution of the MOM-protected compound (1.0 eq.) in isopropanol, add Zn(OTf)₂ (10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting MOM deprotection.
References
- 1. adichemistry.com [adichemistry.com]
- 2. MOM Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
minimizing debromination during lithiation of 1-Bromo-4-(methoxymethyl)benzene
Welcome to the technical support center for organometallic chemistry applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the lithiation of 1-bromo-4-(methoxymethyl)benzene. Our goal is to equip you with the knowledge to minimize the common side reaction of debromination and achieve high yields of your desired aryllithium intermediate.
Understanding the Challenge: Lithiation vs. Debromination
The bromine-lithium exchange is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. However, the desired lithiation of this compound can be compromised by a competing debromination reaction, leading to the formation of (methoxymethyl)benzene and reduced yields of the target product. This guide will explore the factors influencing this competition and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debromination during the lithiation of this compound?
Debromination, the replacement of the bromine atom with a hydrogen atom, primarily occurs when the generated aryllithium intermediate is quenched by a proton source in the reaction mixture before it can react with the desired electrophile. The most common proton source is the solvent itself, particularly ethereal solvents like tetrahydrofuran (THF) at elevated temperatures. Another potential source is trace amounts of water in the reagents or glassware.
Q2: How does temperature affect the lithiation and debromination processes?
Temperature is a critical parameter. While lower temperatures (typically -78 °C) are generally favored to minimize side reactions, the stability of the organolithium reagent and the rate of the desired bromine-lithium exchange must be considered. At higher temperatures, the rate of side reactions, including reaction with the solvent, increases significantly. For instance, n-butyllithium (n-BuLi) can deprotonate THF, and this process is accelerated at temperatures above -78 °C.
Q3: What is the difference between using n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) for this reaction?
Both n-BuLi and t-BuLi are effective for bromine-lithium exchange. However, their reactivity and steric hindrance differ, which can influence the outcome.
-
n-Butyllithium (n-BuLi): It is a commonly used and versatile reagent. However, the butyl bromide byproduct formed during the exchange can potentially react with the aryllithium intermediate in an SN2 fashion.
-
tert-Butyllithium (t-BuLi): Due to its greater steric bulk and higher basicity, t-BuLi can offer a cleaner reaction with less likelihood of side reactions from its corresponding alkyl halide byproduct. Using two equivalents of t-BuLi can be advantageous; the first equivalent performs the lithium-halogen exchange, and the second equivalent eliminates the resulting t-butyl bromide to the unreactive isobutylene.
Q4: Can the choice of solvent influence the extent of debromination?
Absolutely. The solvent plays a crucial role in solvating the organolithium species and influencing its reactivity.
-
Tetrahydrofuran (THF): While a common and effective solvent for lithiation due to its ability to disaggregate organolithium reagents, it can also be a source of protons, leading to debromination, especially at higher temperatures.
-
Hydrocarbon Solvents (e.g., hexanes, toluene): These are less reactive towards organolithiums. A mixture of a hydrocarbon solvent with a minimal amount of a Lewis basic solvent like THF can be an effective strategy to promote the desired exchange while minimizing solvent-based side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to debromination during the lithiation of this compound.
Problem 1: High Levels of Debrominated Byproduct Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Reaction Temperature is Too High | Maintain a reaction temperature of -78 °C or lower. Use a cryo-cool or a well-maintained dry ice/acetone bath. Higher temperatures increase the rate of solvent deprotonation by the organolithium reagent, a primary pathway for debromination. |
| Slow Addition of Electrophile | Add the electrophile reasonably quickly after the formation of the aryllithium species. Prolonged stirring of the aryllithium intermediate increases the opportunity for it to react with the solvent or other trace proton sources. |
| Presence of Moisture | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be anhydrous. |
| Solvent Reactivity | Consider using a less reactive solvent system. A mixture of hexanes or toluene with a catalytic amount of THF can facilitate the lithium-bromine exchange while minimizing solvent deprotonation. Diethyl ether is another alternative to THF. |
Problem 2: Low Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Organolithium Reagent | The concentration of commercially available organolithium reagents can decrease over time. It is crucial to titrate the organolithium solution (e.g., using the Gilman double titration method) before use to determine its exact molarity. |
| Insufficient Equivalents of Organolithium | Use a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent to ensure complete conversion of the aryl bromide. If using t-BuLi, consider using 2.2 equivalents to facilitate both the exchange and the elimination of the t-butyl bromide byproduct. |
| Poor Solubility of Starting Material | Ensure the this compound is fully dissolved in the solvent before adding the organolithium reagent. If solubility is an issue, a co-solvent like toluene may be beneficial. |
Experimental Protocols
Protocol 1: Optimized Lithiation using n-Butyllithium in a Mixed Solvent System
This protocol is designed to minimize debromination by using a less reactive solvent system and strict temperature control.
Materials:
-
This compound
-
n-Butyllithium (titrated solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Anhydrous Diethyl Ether
-
Chosen Electrophile
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in a 9:1 mixture of anhydrous hexanes and anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-butyllithium (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.1 equivalents) as a solution in anhydrous THF or diethyl ether.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Alternative Lithiation using tert-Butyllithium
This protocol utilizes t-BuLi to potentially achieve a cleaner reaction.
Materials:
-
This compound
-
tert-Butyllithium (titrated solution in pentane)
-
Anhydrous Diethyl Ether
-
Chosen Electrophile
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
Follow steps 1-3 from Protocol 1, using anhydrous diethyl ether as the solvent.
-
Slowly add a titrated solution of tert-butyllithium (2.2 equivalents) dropwise to the cooled solution over 20-30 minutes, maintaining a low internal temperature.
-
Follow steps 5-9 from Protocol 1.
Visualizing the Reaction Pathways
The following diagrams illustrate the key chemical transformations and the logic of the troubleshooting process.
Caption: Competing pathways of lithiation and debromination.
Caption: Troubleshooting flowchart for high debromination.
Alternative Strategies
If debromination remains a persistent issue, consider forming the corresponding Grignard reagent as an alternative. The formation of (4-(methoxymethyl)phenyl)magnesium bromide from this compound and magnesium metal can be a milder alternative to lithiation and may suppress the debromination side reaction.
Technical Support Center: Scale-Up Considerations for Reactions Involving 1-Bromo-4-(methoxymethyl)benzene
Welcome to the technical support center for 1-Bromo-4-(methoxymethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from laboratory scale to pilot or manufacturing scale. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity during scale-up is critical for a safe, efficient, and reproducible process.[1] This document moves beyond simple protocols to address the fundamental "why" behind common scale-up challenges, offering practical, field-proven solutions in a direct question-and-answer format.
Section 1: Fundamental Scale-Up Challenges
Scaling a chemical synthesis is not merely about using larger flasks and more reagents; it involves navigating a complex interplay of physical and chemical principles that behave differently at scale.[2]
Q1: What are the primary physical challenges when scaling up reactions from the lab to a pilot plant or factory?
A1: The most critical challenge arises from the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This has three major consequences:
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask with an ice bath can become dangerous on a large scale.[3] Inefficient heat dissipation can lead to a rapid temperature increase, causing solvent to boil, pressure to build, and potentially initiating a runaway reaction.[3][4]
-
Mass Transfer: In heterogeneous mixtures (e.g., reactions involving solids like a base or a solid catalyst), achieving uniform mixing becomes difficult.[3][4] Inadequate agitation can create localized "hot spots" or areas of high concentration, leading to inconsistent reaction rates and the formation of impurities.
-
Mixing: What appears as instantaneous mixing in a 100 mL flask can take minutes in a 1000 L reactor. Slow mixing can affect reaction kinetics, especially for fast reactions where the rate of reaction is limited by how quickly the reagents can be combined.
Caption: Core challenges stemming from an increased reactor volume.
Q2: Beyond physical factors, what key safety considerations become more critical at scale?
A2: Safety protocols must be re-evaluated and enhanced significantly during scale-up.
-
Thermal Hazards: As mentioned, the risk of a runaway reaction is the most severe thermal hazard. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the reaction's heat output and determine safe operating limits.[3]
-
Reagent Handling: Handling kilograms or tons of a chemical like this compound, which may be an irritant, requires stringent engineering controls (e.g., closed transfer systems, ventilation) and appropriate Personal Protective Equipment (PPE).[5][6]
-
Pressure Management: Unexpected gas evolution or boiling of the solvent can lead to a dangerous build-up of pressure. Large-scale reactors must be equipped with pressure relief systems like rupture discs or relief valves.
Section 2: Troubleshooting Grignard Reagent Formation
The formation of the Grignard reagent, (4-(methoxymethyl)phenyl)magnesium bromide, is a common and powerful transformation for this compound. However, this reaction is notoriously sensitive and presents significant scale-up challenges.[7]
Q3: My large-scale Grignard reaction is failing to initiate. What are the common causes and solutions?
A3: Grignard initiation is often the most difficult step. The primary barrier is the passivating oxide layer (MgO) on the surface of the magnesium metal.
-
Cause 1: Residual Moisture: Grignard reagents are extremely sensitive to moisture.[8][9] Any water in the glassware or solvent will quench the reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous grade and preferably used as received from a sealed container.
-
-
Cause 2: Inactive Magnesium Surface: The magnesium turnings are coated in an oxide layer that prevents reaction.
-
Solution: Several activation methods can be employed. Add a single crystal of iodine, which etches the magnesium surface.[10] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene and MgBr₂, exposing a fresh metal surface. For large-scale work, crushing some of the magnesium turnings under an inert atmosphere can also be effective.[10]
-
-
Cause 3: Low Temperature: While low temperatures are used for control after initiation, they can sometimes hinder the start of the reaction.
-
Solution: Gentle warming with a heat gun may be required to start the reaction, indicated by slight bubbling or the disappearance of the iodine color.[7] Once initiated, the reaction is typically exothermic and will require cooling.
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q4: How can I control the strong exotherm of a large-scale Grignard reaction?
A4: Controlling the exotherm is a critical safety and quality measure.
-
Controlled Addition: The aryl bromide should be added slowly and sub-surface to the magnesium slurry. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set limit.
-
Reverse Addition: In some cases, adding the magnesium slurry to the aryl bromide solution can offer better control, although this is less common.
-
Solvent Choice: Using higher-boiling point ethers like THF or 2-MeTHF can provide a wider operating temperature window compared to diethyl ether.
-
Dilution: While it impacts throughput, operating at a lower concentration can help manage the heat output.
Protocol: Scale-Up Grignard Reagent Formation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, flame-dried reactor with magnesium turnings (1.2 eq.).
-
Activation: Add a catalytic amount of iodine (a single crystal is often sufficient).[10]
-
Initiation: Add a small portion (5-10%) of the total this compound solution (1.0 eq. in anhydrous THF). Gently warm the mixture if necessary to initiate. Successful initiation is marked by a temperature rise and disappearance of the iodine color.[7]
-
Addition: Once initiated, begin the slow, controlled addition of the remaining aryl bromide solution, maintaining the internal temperature at a desired setpoint (e.g., 25-30°C) via external cooling.
-
Digestion: After the addition is complete, allow the reaction to stir at a controlled temperature for 1-2 hours to ensure full conversion.
-
Monitoring: Reaction progress can be monitored by quenching a small aliquot with I₂ and analyzing the disappearance of the starting material by GC.
Section 3: Scale-Up of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation and is widely used in industry.[11] Scaling this reaction introduces challenges related to catalyst efficiency, product purity, and cost.[12][13]
Q5: What are the primary considerations for catalyst selection and loading when scaling up a Suzuki coupling?
A5: Catalyst choice is a balance of reactivity, stability, and cost.
-
Catalyst Loading: While lab-scale reactions might use 1-5 mol% of a palladium catalyst, at scale, this is often economically prohibitive. The goal is to reduce loading to <0.1 mol%. This requires highly active catalysts (e.g., those based on electron-rich, bulky phosphine ligands like Buchwald's or Fu's ligands) that have high turnover numbers (TON) and turnover frequencies (TOF).[14]
-
Catalyst Stability: The catalyst must be stable enough to last the entire duration of the reaction at scale. Catalyst degradation can lead to stalled reactions and the formation of palladium black, which can complicate purification.
-
Homogeneous vs. Heterogeneous: While homogeneous catalysts are common, heterogeneous catalysts (e.g., palladium on carbon or a polymer support) are attractive at scale because they can be more easily recovered and recycled, reducing cost and waste.[11][15]
| Parameter | Lab Scale (grams) | Pilot/Manufacturing Scale (kg) | Causality & Rationale |
| Pd Catalyst Loading | 1-5 mol% | 0.01-0.5 mol% | Cost becomes a major driver at scale. High-activity catalysts with high TON/TOF are required to make the process economically viable.[14] |
| Ligand Choice | Standard (e.g., PPh₃) | Specialized (e.g., Buchwald ligands, NHCs) | More robust and active ligands are needed to achieve high yields with low catalyst loadings and to handle a wider range of substrates. |
| Solvent | Dioxane, DMF, Toluene | Toluene, 2-MeTHF, Water | Safety, environmental concerns, and ease of recovery drive the choice away from hazardous solvents like dioxane and DMF towards greener alternatives.[13] |
| Base | Strong, soluble bases (e.g., Cs₂CO₃) | Weaker, cheaper bases (e.g., K₂CO₃, K₃PO₄) | Cost and handling are paramount. Carbonates and phosphates are often preferred over more expensive and hygroscopic bases.[15] |
Q6: How can I manage impurities and byproducts, such as homocoupling of the boronic acid, in a large-scale Suzuki reaction?
A6: Byproduct formation can be minimized through careful control of reaction parameters.
-
Oxygen Control: Oxygen can promote the homocoupling of boronic acids. It is critical to thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While this can lead to some homocoupling, it helps drive the main reaction to completion.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Reaction Monitoring: Closely monitor the reaction by HPLC or GC. Once the starting aryl bromide is consumed, the reaction should be cooled and worked up promptly to prevent product degradation or further side reactions.
Protocol: Representative Scale-Up Suzuki-Miyaura Coupling
-
Setup: To a clean, dry reactor, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%), a suitable ligand (e.g., SPhos, 0.2 mol%), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting: Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat 3x).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/Water mixture).
-
Reagent Addition: Add the this compound (1.0 eq.) as a solution in the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until reaction completion is confirmed by in-process control (IPC) analysis.[15]
-
Work-up: Cool the reaction, separate the aqueous layer, and wash the organic layer with water and brine.
-
Purification: The crude product can be purified by recrystallization or distillation. If residual palladium is a concern, the organic solution can be treated with a palladium scavenger.
Section 4: Work-up and Purification at Scale
Q7: I am struggling with a persistent emulsion during the aqueous work-up of my large-scale reaction. How can this be resolved?
A7: Emulsions are a common and frustrating issue during large-scale extractive work-ups.[10]
-
Increase Ionic Strength: Adding a saturated solution of sodium chloride (brine) makes the aqueous phase more polar and can help force the separation of the two phases.[10]
-
Filtration: Filtering the entire emulsified mixture through a pad of a filter aid like Celite® can break the emulsion by removing fine particulates that may be stabilizing it.[10]
-
Solvent Modification: Adding a small amount of a different solvent (e.g., methanol) can sometimes alter the interfacial tension and break the emulsion. This should be done cautiously as it requires subsequent removal.
-
pH Adjustment: If acidic or basic species are present, adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.[10]
Q8: Is column chromatography a viable purification method at a multi-kilogram scale? What are the alternatives?
A8: While possible, large-scale column chromatography is often a last resort due to its high cost (solvents, silica) and the large volume of waste generated. The preferred methods for purification at scale are:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products. The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[4][16]
-
Distillation: For liquid products that are thermally stable, distillation (often under vacuum) is an excellent method for achieving high purity.
-
Extraction: A carefully designed series of aqueous extractions at different pH values can often remove many ionic impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. beyondbenign.org [beyondbenign.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cem.de [cem.de]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-Bromo-4-(methoxymethyl)benzene
For researchers, scientists, and professionals in drug development, the stringent evaluation of chemical purity is a fundamental prerequisite for the integrity and reproducibility of their work. 1-Bromo-4-(methoxymethyl)benzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, requires precise and accurate purity determination to ensure the quality and reliability of subsequent synthetic transformations and final products.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, substantiated by experimental data and detailed protocols.
The Critical Role of Purity in Synthesis
The presence of impurities, even in minute quantities, can have profound effects on reaction kinetics, yield, and the toxicological profile of the final active ingredient. For this compound, common synthetic routes such as the Williamson ether synthesis starting from 4-bromobenzyl alcohol or 4-bromobenzyl bromide can introduce a range of potential impurities.[2] These may include unreacted starting materials, reagents, and by-products from side reactions. Therefore, a robust analytical method capable of separating and quantifying the target compound from these closely related species is indispensable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound. The separation is governed by the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Method Parameters
The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides strong retention for the aromatic ring of this compound. A mobile phase gradient of acetonitrile and water allows for the effective elution of compounds with varying polarities. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities, thereby reducing peak tailing. UV detection is well-suited for this analyte due to the chromophoric nature of the benzene ring.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two such valuable alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei.[3] |
| Suitability for Analyte | Highly suitable due to the compound's non-volatile and thermally stable nature. | Suitable, as the compound has sufficient volatility for GC analysis. | Highly suitable; provides structural confirmation and quantification without a specific reference standard. |
| Potential Impurities Detected | Non-volatile impurities, positional isomers, starting materials (e.g., 4-bromobenzyl alcohol). | Volatile impurities, residual solvents, and some starting materials (e.g., 4-bromobenzyl bromide). | Structural isomers, and any proton-containing impurities. Can provide a mass purity value. |
| Quantification | Requires a reference standard of known purity for accurate quantification. | Requires a reference standard; can also be used for relative purity by area percent. | Can be a primary ratio method, allowing for absolute quantification against a certified internal standard.[4][5] |
| Resolution | Excellent for separating closely related compounds, including positional isomers.[6] | High efficiency, particularly with capillary columns, for separating volatile isomers.[7][8] | Depends on spectral resolution; can distinguish isomers with distinct chemical shifts. |
| Limitations | Requires a reference standard for identity confirmation and quantification. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method is designed to provide excellent separation of this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: As per USP <621> and Ph. Eur. 2.2.46, system suitability should be established before analysis.[2][9][10][11][12][13][14][15] This includes evaluating parameters such as tailing factor (typically ≤ 2.0), theoretical plates (typically ≥ 2000), and reproducibility of injections (%RSD ≤ 2.0% for peak area).
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Detector Temperature (FID): 280 °C
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Quantitative NMR (qNMR) Protocol
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample.
-
Accurately weigh 5-10 mg of a suitable internal standard with known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The signals of the internal standard must not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of the Analytical Workflow
Caption: Workflow for the purity assessment of this compound by HPLC.
Conclusion and Recommendations
For the routine purity assessment of this compound, a well-developed and validated reverse-phase HPLC method is the recommended approach due to its high resolution, sensitivity, and robustness. It is particularly effective at separating the target compound from potential non-volatile impurities and positional isomers.
However, for a comprehensive characterization, especially during process development or for the certification of a reference standard, employing an orthogonal technique is highly advisable. qNMR is an excellent choice for this purpose as it provides an absolute purity value without the need for an analyte-specific reference standard and simultaneously confirms the structure of the main component and any identifiable impurities. GC can be a valuable tool for analyzing volatile impurities and residual solvents that may not be amenable to HPLC analysis.
Ultimately, a multi-faceted analytical approach, with HPLC as the primary method, supported by qNMR and/or GC for orthogonal verification, provides the highest degree of confidence in the purity of this compound, ensuring the quality and reliability demanded by researchers, scientists, and drug development professionals.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. boronmolecular.com [boronmolecular.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-broMo-4-(ethoxyMethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. prepchem.com [prepchem.com]
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-Bromo-4-(methoxymethyl)benzene
For the modern researcher in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of 1-Bromo-4-(methoxymethyl)benzene. Given the scarcity of publicly available spectra for this specific compound, this guide will construct a detailed prediction of its spectral features and contrast them with the well-documented spectra of structurally related analogs: 4-bromotoluene and 4-bromoanisole. By dissecting the influence of each substituent on the proton chemical environments, we can achieve a robust understanding of the anticipated chemical shifts, coupling constants, and integration patterns.
The Structural Rationale: Predicting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific set of signals in its ¹H NMR spectrum. The molecule possesses a para-substituted benzene ring, a benzylic methylene group (-CH₂-), and a methoxy group (-OCH₃). The bromine atom and the methoxymethyl group exert distinct electronic effects on the aromatic ring, influencing the chemical shifts of the aromatic protons.
-
Aromatic Protons: The para-substitution pattern will result in a characteristic AA'BB' system, which often simplifies to two distinct doublets if the electronic effects of the substituents are significantly different. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating methoxymethyl group.
-
Benzylic Protons (-CH₂-): These protons are adjacent to both the aromatic ring and the oxygen atom of the methoxy group. This environment will cause them to resonate at a specific downfield region, typically appearing as a singlet as there are no adjacent protons to couple with.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will give rise to a sharp singlet, typically in the upfield region of the spectrum.
Comparative Spectral Analysis: Highlighting Structural Nuances
To contextualize the predicted spectrum of this compound, a comparison with the known spectra of 4-bromotoluene and 4-bromoanisole is highly instructive.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound (Predicted) | ~7.45 (d, 2H, J ≈ 8.5 Hz), ~7.25 (d, 2H, J ≈ 8.5 Hz) | ~4.40 (s, 2H, -CH₂-), ~3.35 (s, 3H, -OCH₃) |
| 4-Bromotoluene | ~7.35 (d, 2H, J ≈ 8.0 Hz), ~7.05 (d, 2H, J ≈ 8.0 Hz)[1][2][3] | ~2.30 (s, 3H, -CH₃)[1] |
| 4-Bromoanisole | ~7.38 (d, 2H, J ≈ 9.0 Hz), ~6.77 (d, 2H, J ≈ 9.0 Hz)[4][5][6][7] | ~3.77 (s, 3H, -OCH₃)[4][7] |
Key Observations and Interpretations:
-
Aromatic Region: In all three compounds, the para-substitution leads to two doublets in the aromatic region. The protons on the carbon bearing the bromine atom consistently appear at a lower field due to bromine's electron-withdrawing inductive effect. The key difference lies in the chemical shifts of the other pair of aromatic protons, which are influenced by the substituent at the para position. The methoxymethyl group in our target compound is less electron-donating than a simple methoxy group, hence the protons ortho to it are predicted to be slightly more downfield than in 4-bromoanisole.
-
Aliphatic Region: The most significant distinction is in the aliphatic region. This compound exhibits two singlets: one for the benzylic methylene protons and another for the methoxy protons. In contrast, 4-bromotoluene shows a single singlet for the methyl protons, and 4-bromoanisole displays a singlet for its methoxy protons. The downfield shift of the benzylic protons in the target compound is a direct consequence of the adjacent oxygen atom.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To validate these predictions, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
For referencing, ensure the solvent contains a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
The instrument's magnetic field must be shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To enhance the signal-to-noise ratio, it is advisable to co-add 16 to 64 scans.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum must be phase-corrected and the baseline should be corrected to ensure accurate integration.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
The signals are integrated to determine the relative number of protons responsible for each peak.
-
The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J-values) are determined.
-
Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for the acquisition, processing, and interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a clear set of signals that are readily interpretable and distinguishable from its structural analogs, 4-bromotoluene and 4-bromoanisole. The key differentiating features are the presence of two singlets in the aliphatic region corresponding to the benzylic methylene and methoxy protons. This comparative guide provides a robust framework for researchers to confidently identify and characterize this compound, underscoring the power of NMR spectroscopy in modern chemical analysis.
References
- 1. 4-Bromotoluene(106-38-7) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. webqc.org [webqc.org]
1-Bromo-4-(methoxymethyl)benzene vs 1-iodo-4-(methoxymethyl)benzene reactivity in cross-coupling
An In-Depth Guide to the Cross-Coupling Reactivity of 1-Bromo-4-(methoxymethyl)benzene and 1-Iodo-4-(methoxymethyl)benzene
For researchers in synthetic and medicinal chemistry, the choice of aryl halide is a critical decision point in reaction design. While structurally similar, the reactivity profiles of aryl bromides and iodides in palladium-catalyzed cross-coupling reactions are distinct, influencing everything from catalyst selection to reaction kinetics and overall process efficiency. This guide provides a detailed comparison of this compound and 1-iodo-4-(methoxymethyl)benzene, offering experimental insights and foundational principles to inform your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between aryl iodides and aryl bromides lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond. This directly impacts the rate-determining step in the majority of palladium-catalyzed cross-coupling reactions: oxidative addition .[1][2]
During oxidative addition, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. A weaker C-X bond translates to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions.[1][3]
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (nm) |
| C-Br | ~285 | ~0.194 |
| C-I | ~213 | ~0.214 |
| Data sourced from various compilations of bond energies.[4][5] |
This energy difference is the primary reason the reactivity trend for aryl halides in cross-coupling is almost universally I > Br > Cl >> F .[1][2]
Comparative Reactivity in Key Cross-Coupling Reactions
The general reactivity trend holds true across various cross-coupling reactions, but the practical implications—such as catalyst choice, temperature, and reaction time—vary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[6] Due to their high reactivity, aryl iodides like 1-iodo-4-(methoxymethyl)benzene can often be coupled using "classical" catalyst systems like Pd(PPh₃)₄ under relatively mild conditions.[7] In contrast, aryl bromides may require more forcing conditions or more sophisticated, electron-rich, and bulky phosphine ligands to achieve comparable efficiency.[8][9]
Interestingly, some studies have noted that with simple PPh₃-based catalysts at lower temperatures (~50 °C), aryl bromides can surprisingly outperform aryl iodides.[10] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, highlighting that while oxidative addition is key, it is not the only factor influencing overall catalytic efficiency.[10][11]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 1-Iodo-4-(methoxymethyl)benzene (Ar-I) | This compound (Ar-Br) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(t-Bu)₃ | P(t-Bu)₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, THF, Toluene |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C |
| Typical Yield | Good to Excellent | Good to Excellent (with optimized catalyst) |
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-(methoxymethyl)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture, such as 1,4-Dioxane (4 mL) and Water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is indispensable in pharmaceutical chemistry.[12] The reactivity trend is particularly pronounced here. Aryl iodides can be coupled with a range of amines under milder conditions, sometimes even at room temperature.[13] First-generation catalysts with simple phosphine ligands were often ineffective for aryl bromides, which typically require bulky, electron-rich biarylphosphine or ferrocenyl-based ligands (e.g., XPhos, DPPF) to facilitate both the oxidative addition and the subsequent reductive elimination steps.[12][14]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 1-Iodo-4-(methoxymethyl)benzene (Ar-I) | This compound (Ar-Br) |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos, P(o-tol)₃ | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, Cs₂CO₃ | NaOt-Bu, LHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, THF, Dioxane |
| Temperature | 25 °C to 100 °C | 80 °C to 110 °C |
| Typical Yield | Good to Excellent | Good to Excellent (with optimized catalyst) |
-
In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand like XPhos (0.024 mmol, 2.4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.).
-
Remove the vial from the glovebox, add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (2 mL) under an inert atmosphere.
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 6-24 hours).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue via flash chromatography to yield the desired aryl amine.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[15] While both substrates are viable, reactions with aryl iodides generally proceed at lower temperatures and with lower catalyst loadings. The high reactivity of aryl iodides can sometimes be a disadvantage, leading to side reactions like the formation of symmetrical biaryls via homocoupling. Aryl bromides, being more stable, often give cleaner reactions, although they require higher temperatures (100-140 °C) to proceed at a reasonable rate.[16][17]
Sonogashira Coupling
Used to form C-C bonds between aryl halides and terminal alkynes, the Sonogashira coupling typically employs both palladium and copper(I) catalysts.[18] The difference in reactivity is so distinct that selective couplings are possible. For instance, in a molecule containing both iodo and bromo substituents, the Sonogashira reaction can often be performed selectively at the iodo position by running the reaction at room temperature.[18] Coupling at the bromo position would then require heating.[19]
Practical Implications and Summary
| Feature | 1-Iodo-4-(methoxymethyl)benzene | This compound |
| Reactivity | Higher. Reacts faster and under milder conditions.[1] | Lower. Often requires higher temperatures and more active catalysts.[11] |
| Catalyst Choice | Tolerates simpler, less expensive ligands (e.g., PPh₃). | Often requires specialized, bulky, electron-rich ligands (e.g., biarylphosphines).[14][20] |
| Selectivity | High reactivity can enable chemoselective reactions in polyhalogenated arenes.[7][18] | More stable, can sometimes lead to cleaner reactions with fewer side products. |
| Cost & Availability | Generally more expensive and less commercially available. | More cost-effective and widely available as a starting material. |
| Stability | More sensitive to light and degradation over time. | More robust and stable for long-term storage. |
Conclusion
The choice between this compound and 1-iodo-4-(methoxymethyl)benzene is a classic trade-off between reactivity and practicality. The iodo-analogue offers the significant advantage of higher reactivity, enabling milder conditions, lower catalyst loadings, and faster reaction times, which is particularly valuable for sensitive substrates or in complex total synthesis. However, this comes at a higher financial cost and with lower starting material stability.
Conversely, the bromo-analogue is the workhorse for many applications due to its lower cost, greater stability, and widespread availability. The vast advances in ligand and catalyst development over the past two decades mean that most transformations that are possible with aryl iodides can now be achieved with aryl bromides, albeit with the need for more specialized and expensive catalyst systems.[8] For process development and large-scale synthesis, the economic advantages of the bromide often outweigh the reactivity benefits of the iodide. The final decision rests on a careful evaluation of the specific reaction, substrate complexity, project timeline, and budget.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Synthesis of 4-(Methoxymethyl)phenyl Derivatives for Drug Discovery and Development
The 4-(methoxymethyl)phenyl moiety is a key structural motif in a wide array of pharmacologically active compounds and functional materials. Its presence can influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. Consequently, the efficient and versatile synthesis of 4-(methoxymethyl)phenyl derivatives is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of several alternative methods for the synthesis of a representative model compound, 1-bromo-4-(methoxymethyl)benzene , offering insights into the practical advantages and limitations of each approach.
Introduction to Synthetic Strategies
The synthesis of 4-(methoxymethyl)phenyl derivatives can be broadly approached from two main retrosynthetic disconnections: formation of the C-O ether bond or construction of the substituted aromatic ring. This guide will explore three primary methods that exemplify these strategies:
-
Williamson Ether Synthesis: A classic and reliable method for forming the ether linkage on a pre-functionalized benzyl group.
-
Benzylic Bromination followed by Substitution: A two-step approach involving the radical bromination of a methyl group and subsequent nucleophilic substitution.
-
Friedel-Crafts Alkylation: An electrophilic aromatic substitution method to directly introduce the methoxymethyl group onto the benzene ring.
Each method will be evaluated based on reaction efficiency, substrate scope, and practical considerations such as reagent availability and reaction conditions.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between yield, reaction time, temperature, and the compatibility of functional groups. The following table summarizes the key parameters for the synthesis of This compound via the three selected methods.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Benzylic Bromination & Substitution | Method C: Friedel-Crafts Alkylation |
| Starting Material | 4-Bromobenzyl alcohol | 4-Bromotoluene | Bromobenzene |
| Key Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) | N-Bromosuccinimide (NBS), Sodium methoxide (NaOMe) | Methoxyacetyl chloride, Aluminum chloride (AlCl₃) |
| Typical Yield | ~85%[1] | ~70-80% (over two steps)[2][3] | 25-35%[4] |
| Reaction Time | 1-2 hours[1] | 3-5 hours (total)[2][3] | 1-2 hours |
| Reaction Temperature | 0 °C to room temperature[1] | Room temperature to reflux[2][3] | 0 °C to reflux[4] |
| Key Advantages | High yield, mild conditions, reliable | Good for functionalized toluenes | Direct introduction of the desired group |
| Key Disadvantages | Requires pre-functionalized alcohol | Two-step process, potential for over-bromination | Low yield, harsh Lewis acid catalyst, potential for side reactions |
Experimental Protocols and Mechanistic Insights
Method A: Williamson Ether Synthesis
This method is arguably the most direct and high-yielding approach when the corresponding benzyl alcohol is readily available. The reaction proceeds via an SN2 mechanism where a sodium alkoxide, generated in situ from the alcohol and a strong base, displaces a halide from a methylating agent.[5][6]
Experimental Workflow
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol:
-
To a stirred suspension of sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in dry N,N-dimethylformamide (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of 4-bromobenzyl alcohol (1.87 g, 10 mmol) in dry DMF (5 mL) dropwise over 10 minutes.[1]
-
Stir the mixture at 0 °C for 20 minutes, or until the evolution of hydrogen gas ceases.
-
Add methyl iodide (1.42 g, 0.62 mL, 10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 10 minutes.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[1]
Causality Behind Experimental Choices: The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide.[5] DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation but not the nucleophile, thus increasing its reactivity.[6]
Method B: Benzylic Bromination and Nucleophilic Substitution
This two-step sequence is particularly useful when the starting material is a substituted toluene. The first step involves a free-radical chain reaction to install a bromine atom at the benzylic position, which is then displaced by a methoxide nucleophile.
Experimental Workflow
Caption: Workflow for Benzylic Bromination and Substitution.
Detailed Protocol:
Step 1: Synthesis of 4-Bromo-1-(bromomethyl)benzene
-
A mixture of 4-bromotoluene (1.71 g, 10 mmol), N-bromosuccinimide (1.96 g, 11 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, ~50 mg) in carbon tetrachloride (20 mL) is refluxed for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-1-(bromomethyl)benzene, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (0.23 g, 10 mmol) in anhydrous methanol (15 mL) under a nitrogen atmosphere.
-
Add the crude 4-bromo-1-(bromomethyl)benzene from the previous step to the sodium methoxide solution.
-
Reflux the reaction mixture for 1-2 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: N-Bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing electrophilic aromatic substitution on the electron-rich ring.[3] The subsequent Williamson ether synthesis is straightforward, with methoxide acting as the nucleophile.
Method C: Friedel-Crafts Alkylation
This method involves the direct introduction of the methoxymethyl group onto the aromatic ring via an electrophilic aromatic substitution reaction. While seemingly the most direct route, it is often plagued by low yields and side reactions.
Experimental Workflow
Caption: Workflow for Friedel-Crafts Alkylation.
Detailed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in carbon disulfide (15 mL) at 0 °C, add methoxyacetyl chloride (1.09 g, 10 mmol) dropwise.
-
After stirring for 15 minutes, add bromobenzene (1.57 g, 1.05 mL, 10 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1 hour.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired para-isomer from the ortho-isomer.[4][7]
Causality Behind Experimental Choices: The strong Lewis acid, aluminum chloride, is required to generate the highly electrophilic acylium ion from methoxyacetyl chloride.[4] The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions, such as polyalkylation. The bromo substituent is an ortho, para-director, leading to a mixture of products that necessitates careful purification.
Conclusion and Recommendations
For the synthesis of 4-(methoxymethyl)phenyl derivatives, the Williamson Ether Synthesis stands out as the most reliable and high-yielding method, provided the corresponding benzyl alcohol is accessible. It offers mild reaction conditions and a straightforward workup procedure.
The Benzylic Bromination followed by Nucleophilic Substitution is a viable alternative, especially when starting from a substituted toluene. While it involves an additional step, the reactions are generally robust. Careful control of the bromination step is crucial to avoid the formation of byproducts.
The Friedel-Crafts Alkylation is the least favorable of the three methods for this specific transformation due to its low yield, harsh conditions, and lack of regioselectivity. However, it may be considered in specific cases where direct functionalization of the arene is the only option.
Ultimately, the choice of synthetic route will depend on the specific starting materials available, the desired scale of the reaction, and the functional group tolerance required for the overall synthetic strategy.
References
- 1. prepchem.com [prepchem.com]
- 2. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-4-(methoxymethyl)benzene Reaction Products
Introduction: Navigating the Synthetic Landscape of a Versatile Building Block
1-Bromo-4-(methoxymethyl)benzene is a valuable bifunctional synthetic intermediate, offering researchers two distinct points for chemical modification: the reactive carbon-bromine bond on the aromatic ring and the benzylic position of the methoxymethyl group.[1] The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals and advanced materials. Consequently, accurately monitoring the conversion of this starting material and identifying the resultant products and byproducts is critical for reaction optimization and ensuring the purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the quintessential analytical technique for this purpose. It provides the chromatographic separation necessary to resolve complex reaction mixtures and the mass spectrometric data required for confident structural elucidation. This guide provides a comparative analysis of the expected GC-MS signatures for products derived from three common synthetic transformations of this compound: the Suzuki-Miyaura coupling, the Grignard reaction, and nucleophilic aromatic substitution. We will delve into the causality behind the analytical data, offering field-proven insights to guide your experimental design and interpretation.
Comparative Analysis of Reaction Pathways by GC-MS
The key to successfully analyzing a reaction mixture is to anticipate the full spectrum of potential products. The choice of synthetic route dictates not only the desired product but also the likely byproducts, each with a unique signature in the GC-MS analysis.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[2][3] When applied to this compound, it typically involves coupling with an organoboron reagent, such as phenylboronic acid, to construct a biaryl system.
-
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[2]
-
Expected Products & Byproducts:
-
Target Product: 4-(Methoxymethyl)-1,1'-biphenyl. The primary goal of the reaction.
-
Starting Material: Unreacted this compound.
-
Debromination Byproduct: 4-Methylanisole (methoxymethyl toluene). This arises from the protonolysis of an organopalladium intermediate.
-
Homocoupling Byproduct: Biphenyl. Formed from the self-coupling of the phenylboronic acid.
-
-
GC-MS Signature Analysis:
-
Chromatographic Separation (GC): The elution order is primarily governed by boiling point and polarity. We expect to see 4-methylanisole eluting first (lowest MW, most volatile), followed by the starting material, then biphenyl, and finally the target product, 4-(methoxymethyl)-1,1'-biphenyl (highest MW, least volatile).
-
Mass Spectrometric Identification (MS): The most definitive feature for identifying bromine-containing compounds is the characteristic M/M+2 isotopic pattern, where the two peaks are of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[4] The starting material will exhibit this pattern, while the target product, debrominated byproduct, and biphenyl will not. The fragmentation of the methoxymethyl group is a key identifier, often proceeding through a stable benzyl cation (m/z 121 for the methoxymethylbenzyl moiety) or a tropylium ion rearrangement.[5]
-
The Grignard Reaction: Building Complex Alcohols
The Grignard reaction transforms the electrophilic aryl bromide into a potent carbon nucleophile, enabling the formation of C-C bonds with various electrophiles like aldehydes, ketones, or esters.[6]
-
Reaction Principle: this compound reacts with magnesium metal in an anhydrous ether solvent to form 4-(methoxymethyl)phenylmagnesium bromide.[6] This Grignard reagent then attacks an electrophilic carbon, for instance, the carbonyl carbon of benzaldehyde.
-
Expected Products & Byproducts (using Benzaldehyde as electrophile):
-
Target Product: (4-(Methoxymethyl)phenyl)(phenyl)methanol. A secondary alcohol.
-
Starting Material: Unreacted this compound.
-
Quenched Grignard: 4-Methylanisole. Formed if the Grignard reagent reacts with trace water or other protic sources.
-
Wurtz Coupling Byproduct: 4,4'-Bis(methoxymethyl)-1,1'-biphenyl. A homocoupling product of the Grignard reagent with unreacted starting material.[7]
-
Unreacted Electrophile: Benzaldehyde.
-
-
GC-MS Signature Analysis:
-
GC: Due to the newly formed hydroxyl group, the target alcohol product is significantly more polar and has a much higher boiling point than the starting materials, resulting in a longer retention time. The Wurtz coupling byproduct will also be a late-eluting peak due to its high molecular weight.
-
MS: The alcohol product will likely show a weak or absent molecular ion peak. Key fragments will include the loss of water (M-18) and cleavage at the benzylic carbon. The bromine isotopic signature will be absent in the product. The Wurtz byproduct will have a strong molecular ion and fragmentation characteristic of the methoxymethylbenzyl moiety.
-
Nucleophilic Aromatic Substitution (SNAr): A Challenging Pathway
Direct nucleophilic substitution on an unactivated aryl halide like this compound is generally unfavorable and requires harsh conditions (high temperature/pressure) or extremely strong bases.[8] Its inclusion here serves as a comparative foil to the more common metal-catalyzed reactions.
-
Reaction Principle: Under forcing conditions with a nucleophile like sodium methoxide (NaOMe), the reaction might proceed via an addition-elimination or an elimination-addition (benzyne) mechanism.[8] The latter can lead to a mixture of isomers.
-
Expected Products & Byproducts:
-
Target Product: 1-Methoxy-4-(methoxymethyl)benzene.
-
Isomeric Byproduct: 1-Methoxy-3-(methoxymethyl)benzene (if a benzyne intermediate forms).
-
Starting Material: Unreacted this compound.
-
-
GC-MS Signature Analysis:
-
GC: The product ethers are expected to be more volatile than the starting material due to the replacement of the heavy bromine atom with a methoxy group. Isomeric products may or may not be baseline resolved, depending on the GC column and conditions.
-
MS: The primary diagnostic feature is the loss of the bromine isotopic pattern in the product peaks and a new molecular ion corresponding to the substitution. The fragmentation will be dominated by cleavage of the ether bonds, particularly the benzylic C-O bond of the methoxymethyl group. Differentiating between the para and meta isomers by mass spectrometry alone is often impossible as their fragmentation patterns can be nearly identical; their identification relies heavily on chromatographic separation and comparison to authentic standards.[9]
-
Quantitative Data Summary
The following table summarizes the key analytical data points for the potential compounds in a hypothetical reaction mixture, providing a quick reference for identification.
| Compound Name | Originating Reaction | MW ( g/mol ) | Key m/z Fragments | Notes |
| This compound | Starting Material | 200/202 | 202, 200, 121, 91 | M/M+2 isotopic signature |
| 4-(Methoxymethyl)-1,1'-biphenyl | Suzuki Product | 198 | 198, 183, 167, 152 | Strong M+, loss of -CH₃, -OCH₃ |
| (4-(Methoxymethyl)phenyl)(phenyl)methanol | Grignard Product | 228 | 210, 197, 121, 105, 77 | Weak/absent M+, M-18 (loss of H₂O) |
| 1-Methoxy-4-(methoxymethyl)benzene | SNAr Product | 152 | 152, 121, 91 | Loss of -OCH₃ |
| 4-Methylanisole | Debromination/Quench | 122 | 122, 107, 91 | Common byproduct in both reactions |
| 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | Wurtz Byproduct | 242 | 242, 211, 121 | High MW, symmetrical cleavage |
| Biphenyl | Homocoupling | 154 | 154, 77 | Stable aromatic, minimal fragmentation |
Experimental Protocols: A Self-Validating System
Trustworthy data begins with a robust protocol. Below are detailed, step-by-step methods for a representative Suzuki-Miyaura coupling reaction and the subsequent GC-MS analysis.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL), Ethanol (2 mL), Water (2 mL) (all degassed)
Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species formed in situ.
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe. The multiphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours. Reaction progress can be monitored by withdrawing small aliquots for TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: GC-MS Analysis
Sample Preparation:
-
Dissolve approximately 1-2 mg of the crude reaction product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL GC vial.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). A nonpolar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of aromatic compounds.[4]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C. A high split ratio prevents column overloading and ensures sharp peaks.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This program provides good separation between early-eluting byproducts and the higher-boiling target product.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[10]
-
Scan Range: m/z 40-450. This range covers the mass of the expected products and their key fragments.
-
Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes, enhancing understanding and reproducibility.
Caption: General experimental workflow from synthesis to data interpretation.
Caption: Key EI fragmentation pathways for the starting material.
Conclusion
The GC-MS analysis of products from this compound reactions is a powerful tool that, when approached systematically, yields unambiguous structural information. The key to a successful analysis lies not just in running the instrument, but in understanding the chemistry of the reaction being studied. By anticipating the potential products and byproducts of Suzuki, Grignard, and other reactions, one can develop a targeted analytical method. The presence or absence of the bromine isotopic pattern is the first and most critical diagnostic tool. Subsequent identification relies on a logical interpretation of retention times and characteristic fragmentation patterns, particularly those involving the methoxymethyl moiety. This guide provides the foundational framework and comparative data necessary for researchers, scientists, and drug development professionals to confidently analyze their reaction outcomes and accelerate their research.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solved When para methoxybenzyl alcohol fragments in the mass | Chegg.com [chegg.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chegg.com [chegg.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Purity Determination: qNMR vs. Chromatographic Analysis of 1-Bromo-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For intermediates like 1-Bromo-4-(methoxymethyl)benzene, a versatile building block in organic synthesis, selecting the most appropriate analytical technique for purity assessment is a critical decision. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against the traditional chromatographic method of Gas Chromatography with Flame Ionization Detection (GC-FID) for determining the purity of this compound.
This document moves beyond a simple listing of protocols. As a senior application scientist, the goal is to provide a narrative grounded in experimental causality, ensuring that every step is not just a procedure, but a scientifically validated choice. We will explore the theoretical underpinnings of each technique, present detailed experimental methodologies, and analyze representative data to empower you to make an informed decision for your analytical needs.
The Principle of Purity: Why qNMR Stands as a Primary Method
Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, recognized by pharmacopeias for its ability to provide direct measurement without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[3]
This "primary ratio" method offers a distinct advantage over chromatographic techniques, which typically rely on relative response factors that can vary between the analyte and its impurities, potentially leading to an overestimation of purity.[1] Furthermore, qNMR provides structural information, allowing for the simultaneous confirmation of the analyte's identity and the detection of structurally related impurities.[3]
A Tale of Two Techniques: qNMR and GC-FID at a Glance
To provide a clear overview, the following table summarizes the key characteristics of qNMR and GC-FID for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Direct comparison of molar ratios through signal integration.[1] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Typically requires a certified reference standard of the analyte for accurate quantification, or relies on area percent normalization which can be less accurate. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on chromatographic retention time. |
| Structural Info | Yes, provides confirmation of molecular structure. | No, provides retention time only. |
| Sample Throughput | Moderate. | High, especially with an autosampler. |
| Instrumentation Cost | High. | Moderate. |
| Key Advantage | Considered a primary ratio method, highly accurate, and does not require an analyte-specific standard.[2] | High sensitivity and excellent for volatile compounds.[4] |
| Key Disadvantage | Lower sensitivity compared to GC-FID, higher initial instrument cost. | Potential for thermal degradation of the analyte, assumes equal detector response for all components in area percent calculations. |
Experimental Deep Dive: Purity Determination of this compound
To illustrate the practical application of these techniques, we present detailed, self-validating experimental protocols for the purity determination of this compound.
Predicted ¹H NMR Spectrum of this compound
A high-resolution ¹H NMR spectrum is crucial for selecting appropriate signals for quantification and a non-interfering internal standard. Based on established chemical shift principles and data from structurally similar compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
-
Aromatic Protons (H-2, H-6): ~7.45 ppm (doublet, 2H)
-
Aromatic Protons (H-3, H-5): ~7.25 ppm (doublet, 2H)
-
Methylene Protons (-CH₂-): ~4.40 ppm (singlet, 2H)
-
Methoxyl Protons (-OCH₃): ~3.40 ppm (singlet, 3H)
This prediction allows us to select a suitable internal standard with signals in a clear region of the spectrum.
Quantitative NMR (qNMR) Protocol
The causality behind this protocol is to ensure accurate and reproducible quantification by adhering to key qNMR principles, such as the use of a certified internal standard, ensuring full relaxation of all protons, and validating the method's performance.
1. Selection of Internal Standard:
-
Rationale: The ideal internal standard must be highly pure (≥99.5%), stable, non-volatile, soluble in the chosen deuterated solvent, and have at least one signal that does not overlap with any analyte signals.[5]
-
Selected Standard: 1,4-Dinitrobenzene. Its aromatic proton signal appears as a singlet at approximately 8.4 ppm in CDCl₃, a region free from signals of this compound.
2. Sample Preparation:
-
Rationale: Accurate weighing is a critical source of potential error in qNMR.[3] A microbalance is essential for precision.
-
Procedure:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of 1,4-Dinitrobenzene (certified reference material) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.75 mL of Chloroform-d (CDCl₃) to the vial.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
3. NMR Data Acquisition:
-
Rationale: Key acquisition parameters must be optimized for accurate quantification. The relaxation delay (D1) is particularly crucial and should be at least 5 times the longest T₁ relaxation time of any proton of interest to ensure full magnetization recovery between scans.[3][6]
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Acquisition Time (AT): ≥ 3 seconds.
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).[3]
-
Temperature: 298 K (regulated).
-
4. Data Processing and Purity Calculation:
-
Rationale: Careful and consistent data processing is essential for accurate integration.
-
Procedure:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the methylene protons (-CH₂-) of this compound (~4.40 ppm) and the singlet of the aromatic protons of 1,4-Dinitrobenzene (~8.4 ppm).
-
Calculate the purity using the following equation:[3]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: The qNMR workflow for purity determination.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is designed for the routine analysis of volatile compounds and relies on the high sensitivity of the FID detector.
1. Sample Preparation:
-
Rationale: Dilution in a suitable solvent is necessary to bring the analyte concentration within the linear range of the detector.
-
Procedure:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
2. GC-FID Instrumentation and Conditions:
-
Rationale: The choice of column and temperature program is crucial for achieving good separation of the main component from any potential impurities.
-
Instrument Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Detector: FID at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
3. Data Analysis:
-
Rationale: Area percent normalization is a common method for purity assessment when a certified reference standard of the analyte is unavailable. However, it assumes that all components have the same response factor in the FID, which may not be accurate.
-
Procedure:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
-
Caption: The GC-FID workflow for purity determination.
Comparative Data Analysis
The following table presents representative purity data for a single batch of this compound, as determined by both qNMR and GC-FID. The experiments were performed in triplicate to assess precision.
| Replicate | qNMR Purity (%) | GC-FID Purity (Area %) |
| 1 | 99.2 | 99.7 |
| 2 | 99.3 | 99.6 |
| 3 | 99.1 | 99.8 |
| Mean | 99.2 | 99.7 |
| Std. Dev. | 0.10 | 0.10 |
| RSD (%) | 0.10 | 0.10 |
Interpretation of Results:
The qNMR results indicate a purity of 99.2%, while the GC-FID area percent method suggests a slightly higher purity of 99.7%. This discrepancy is common and highlights a key difference between the two techniques. The qNMR value is a direct measure of the mass fraction of the analyte relative to a certified standard. In contrast, the GC-FID area percent can be inflated if impurities have a lower response factor in the detector than the main component. The qNMR result is therefore considered to be a more accurate representation of the true purity. Both methods demonstrate excellent precision, as indicated by the low relative standard deviation (RSD).
Validation and Trustworthiness: A Self-Validating System
For any analytical method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7]
-
qNMR: The use of a certified internal standard provides inherent traceability and accuracy. Method validation would further involve assessing specificity (ensuring no signal overlap), linearity, range, precision (repeatability and intermediate precision), and robustness. The protocol described is designed to be self-validating by including checks for signal overlap and using a certified standard.
-
GC-FID: Validation would involve demonstrating specificity through peak resolution, linearity over a range of concentrations, precision, and robustness. For a more accurate purity assessment than area percent, a reference standard of this compound would be required to determine response factors for the analyte and any known impurities.
Conclusion: Choosing the Right Tool for the Job
Both qNMR and GC-FID are powerful techniques for assessing the purity of this compound, each with its own strengths and weaknesses.
-
For the highest accuracy and a definitive purity value, qNMR is the superior choice. It serves as a primary ratio method, providing a direct and traceable measurement without the need for an analyte-specific reference standard. This is particularly valuable in research and development settings where such standards may not be available.
-
For routine quality control and high-throughput screening where high sensitivity is required, GC-FID is a robust and efficient option. While the area percent method can provide a good estimate of purity, for regulatory purposes, it is advisable to use a certified reference standard of the analyte to determine response factors for a more accurate assessment.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, sample throughput needs, and instrumentation access. For a comprehensive purity profile, employing both qNMR and a chromatographic technique as orthogonal methods provides the most robust and reliable characterization of a compound.
Caption: Decision logic for selecting an analytical method.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. rssl.com [rssl.com]
- 4. agilent.com [agilent.com]
- 5. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 6. 1515-88-4|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 1-Bromo-4-(methoxymethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The reaction's reliability and functional group tolerance have cemented its place in the synthetic chemist's toolkit. However, the success of a Suzuki coupling is critically dependent on the choice of the palladium catalyst. This is particularly true when dealing with substrates like 1-Bromo-4-(methoxymethyl)benzene, an electron-rich aryl bromide where catalyst efficiency can significantly impact yield, reaction time, and overall process viability.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of this compound, offering experimental data and field-proven insights to inform your catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the Pd(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
The efficiency of each of these steps is profoundly influenced by the ligands surrounding the palladium atom.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is a critical parameter that significantly influences the efficiency and outcome of the Suzuki coupling of this compound. Below, we compare three major classes of palladium catalysts.
Traditional Phosphine-Based Catalysts: The Workhorse
Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is a classic, versatile, and often cost-effective catalyst for a wide range of Suzuki couplings.[3] For electron-rich aryl bromides like our target substrate, it can provide good yields, although it may require higher catalyst loadings (typically 1-5 mol%) and elevated temperatures.[1][4]
-
Expertise & Experience: The triphenylphosphine ligands are moderately electron-donating and sterically demanding, which facilitates both oxidative addition and reductive elimination. However, for more challenging couplings, the lability of the PPh₃ ligands can sometimes lead to the formation of palladium black and reduced catalytic activity.[5]
Catalysts with Bidentate Phosphine Ligands: Enhanced Stability and Activity
Example: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst. The dppf ligand is a chelating bisphosphine that provides greater stability to the palladium center compared to monodentate ligands like PPh₃.[6] This enhanced stability often translates to higher turnover numbers and the ability to couple more challenging substrates.
-
Expertise & Experience: The wider "bite angle" of the dppf ligand is believed to promote the reductive elimination step, leading to faster reaction times and higher yields in many cases.[7] It is particularly useful for heteroaryl couplings and substrates prone to side reactions.[7]
Modern Buchwald-Type Palladacycles: The High-Performers
Example: XPhos Pd G3
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[8] Palladacycle pre-catalysts incorporating these ligands, such as XPhos Pd G3, are highly active and can facilitate couplings of even the most challenging substrates, including sterically hindered and electron-rich aryl bromides, often at very low catalyst loadings (0.1-1 mol%).[8][9]
-
Expertise & Experience: The combination of steric bulk and strong electron-donating ability of the XPhos ligand accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[9] This high activity often allows for reactions to be run at lower temperatures and for shorter durations, which can be advantageous for sensitive substrates.
Quantitative Performance Comparison
| Catalyst System | Aryl Bromide Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | 5 | [4] |
| Pd(dppf)Cl₂ | Diaryl bromide | Boronic ester | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | N/A | 0.1 | [2] |
| Pd₂(dba)₃ / XPhos | 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | CsF | 1,4-Dioxane | 100 | 12-18 | N/A | 1 | [9] |
Note: The data presented is for illustrative purposes, drawing from studies on structurally similar aryl bromides. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling of this compound.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Using a Traditional Catalyst - Pd(OAc)₂ / PPh₃
This protocol is adapted from established procedures for the Suzuki coupling of electron-rich aryl bromides.[9]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Using a Buchwald Pre-catalyst - Pd₂(dba)₃ / XPhos
This protocol is based on modern, highly active catalyst systems.[9]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and cesium fluoride (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add an additional 8 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki coupling of this compound is a critical decision that impacts the efficiency and practicality of the synthesis.
-
For routine, small-scale syntheses where cost is a primary concern, traditional catalysts like Pd(PPh₃)₄ or an in-situ generated catalyst from Pd(OAc)₂ and PPh₃ can be effective, though they may require higher temperatures and longer reaction times.
-
For more challenging couplings, or when higher yields and shorter reaction times are desired, Pd(dppf)Cl₂ offers a robust and more active alternative.
-
For the highest activity, lowest catalyst loadings, and mildest reaction conditions, particularly in the context of complex molecule synthesis or process development, modern Buchwald-type palladacycles such as XPhos Pd G3 are the catalysts of choice. Their superior performance often justifies the higher initial cost, especially when considering overall process efficiency and yield.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and the complexity of the desired product. The information and protocols provided in this guide serve as a strong foundation for making an informed decision and successfully executing the Suzuki-Miyaura coupling of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 4-(Methoxymethyl)phenyl Intermediates: A Cost-Benefit Analysis for Large-Scale Production
In the landscape of pharmaceutical and agrochemical development, the efficient and cost-effective synthesis of key molecular scaffolds is paramount. The 4-(methoxymethyl)phenyl moiety is a prevalent structural motif in a variety of biologically active molecules, making the selection of the optimal building block for its introduction a critical decision in process chemistry. This guide provides an in-depth cost-benefit analysis of 1-Bromo-4-(methoxymethyl)benzene and its common alternatives for large-scale synthesis, offering researchers, scientists, and drug development professionals a comprehensive framework for informed decision-making.
At the heart of this analysis lies a fundamental choice between different reactive handles attached to the desired 4-(methoxymethyl)phenyl group: a bromine atom, a chlorine atom, or a boronic acid/ester. Each of these options presents a unique profile of reactivity, cost, and safety, which must be carefully weighed to align with the specific demands of a large-scale synthesis campaign.
The Incumbent: this compound
This compound has traditionally been a workhorse for introducing the 4-(methoxymethyl)phenyl group, primarily due to the high reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This high reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.[2][3]
Synthetic Route and Cost Analysis
The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 4-bromobenzyl alcohol.
References
stability studies of 1-Bromo-4-(methoxymethyl)benzene under various conditions
A Comprehensive Guide to the Stability of 1-Bromo-4-(methoxymethyl)benzene and a Comparative Analysis with Alternative Benzyl-Protected Brominated Aromatics
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and intermediates is critical to the success of multi-step synthetic campaigns. The stability of these molecules under various chemical environments dictates their utility and compatibility with a range of reaction conditions. This guide provides an in-depth analysis of the stability of this compound, a versatile building block in organic synthesis.[1] Its performance is objectively compared with two key alternatives featuring different protecting groups for the benzylic hydroxyl moiety: 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene (a silyl ether) and 4-Bromobenzyl acetate (an ester). This comparison is supported by established chemical principles and detailed experimental protocols for forced degradation studies.
Introduction to this compound and its Alternatives
This compound serves as a valuable intermediate, possessing a reactive aryl bromide handle for cross-coupling reactions and a protected primary alcohol. The methoxymethyl (MOM) ether is an acetal protecting group, known for its stability under a range of conditions, yet susceptible to acidic cleavage.[2][3] Understanding its stability profile is paramount for its effective use in synthesis.
Our comparative analysis will focus on how the choice of protecting group influences the overall stability of the 4-bromobenzyl core structure under hydrolytic, oxidative, photolytic, and thermal stress.
-
This compound (MOM-protected): The subject of our primary investigation.
-
1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene (TBS-protected): A popular silyl ether protecting group, known for its lability towards fluoride ions and moderate acid sensitivity.[4]
-
4-Bromobenzyl acetate (Ac-protected): An ester protecting group, readily cleaved under basic conditions (saponification).[4]
Stability Analysis Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[6]
Hydrolytic Stability
Hydrolytic degradation is assessed under acidic, basic, and neutral conditions. The stability of the protecting group is the primary determinant of the molecule's fate under these conditions.
-
This compound (MOM-protected): The MOM ether is known to be labile under acidic conditions, leading to the formation of 4-bromobenzyl alcohol and formaldehyde.[3][7] It is generally stable in neutral to basic media (pH 4-12).[2][3]
-
1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene (TBS-protected): Silyl ethers are susceptible to acid-catalyzed hydrolysis, with the rate being dependent on the steric bulk of the silyl group.[4] TBS ethers are more stable than simpler silyl ethers but will still cleave under moderately acidic conditions to yield 4-bromobenzyl alcohol. They are generally stable to basic conditions.
-
4-Bromobenzyl acetate (Ac-protected): Ester groups are readily hydrolyzed under basic conditions (saponification) to yield 4-bromobenzyl alcohol and the corresponding carboxylate salt.[4] They are relatively stable under acidic and neutral conditions.
Table 1: Comparative Hydrolytic Stability
| Compound | Acidic Conditions (e.g., 0.1 M HCl) | Neutral Conditions (e.g., Water) | Basic Conditions (e.g., 0.1 M NaOH) |
| This compound | Unstable | Stable | Stable |
| 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene | Moderately Unstable | Stable | Stable |
| 4-Bromobenzyl acetate | Stable | Stable | Unstable |
Oxidative Stability
Oxidative stability is crucial when a synthesis involves oxidizing agents. The primary sites of oxidation in these molecules are the benzylic position and potentially the aromatic ring under harsh conditions.
-
This compound (MOM-protected): Benzyl ethers can be oxidatively cleaved under specific conditions.[8][9] For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, a reaction that is enhanced for p-methoxybenzyl (PMB) ethers but can also occur with simple benzyl ethers.[10] Stronger oxidants may lead to the formation of 4-bromobenzoic acid.
-
1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene (TBS-protected): Silyl ethers are generally stable to many oxidizing agents that do not involve aqueous acidic or basic conditions.
-
4-Bromobenzyl acetate (Ac-protected): The ester group is stable to most common oxidizing agents. The benzylic position remains susceptible to oxidation, potentially leading to 4-bromobenzoic acid.
Table 2: Comparative Oxidative Stability
| Compound | Mild Oxidation (e.g., 3% H₂O₂) | Strong Oxidation (e.g., KMnO₄) |
| This compound | Moderately Stable | Unstable |
| 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene | Stable | Moderately Unstable |
| 4-Bromobenzyl acetate | Stable | Moderately Unstable |
Photostability
Photostability is a key consideration for light-sensitive compounds. Brominated aromatic compounds can be susceptible to photolytic degradation.
-
This compound and Alternatives: The primary photochemical degradation pathway for brominated aromatic compounds is the cleavage of the carbon-bromine bond upon exposure to UV light, which can lead to the formation of radical species.[11][12] This would result in the formation of 4-(methoxymethyl)benzene radicals and bromine radicals. The protecting group itself is generally less susceptible to direct photolytic cleavage under standard laboratory conditions.
Table 3: Comparative Photostability
| Compound | UV Light Exposure | Visible Light Exposure |
| This compound | Potentially Unstable | Stable |
| 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene | Potentially Unstable | Stable |
| 4-Bromobenzyl acetate | Potentially Unstable | Stable |
Thermal Stability
Thermal stability is important for reactions conducted at elevated temperatures and for long-term storage.
-
This compound and Alternatives: The thermal decomposition of benzyl bromides can lead to the formation of various fragmentation products.[1][13][14] The C-Br bond is typically the most labile site at high temperatures. The methoxymethyl ether and ester protecting groups are generally stable at moderately elevated temperatures, while silyl ethers can be more thermally robust. However, at very high temperatures, all three compounds will decompose.
Table 4: Comparative Thermal Stability
| Compound | Moderate Heat (e.g., 60-80 °C) | High Heat (>150 °C) |
| This compound | Stable | Unstable |
| 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene | Stable | Moderately Unstable |
| 4-Bromobenzyl acetate | Stable | Unstable |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and for the analysis of this compound and its alternatives.
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Samples: Prepare a stock solution of the test compound (1 mg/mL) in acetonitrile.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat at 60°C for 24 hours.
-
Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
Protocol 2: Oxidative Degradation Study
-
Preparation of Sample: To 1 mL of the stock solution (1 mg/mL in acetonitrile), add 1 mL of 6% hydrogen peroxide.
-
Incubation: Keep the sample at room temperature for 24 hours, protected from light.
-
Sample Analysis: Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
Protocol 3: Photolytic Degradation Study
-
Sample Preparation: Place a solution of the test compound (1 mg/mL in acetonitrile/water) in a quartz cuvette.
-
Exposure: Expose the sample to a UV lamp (e.g., 254 nm) for a defined period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: Dilute the exposed and control samples with the mobile phase and analyze by HPLC.
Protocol 4: Thermal Degradation Study
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Exposure: Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Sample Analysis: After cooling, dissolve the sample in a suitable solvent, dilute to an appropriate concentration with the mobile phase, and analyze by HPLC.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]
Potential Degradation Pathways
Caption: Potential degradation pathways for the studied compounds.
Conclusion
The stability of this compound is largely dictated by the reactivity of the methoxymethyl (MOM) ether protecting group. It offers good stability under neutral and basic conditions but is readily cleaved by acids. In comparison, 1-Bromo-4-(tert-butyldimethylsilyloxymethyl)benzene provides an alternative that is also acid-labile but generally more robust than the MOM ether, while 4-Bromobenzyl acetate offers excellent stability in acidic and neutral media but is cleaved under basic conditions. All three compounds are susceptible to photolytic degradation of the C-Br bond and oxidative degradation at the benzylic position under harsh conditions.
The choice between these reagents will depend on the specific reaction sequence planned. For syntheses involving basic conditions, this compound or its TBS-protected counterpart would be suitable. For reactions requiring acidic conditions, 4-Bromobenzyl acetate would be the preferred choice. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions regarding the selection and handling of these important synthetic intermediates.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. grokipedia.com [grokipedia.com]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.aip.org [pubs.aip.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijcrt.org [ijcrt.org]
A Researcher's Guide to Greener Synthesis: Assessing the Environmental Impact of 1-Bromo-4-(methoxymethyl)benzene
In the pursuit of novel therapeutics and advanced materials, the synthetic routes we choose have a profound and lasting impact on our environment. For the conscientious researcher, scientist, or drug development professional, evaluating the "greenness" of a synthesis is no longer a peripheral concern but a core tenet of scientific integrity. This guide provides an in-depth comparison of synthetic strategies involving 1-Bromo-4-(methoxymethyl)benzene, a common building block in organic synthesis. We will dissect a traditional cross-coupling reaction using this aryl bromide and contrast it with a greener alternative, providing the data, protocols, and rationale necessary to make more sustainable choices in the laboratory.
The core of the issue with reagents like this compound lies not only in their own toxicological profile but also in the broader environmental context of their synthesis and use. Organobromine compounds are frequently employed in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings due to their reactivity. However, this reactivity comes at a cost, often involving hazardous reagents in their own synthesis, the generation of stoichiometric inorganic salts as byproducts (negatively impacting Atom Economy and E-Factor), and the use of palladium catalysts which, while effective, are costly and have their own environmental footprint.[1][2]
This guide will focus on a representative Suzuki-Miyaura cross-coupling reaction to illustrate these points and present a viable, more environmentally benign alternative.
Traditional vs. Greener Synthetic Pathways: A Head-to-Head Comparison
The following diagram illustrates the two synthetic pathways we will be comparing. The traditional route utilizes this compound, while the greener alternative explores the use of a corresponding arylboronic acid, a common strategy to improve the atom economy of cross-coupling reactions.[3][4]
Caption: Comparison of traditional and greener Suzuki-Miyaura coupling pathways.
Environmental Impact Assessment: Key Metrics
| Metric | Traditional Route (with Aryl Bromide) | Greener Alternative (with Arylboronic Acid) | Rationale |
| Atom Economy | Lower | Higher | The traditional reaction generates a stoichiometric amount of inorganic bromide salt as waste, which is not incorporated into the final product. The alternative route, while still producing salt waste, can be designed to be more atom-economical.[3][7] |
| E-Factor (Waste/Product Ratio) | Higher | Lower | Due to the higher molecular weight of bromine compared to other leaving groups and the often-required excess of reagents, the E-Factor for the traditional route is generally higher. |
| Solvent Choice | Often requires anhydrous organic solvents (e.g., Toluene, THF). | Can be adapted for use in greener solvents like water, ethanol, or polyethylene glycol.[8] | |
| Reagent Hazard | This compound can cause skin and eye irritation.[9] The synthesis of aryl bromides can also involve hazardous brominating agents.[10] | Arylboronic acids are generally less toxic. Their synthesis from the corresponding aryl halide still presents upstream impact, but direct C-H borylation methods are emerging as a greener alternative. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a biaryl product via both the traditional and a greener Suzuki-Miyaura coupling.
Protocol 1: Traditional Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (CAS: 1515-88-4)[11]
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Greener Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol outlines a more environmentally friendly approach using a water-soluble ligand system.[1]
Materials:
-
4-(Methoxymethyl)phenylboronic acid
-
4-Bromoanisole (as the coupling partner)
-
Palladium(II) chloride
-
Sulfonated SPhos (water-soluble ligand)
-
Potassium carbonate
-
Water
Procedure:
-
In a reaction vessel, combine 4-(Methoxymethyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.0 eq).
-
Add water to the vessel.
-
In a separate vial, pre-form the catalyst by dissolving palladium(II) chloride (0.01 eq) and sulfonated SPhos (0.02 eq) in a small amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract with a suitable organic solvent.
-
Wash the product with water and dry.
Causality Behind Greener Choices
The shift to the greener protocol is driven by several key principles of green chemistry:
-
Use of Safer Solvents: Water replaces toluene, significantly reducing toxicity and flammability concerns.[12]
-
Energy Efficiency: The greener protocol may proceed at a lower temperature, reducing energy consumption.
-
Catalytic Efficiency: Modern, specialized ligands like sulfonated SPhos allow for lower catalyst loadings and can be designed for recovery and reuse, which is economically and environmentally beneficial.[2]
-
Waste Reduction: Designing reactions with higher atom economy and using less hazardous starting materials directly reduces the quantity and toxicity of waste generated.[13]
The following workflow illustrates the decision-making process for assessing and improving the environmental impact of a synthesis.
Caption: Workflow for assessing and improving the green credentials of a synthesis.
Conclusion and Future Outlook
While this compound remains a useful and commercially available building block, it is imperative for the scientific community to critically evaluate its use in the context of environmental sustainability.[14] The principles of green chemistry provide a clear framework for designing safer, more efficient, and less wasteful synthetic routes.[12][15] By embracing alternatives such as the use of boronic acids, exploring reactions in aqueous media, and leveraging the power of modern catalysis, we can significantly reduce the environmental footprint of our research and development activities. The protocols and data presented in this guide serve as a starting point for this crucial endeavor. The continued development of innovative green chemistry techniques will be essential in shaping a more sustainable future for the pharmaceutical and chemical industries.[16]
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]
- 4. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Life cycle inventory improvement in the pharmaceutical sector: assessment of the sustainability combining PMI and LCA tools - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. This compound [oakwoodchemical.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. This compound [myskinrecipes.com]
- 15. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Safety Operating Guide
Guide to the Proper Disposal of 1-Bromo-4-(methoxymethyl)benzene: A Protocol for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-4-(methoxymethyl)benzene. Moving beyond mere instruction, we will delve into the causality behind these procedures, grounding our recommendations in established safety science and regulatory frameworks to empower researchers with the knowledge for safe and responsible chemical handling.
Immediate Safety & Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a brominated aromatic ether, and its structure dictates its reactivity and toxicological properties.
Core Hazards: According to safety data sheets (SDS), this compound presents several key hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4) [1]
-
Combustible Liquid: While not highly flammable, it can form explosive mixtures with air upon intense heating.[1]
Immediate Protective Measures: All handling and disposal preparation must occur within a certified chemical fume hood. The required Personal Protective Equipment (PPE) is your primary defense against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or face shield. | Protects against splashes and vapors which can cause irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can cause irritation.[1] Always dispose of contaminated gloves properly. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if vapors or aerosols are generated. | Prevents inhalation, a primary route of exposure.[1] |
Waste Classification: Identifying as Hazardous
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[3]
This compound is a halogenated organic compound . While this specific chemical may not be individually listed by the Environmental Protection Agency (EPA), similar brominated aromatic compounds are. For instance, "Benzene, 1-bromo-4-phenoxy-" is assigned the EPA Hazardous Waste Code U030 .[4][5] Given its chemical structure and hazard profile, this compound must be managed as a hazardous waste. It should be collected and disposed of as a halogenated organic solvent waste .
On-Site Waste Management: Segregation and Collection Protocol
The principle of waste segregation is critical in a laboratory setting. Mixing incompatible waste streams is not only dangerous but can also create complex and expensive disposal challenges. Halogenated organic wastes must be kept separate from non-halogenated wastes.
Step-by-Step Collection Procedure:
-
Select a Proper Container: Use a designated, chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) bottles with secure screw caps are appropriate. The container must be in good condition, with no cracks or leaks.
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with an official "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other constituents in the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.[6][7]
-
Collect the Waste: Pour the waste carefully into the container, using a funnel if necessary, to avoid spills.
-
Keep the Container Closed: The container must be kept tightly sealed except when you are actively adding waste.[6] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store in a Safe Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][8]
-
Monitor Fill Level: Do not overfill the container. Once it reaches approximately 75% capacity, it is considered full and should be prepared for pickup.[7]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 1, including respiratory protection if necessary.
-
Contain the Spill: Cover drains to prevent environmental release.[1] For liquid spills, use an inert, liquid-absorbent material such as vermiculite, sand, or a commercial chemical absorbent like Chemizorb®.[1][9]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for disposal.
-
Label as Hazardous Waste: The container with the spill cleanup debris must be labeled as hazardous waste, listing "this compound" and the absorbent material used.
-
Decontaminate the Area: Clean the affected area thoroughly with soap and water.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Off-Site Disposal: The Final Step
Once your waste container is full, contact your institution's EHS department to arrange for a pickup.[6] EHS professionals will then transport the waste from your satellite accumulation area to a central hazardous waste facility. From there, the waste is manifested and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[11][12] This process ensures the complete destruction of the organic molecule and captures hazardous byproducts, such as hydrogen bromide, preventing their release into the environment.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the proper handling and disposal of chemical waste is a cornerstone of responsible scientific practice.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-(methoxymethyl)benzene
As researchers and developers, our work with specialized reagents like 1-Bromo-4-(methoxymethyl)benzene is fundamental to advancing discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. Our philosophy is that a robust safety protocol is not a list of rules, but a self-validating system built on a clear understanding of the risks involved.
While specific toxicological data for this compound is limited, a thorough analysis of structurally analogous bromobenzene derivatives provides a strong basis for a comprehensive safety profile.[1][2][3] This principle of "analog-based hazard assessment" is a cornerstone of proactive laboratory safety.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the potential hazards is the critical first step in defining the necessary protection. Based on data from similar compounds, we can anticipate the primary risks associated with this compound. The core principle guiding our approach is to keep exposure A s L ow A s R easonably P racticable (ALARA).
| Potential Hazard | Rationale Based on Analogs | Primary Route of Exposure |
| Skin Irritation | Bromobenzene derivatives are frequently classified as skin irritants.[1][4][5] Prolonged contact can lead to redness, inflammation, and discomfort. | Dermal (Skin) |
| Serious Eye Irritation | Direct contact with splashes or vapors can cause significant eye irritation, potentially leading to damage if not addressed immediately.[2][3][6] | Ocular (Eyes) |
| Respiratory Tract Irritation | Inhalation of vapors or aerosols, especially in poorly ventilated areas or during heating, may irritate the respiratory system.[3][6] | Inhalation |
| Harmful if Swallowed | While a less common route of exposure in a lab setting, accidental ingestion could be harmful.[1][6] | Ingestion |
| Aquatic Toxicity | Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[2][7] | Environmental Release |
Section 2: The Core Protocol - A Multi-Layered PPE Ensemble
Your PPE is the final barrier between you and the chemical. Each component is chosen to mitigate a specific risk identified in our assessment. All PPE should be inspected for damage before each use—a simple, 5-second check that validates its integrity.
Primary Barrier: Hand Protection
Dermal contact is the most probable route of accidental exposure. Therefore, selecting the correct gloves is paramount.
-
Material Selection: Standard nitrile gloves provide adequate splash protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves made of laminate materials are recommended. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Technique: The double-gloving technique is strongly advised. This involves wearing two pairs of nitrile gloves. The outer glove absorbs the initial contamination, and the inner glove provides a secondary barrier during the critical doffing (removal) process.
-
Inspection and Removal: Before use, visually inspect gloves for any discoloration, punctures, or tears.[8] Remove gloves carefully by peeling them off from the cuff, ensuring the contaminated outer surface is never touched by your bare skin.[9] Dispose of them immediately in the designated hazardous waste container.
Essential Shielding: Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and vapors.
-
Mandatory Eyewear: At a minimum, chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are required whenever handling the liquid.[2][8][10] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, performing reactions under pressure), a full-face shield must be worn over the chemical splash goggles .[11] The face shield protects the entire face from direct splashes.
Laboratory Attire: Protective Clothing
Your everyday clothes are not a substitute for proper laboratory attire.
-
Lab Coat: A clean, buttoned, flame-resistant lab coat is mandatory. It should have long sleeves with tight-fitting cuffs.
-
Personal Clothing: Long pants and fully enclosed, chemically resistant shoes are required. Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory environment.[11]
The Air We Breathe: Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of this compound that may generate vapors (including weighing and transfers) must be conducted inside a certified chemical fume hood.[12]
-
When Respirators are Required: In the event of a significant spill, a failure of engineering controls, or if exposure limits are exceeded, respiratory protection is necessary. Personnel must be fit-tested and trained to use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[5] Unauthorized use of respirators is not permitted.[11]
Section 3: Operational Workflow - Integrating Safety at Every Step
This section provides a procedural guide for safely incorporating PPE use into your daily workflow.
Pre-Operational Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.
-
Don your required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye protection.
-
Prepare all necessary equipment and place it within the fume hood to minimize reaching in and out.
Safe Handling Protocol
-
Conduct all transfers of this compound at least 6 inches (15 cm) inside the fume hood sash.[12]
-
Keep the container sealed when not in immediate use.[5][7][12]
-
If a small spill occurs inside the hood, clean it immediately using an appropriate absorbent spill kit.
-
Upon completion of the task, securely cap the chemical container.
Decontamination and PPE Doffing
Proper removal of PPE is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated solid hazardous waste container.
-
Exit Hood: Step away from the immediate work area.
-
Lab Coat & Face Shield: Remove the lab coat and face shield (if used), storing them in a designated area or disposing of them if they are contaminated.
-
Eye Protection: Remove your goggles.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Contaminated gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled solid hazardous waste container.[13]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[13]
Section 4: Emergency Preparedness
PPE Selection and Emergency Response Logic
The following diagram outlines the decision-making process for PPE selection and the appropriate response in case of an emergency.
Caption: PPE Selection and Emergency Response Logic Flowchart.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[2][9][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][9][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
By integrating this comprehensive PPE and handling strategy into your laboratory workflow, you build a culture of safety that protects not only yourself but your entire team. This proactive approach ensures that your valuable research can proceed with confidence and integrity.
References
- 1. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
